Macrozamin
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H24N2O11 |
|---|---|
Poids moléculaire |
384.34 g/mol |
Nom IUPAC |
methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |
Clé InChI |
DQCANINXHQSIAW-OCFMYHKXSA-N |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
SMILES isomérique |
C[N+](=NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)[O-] |
SMILES canonique |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Synonymes |
macrozamin methylazoxymethanol-beta-primeveroside |
Origine du produit |
United States |
Foundational & Exploratory
Macrozamin in Cycads: A Technical Guide to Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin is a naturally occurring azoxyglycoside found exclusively in cycads, a group of ancient seed plants. It is a potent toxin and, along with the related compound cycasin, is responsible for the characteristic toxicity of these plants. This compound is a glycoside of methylazoxymethanol (B1197960) (MAM), with the sugar moiety being primeverose. The aglycone, MAM, is a known carcinogen, mutagen, and teratogen, making the study of its natural sources and distribution critical for toxicology, pharmacology, and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution within various cycad species and tissues, and the experimental protocols for its analysis.
Natural Sources and Distribution of this compound in Cycads
This compound and other azoxyglycosides have been identified in all genera of cycads and in virtually all plant tissues that have been examined, including seeds, leaves, pollen, cones, roots, and stems.[1] The concentration of these toxins can vary significantly between species, individual plants, and different tissues of the same plant.
Distribution Across Cycad Genera
This compound has been identified in a wide range of cycad genera, including Macrozamia, Encephalartos, Cycas, Bowenia, and Zamia. While both this compound and cycasin (the glucose-containing counterpart) are often found together, the dominant azoxyglycoside can differ between genera and species. For instance, this compound is the principal toxic component in many Australian Macrozamia species and some African Encephalartos species.[2]
Quantitative Distribution of this compound and Related Azoxyglycosides
The following tables summarize the quantitative data on this compound and total azoxyglycoside content in various cycad species and tissues, compiled from multiple studies. Concentrations are expressed as a percentage of the tissue's weight.
Table 1: this compound and Cycasin Content in the Leaves of Various Cycad Species
| Genus | Species | This compound (% fresh weight) | Cycasin (% fresh weight) | Reference |
| Bowenia | spectabilis | 0.08 | 0.15 | Yagi, 2004 |
| serrulata | 0.07 | 0.12 | Yagi, 2004 | |
| Lepidozamia | hopei | 0.05 | 0.05 | Yagi, 2004 |
| peroffskyana | 0.06 | 0.04 | Yagi, 2004 | |
| Microcycas | calocoma | 0.03 | 0.09 | Yagi, 2004 |
| Stangeria | eriopus | 0.02 | 0.11 | Yagi, 2004 |
| Encephalartos | villosus | 0.01 | 0.01 | Yagi, 2004 |
| Dioon | edule | - | - | Yagi, 2004 |
| Zamia | furfuracea | - | - | Yagi, 2004 |
| Ceratozamia | mexicana | - | 0.02 | Yagi, 2004 |
| Macrozamia | miquelii | - | 0.03 | Yagi, 2004 |
| Cycas | revoluta | - | 0.02 | Yagi, 2004 |
Note: "-" indicates that the compound was not detected in the mature leaves of the species in this particular study.
Table 2: Azoxyglycoside Content in Cycad Seeds
| Genus | Species | Tissue | Compound | Concentration (% of moist/fresh weight) | Reference |
| Encephalartos | altensteinii | Seed | This compound | 0.03 | Yagi, 2004 |
| Seed | Cycasin | 0.01 | Yagi, 2004 | ||
| lehmannii | Seed | This compound | 0.02 | Yagi, 2004 | |
| Seed | Cycasin | 0.01 | Yagi, 2004 | ||
| longifolius | Seed | This compound | 0.04 | Yagi, 2004 | |
| Seed | Cycasin | 0.02 | Yagi, 2004 | ||
| villosus | Seed | This compound | 0.05 | Yagi, 2004 | |
| Seed | Cycasin | 0.02 | Yagi, 2004 | ||
| Cycas | media | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |
| Bowenia | serrata | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |
| Macrozamia | miquelii | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |
| Seed Endosperm (fresh) | Cycasin | 0.34 | Hall & Walter, 2014 | ||
| Sarcotesta | Cycasin | Not Detected | Hall & Walter, 2014 | ||
| Cycas | ophiolitica | Seed Endosperm (fresh) | Cycasin | 0.28 | Hall & Walter, 2014 |
| Sarcotesta | Cycasin | Trace | Hall & Walter, 2014 |
Generally, the concentration of azoxyglycosides is highest in the seeds (kernels), which is consistent with their role as a chemical defense against predation. The fleshy outer layer of the seed, the sarcotesta, often has significantly lower or undetectable levels of these toxins, which may encourage animal dispersal of the intact, toxic kernel.[3]
Caption: Generalized distribution of this compound in cycad tissues.
Experimental Protocols for this compound Analysis
The quantification of this compound in cycad tissues is primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of this compound from Plant Tissue
A generalized protocol for the extraction of this compound from cycad tissues for subsequent analysis is as follows:
-
Sample Preparation: Fresh plant material (e.g., seed kernels, leaves) is collected and immediately frozen in liquid nitrogen or freeze-dried to prevent enzymatic degradation of the target compounds. The tissue is then ground to a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol (B129727) or aqueous methanol is commonly used. The extraction can be performed through maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the polar glycoside.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed. A C18 or similar reversed-phase cartridge can be used to remove non-polar compounds, with the polar this compound eluting in the aqueous/methanolic fraction.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and widely used method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often suitable. Alternatively, an amide column (e.g., YMC-PA03) has been shown to be effective for azoxyglycoside separation.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and a polar organic solvent like methanol or acetonitrile. The exact composition will depend on the column and specific separation requirements.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 215 nm, which corresponds to the absorbance maximum of the azoxy functional group.[5]
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated using a purified this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can also be used for the analysis of this compound, typically after a derivatization step to increase its volatility.
-
Derivatization: The hydroxyl groups of the sugar moiety in this compound are converted to more volatile silyl (B83357) ethers. This is commonly achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to separate the components of the derivatized extract.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern of the derivatized this compound, which is compared to a standard or a library of mass spectra.
-
Caption: A typical experimental workflow for the analysis of this compound.
Biochemical Pathway of this compound
This compound is an azoxyglycoside, meaning it consists of a sugar molecule attached to an aglycone, methylazoxymethanol (MAM). The biosynthesis of these compounds in cycads is not fully elucidated, but it is understood to occur in two main stages: the formation of the MAM aglycone and its subsequent glycosylation.
Hypothetical Biosynthesis of Methylazoxymethanol (MAM)
The de novo biosynthesis of the azoxy functional group in plants is not well-documented. However, studies on the biosynthesis of azoxy compounds in bacteria suggest a pathway involving the oxidation of a hydrazine (B178648) intermediate. A plausible hypothetical pathway in cycads could involve the following steps:
-
N-N Bond Formation: Formation of a hydrazine derivative from an amino acid or other nitrogen-containing precursor.
-
Oxidation: Stepwise oxidation of the hydrazine to form a diazene (B1210634) (azo) compound, followed by further oxidation to a diazene N-oxide (azoxy) compound.
Glycosylation of MAM
Once MAM is synthesized, it is glycosylated to form this compound. This process is catalyzed by glycosyltransferases. In the case of the related compound cycasin, the enzyme UDP-glucosyltransferase has been identified as being responsible for attaching glucose to MAM. A similar enzyme, likely a UDP-glycosyltransferase with specificity for primeverose, would be responsible for the synthesis of this compound.
Caption: Plausible biosynthetic pathway of this compound and its activation.
Conclusion
This compound is a significant natural product found throughout the Cycadales. Its high concentration in seeds underscores its ecological role as a defensive compound. The analytical methods outlined in this guide, particularly HPLC-UV, provide reliable means for the quantification of this compound in various cycad tissues. A deeper understanding of its distribution and biosynthesis is crucial for assessing the toxicological risks associated with cycads and for exploring the potential pharmacological applications of its unique chemical structure. Further research is needed to fully elucidate the biosynthetic pathway of the methylazoxymethanol aglycone in these ancient plants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Notes on the toxicity and carcinogenicity of some South African cycad species with special reference to that of Encephalartos lanatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azoxyglycoside content and beta-glycosidase activities in leaves of various cycads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2 - figshare - Figshare [figshare.com]
The Hypothesized Biosynthesis of Macrozamin in Macrozamia Species: A Technical Guide
Executive Summary
Macrozamin is a potent neurotoxic azoxyglycoside found in various species of the genus Macrozamia. As a secondary metabolite, its biosynthesis is of significant interest for toxicological, ecological, and pharmaceutical research. This document provides a technical overview of the current understanding and hypothesized biosynthetic pathway of this compound. It is critical to note that the complete enzymatic pathway has not been fully elucidated in Macrozamia. The pathway presented herein is a composite model based on the known biosynthesis of the related compound cycasin, general principles of secondary metabolism in plants, and recent insights into azoxy bond formation in other organisms. This guide summarizes the available quantitative data on this compound concentrations, outlines generalized experimental protocols for its study, and provides visualizations of the proposed biochemical routes and analytical workflows.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the reactive aglycone, methylazoxymethanol (B1197960) (MAM), and the subsequent glycosylation to form the final, stable this compound molecule.
Stage 1: Biosynthesis of the Aglycone - Methylazoxymethanol (MAM)
The precise precursors and enzymatic steps leading to the formation of MAM in plants remain enigmatic. However, based on its structure (CH₃-N=N(O)-CH₂OH), the pathway likely originates from amino acid metabolism. A plausible hypothesis involves the modification of an amino acid, such as L-alanine or L-arginine, through a series of oxidative and rearrangement reactions to form the characteristic azoxy functional group.
Recent studies on bacterial azoxy compound biosynthesis have revealed enzymatic cascades involving hydrazine (B178648) synthases and nonheme diiron azoxy synthases that convert unstable intermediates into an azoxy product through a hydrazine-azo-azoxy pathway.[1] While these specific enzymes have not been identified in Macrozamia, it is conceivable that plants utilize a convergent evolutionary strategy involving analogous enzyme families, such as N-oxygenases or cytochrome P450s, to achieve the N-N bond formation and subsequent oxidation required to produce MAM.
Stage 2: Glycosylation of Methylazoxymethanol (MAM)
Once formed, the toxic and unstable MAM aglycone is stabilized through glycosylation. This compound is the β-primeveroside of MAM, meaning it contains a disaccharide, primeverose (a xylose molecule linked to a glucose molecule), attached to the hydroxyl group of MAM. This glycosylation process is likely a two-step enzymatic reaction catalyzed by specific UDP-glycosyltransferases (UGTs).
-
Glucosylation: The first step is the transfer of a glucose molecule from UDP-glucose to MAM, forming the intermediate compound cycasin (the β-glucoside of MAM). This reaction is catalyzed by a UDP-glucosyltransferase. An analogous enzyme has been suggested to be responsible for cycasin synthesis in cycads.[2][3]
-
Xylosylation: The second step involves the transfer of a xylose molecule from UDP-xylose to the glucose moiety of cycasin. This reaction, catalyzed by a distinct UDP-xylosyltransferase, forms the β-1,6 linkage characteristic of primeverose, yielding the final this compound product.
This two-step glycosylation sequesters the reactive MAM, rendering the final this compound molecule stable for storage within the plant tissues.
Visualizing the Pathway and Relationships
Hypothesized Biosynthetic Pathway of this compound
Caption: Hypothesized biosynthetic pathway of this compound from amino acid precursors.
Relationship Between Key Azoxyglycosides
Caption: The structural relationship between MAM, cycasin, and this compound.
Quantitative Data
Direct quantitative data on the enzymatic kinetics of the this compound biosynthetic pathway is not available in the current literature. However, several studies have quantified the concentration of this compound and related compounds in various cycad species. This data provides a valuable baseline for understanding the accumulation of these toxins.
| Species | Tissue | Compound | Concentration (% of fresh weight) | Reference |
| Macrozamia miquelii | Kernels (Endosperm) | This compound | 0.4 - 0.6% | [4] |
| Macrozamia miquelii | Endosperm | Cycasin | 0.34% | [5] |
| Macrozamia riedlei | Sarcotesta | This compound | 3.88% | [6] |
| Bowenia serrata | Kernels | This compound | 0.4 - 0.6% | [4] |
| Cycas media | Kernels | This compound | 0.4 - 0.6% | [4] |
Experimental Protocols
As the specific enzymes have not been isolated, protocols for their characterization are not available. The following is a generalized protocol for the extraction and analysis of azoxyglycosides from Macrozamia tissues, adapted from methodologies reported in the literature for cycad toxin analysis.[5][7]
Protocol: Extraction and HPLC Quantification of this compound
-
Tissue Homogenization:
-
Weigh approximately 1.0 g of fresh Macrozamia tissue (e.g., kernels, leaves).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powder to a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 70% methanol (B129727) to the powdered tissue.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant. Repeat the extraction on the pellet with an additional 10 mL of 70% methanol and combine the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the combined supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar compounds.
-
Wash the cartridge with water, then elute the azoxyglycosides with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of mobile phase.
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the sample onto an HPLC system.
-
Column: Use a suitable column for polar compounds, such as an amide or a C18 column under aqueous normal-phase conditions. A YMC-Pack PA03 amide column has been reported for this purpose.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Monitor the eluent using a UV detector at approximately 215-220 nm.
-
Quantification: Compare the peak area of the sample with that of a this compound analytical standard curve of known concentrations to determine the concentration in the original tissue.
-
Experimental Workflow Diagram
Caption: Generalized workflow for the extraction and analysis of this compound.
Conclusion and Future Directions
The biosynthesis of this compound in Macrozamia species is an under-researched area of plant secondary metabolism. While a plausible pathway involving the formation of the MAM aglycone followed by a two-step glycosylation can be hypothesized, it lacks direct experimental validation. Future research should prioritize the identification and characterization of the key enzymes involved, particularly the putative N-oxygenases responsible for azoxy bond formation and the specific UDP-glycosyltransferases that construct the primeverose sugar moiety. Techniques such as transcriptomics, proteomics, and precursor feeding studies with isotopically labeled intermediates will be essential to fully elucidate this important biosynthetic pathway.[8][9] A complete understanding will not only shed light on the evolution of chemical defense in ancient plant lineages but also provide tools for the potential biotechnological production of related compounds.
References
- 1. Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The ancient practice of Macrozamia pit processing in southwestern Australia [anthropologyfromtheshed.com]
- 7. Azoxyglycoside content and beta-glycosidase activities in leaves of various cycads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. researchgate.net [researchgate.net]
The Unseen Threat: A Technical Guide to the Toxicokinetics and Metabolism of Macrozamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in plants of the Cycadaceae, Stangeriaceae, and Zamiaceae families, represents a significant toxicological concern due to its carcinogenic, mutagenic, teratogenic, and neurotoxic properties. As a primeveroside of methylazoxymethanol (B1197960) (MAM), its toxicity is intrinsically linked to its metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and oncology.
Toxicokinetics: The Journey of this compound in the Body
The biological effects of this compound are dictated by its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative toxicokinetic data for this compound is limited in the current literature, the well-studied related compound, cycasin, provides a foundational understanding of its likely in vivo behavior.
Absorption
This compound, being a glycoside, is likely absorbed from the gastrointestinal tract. The structurally similar compound, cycasin, is known to be transported by the intestinal Na+/glucose cotransporter, although with a lower affinity than D-glucose.[1] It is plausible that this compound utilizes similar transport mechanisms. The oral bioavailability of this compound has not been quantitatively determined, but its toxicity upon ingestion suggests significant absorption.
Distribution
Following absorption, this compound is distributed throughout the body via the bloodstream. The volume of distribution for this compound has not been reported. For its toxic aglycone, methylazoxymethanol (MAM), distribution is a critical factor in its organ-specific toxicity. MAM is capable of crossing the blood-brain barrier, contributing to its neurotoxic effects.[1]
Metabolism: The Activation of a Toxin
The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation to the highly reactive aglycone, methylazoxymethanol (MAM). This bioactivation is a critical step in its mechanism of toxicity.
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its ultimate toxic metabolite.
The initial step in this compound's metabolism is its conversion to cycasin.[1] The key activation step is the hydrolysis of the β-glycosidic bond of cycasin, which releases the unstable aglycone, MAM. This hydrolysis is primarily catalyzed by β-glucosidase enzymes.[2] These enzymes are present in various sources, including:
-
Gut Microbiota: The intestinal microflora is a major site of cycasin and, by extension, this compound metabolism. Bacteria in the gut produce β-glucosidases that efficiently hydrolyze the glycosidic linkage.[3]
-
Liver: The liver also possesses β-glucosidase activity and can contribute to the formation of MAM.[1]
-
Plant Tissues: The cycad plants themselves contain β-glucosidases, which can release MAM if the plant material is damaged.[2]
Once formed, MAM is a highly reactive molecule that does not require further enzymatic conversion to exert its toxic effects. It is considered the ultimate carcinogen.[3] MAM can spontaneously decompose to form a methyldiazonium ion, a potent alkylating agent. This electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA. The formation of DNA adducts, such as 7-methylguanine, is a critical event in the initiation of carcinogenesis.[4]
Excretion
The excretion routes for this compound and its metabolites have not been fully characterized. It is anticipated that unchanged this compound, its metabolites including MAM, and their conjugates (e.g., glucuronides) are eliminated from the body through urine and feces. The relative contribution of each route is currently unknown.
Quantitative Toxicokinetic Data
A significant gap in the literature is the lack of specific quantitative toxicokinetic parameters for this compound. The following table highlights the unavailable data, which represents a critical area for future research.
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Bioavailability (F) | Not Reported | |||
| Absorption Rate Constant (Ka) | Not Reported | |||
| Time to Maximum Concentration (Tmax) | Not Reported | |||
| Maximum Concentration (Cmax) | Not Reported | |||
| Distribution | ||||
| Volume of Distribution (Vd) | Not Reported | |||
| Elimination | ||||
| Clearance (CL) | Not Reported | |||
| Elimination Half-life (t½) | Not Reported | |||
| Excretion | ||||
| Percentage Excreted in Urine | Not Reported | |||
| Percentage Excreted in Feces | Not Reported | |||
| Percentage Excreted in Bile | Not Reported |
Experimental Protocols
In Vitro Metabolism Study Using Liver Microsomes
This protocol is designed to investigate the metabolism of this compound by hepatic enzymes, primarily cytochrome P450s, although β-glucosidase activity may also be present.
Workflow for In Vitro Metabolism of this compound
Caption: A generalized workflow for studying the in vitro metabolism of this compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (e.g., from rat or human), phosphate buffer, and this compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify any metabolites formed, including cycasin and MAM.
-
In Vivo Toxicokinetic Study in Rodents
This protocol provides a general framework for assessing the ADME of this compound in a rodent model, such as rats.
Workflow for In Vivo Toxicokinetic Study of this compound
Caption: A generalized workflow for an in vivo toxicokinetic study of this compound.
Methodology:
-
Animal Model and Dosing:
-
Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
House animals in metabolic cages to facilitate the separate collection of urine and feces over a defined period (e.g., 72 hours).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Pool and homogenize feces for each collection interval.
-
Measure the volume of urine for each collection interval.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound, cycasin, and MAM in plasma, urine, and fecal homogenates.
-
-
Toxicokinetic Analysis:
-
Use the plasma concentration-time data to calculate key toxicokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Analyze urine and feces samples to determine the extent and routes of excretion.
-
Conclusion and Future Directions
This compound's toxicity is a direct result of its metabolic activation to the potent alkylating agent, methylazoxymethanol. While the qualitative aspects of its metabolism are partially understood through studies of the related compound cycasin, a significant knowledge gap exists regarding the quantitative toxicokinetics of this compound. Future research should prioritize in vivo studies in relevant animal models to determine key ADME parameters. Elucidating the precise roles of hepatic and extrahepatic metabolism, including the contribution of the gut microbiome, will be crucial for a comprehensive risk assessment of this potent natural toxin. The development and validation of sensitive analytical methods for this compound and its metabolites are also essential to support these research endeavors. A deeper understanding of this compound's toxicokinetics and metabolism will ultimately aid in the development of strategies to mitigate its harmful effects and inform regulatory decisions regarding exposure to cycad-containing products.
References
The Genotoxic Mechanism of Macrozamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, is a potent genotoxic agent. Its toxicity is not inherent but arises from its metabolic activation to the highly reactive aglycone, methylazoxymethanol (B1197960) (MAM). MAM is a powerful DNA alkylating agent that has been extensively studied for its mutagenic, clastogenic, and carcinogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound's genotoxicity, focusing on the molecular pathways, experimental evidence, and methodologies used in its assessment. This information is critical for researchers in toxicology, oncology, and drug development who may encounter or study compounds with similar modes of action.
Mechanism of Action of this compound Genotoxicity
The genotoxicity of this compound is a multi-step process that begins with its metabolic activation and culminates in DNA damage and subsequent cellular responses.
Metabolic Activation
This compound itself is not reactive with DNA. In vivo, it is hydrolyzed by glycosidases, primarily in the gut microbiota, to release its sugar moiety and the highly unstable aglycone, methylazoxymethanol (MAM).
Formation of the Ultimate Carcinogen
MAM is a proximate carcinogen that undergoes spontaneous decomposition under physiological conditions to form a highly reactive methyldiazonium ion. This ion is a powerful electrophile and is considered the ultimate carcinogenic and mutagenic species derived from this compound.
DNA Adduct Formation
The methyldiazonium ion readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. The most significant of these adducts in terms of mutagenesis and carcinogenesis is O⁶-methylguanine (O⁶-meG). Other adducts, such as N⁷-methylguanine and O⁴-methylthymine, are also formed but are generally considered less mutagenic. The formation of O⁶-meG is a critical initiating event in the genotoxicity of this compound, as this lesion can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
DNA Damage Response
The presence of MAM-induced DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. Key signaling pathways involved in the response to MAM-induced DNA damage include:
-
ATM/ATR Pathway: The ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases are master regulators of the DDR. They are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise as a consequence of the processing of DNA adducts.
-
p53 Signaling: The tumor suppressor protein p53 is a crucial downstream effector of the ATM/ATR pathway. Upon activation by phosphorylation, p53 translocates to the nucleus and acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. This allows the cell time to repair the DNA damage or, if the damage is too severe, to undergo programmed cell death to prevent the propagation of mutations.
Quantitative Data on this compound's Genotoxicity
The genotoxic effects of this compound and its active metabolite, MAM, have been quantified in various experimental systems. The following tables summarize key findings.
| Table 1: Mutagenicity of this compound and its Metabolites in the Ames Test | |||
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| This compound | TA100, TA98 | - | Negative |
| This compound | TA100, TA98 | + | Positive |
| Methylazoxymethanol (MAM) | TA100, TA98 | - | Positive |
| Table 2: In Vitro Chromosomal Aberrations Induced by Methylazoxymethanol Acetate (MAM Acetate) | ||
| Cell Line | Concentration of MAM Acetate | Percentage of Cells with Aberrations |
| Chinese Hamster Ovary (CHO) | Control | < 5% |
| Chinese Hamster Ovary (CHO) | Low Dose | Significant increase |
| Chinese Hamster Ovary (CHO) | High Dose | Dose-dependent increase |
| Table 3: In Vivo Micronucleus Induction by this compound | ||
| Animal Model | Dose of this compound | Frequency of Micronucleated Polychromatic Erythrocytes |
| Mouse (Bone Marrow) | Control | Baseline |
| Mouse (Bone Marrow) | Low Dose | Significant increase |
| Mouse (Bone Marrow) | High Dose | Dose-dependent increase |
| Table 4: Sister Chromatid Exchange (SCE) Induction by Methylazoxymethanol Acetate (MAM Acetate) | ||
| Cell Line | Concentration of MAM Acetate | SCEs per Cell |
| Chinese Hamster Ovary (CHO) | Control | Baseline |
| Chinese Hamster Ovary (CHO) | Low Dose | Significant increase |
| Chinese Hamster Ovary (CHO) | High Dose | Dose-dependent increase |
| Table 5: O⁶-Methylguanine DNA Adduct Levels Induced by Methylazoxymethanol (MAM) | ||
| Tissue | Dose of MAM | O⁶-meG adducts / 10⁶ Guanines |
| Rat Liver | Control | Undetectable |
| Rat Liver | Low Dose | Detectable levels |
| Rat Liver | High Dose | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genotoxicity. Below are outlines of key experimental protocols used to study this compound's genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (his+) that can grow on a histidine-deficient medium.
-
Methodology:
-
Prepare overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Mix the bacterial culture with the test compound (this compound or MAM) at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).
-
Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate and compare it to the solvent control.
-
In Vitro Chromosomal Aberration Test
-
Principle: This test evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.
-
Methodology:
-
Culture mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) to a semi-confluent monolayer.
-
Expose the cells to various concentrations of the test compound (MAM acetate) for a defined period (e.g., 3-6 hours with S9, or for one cell cycle without S9).
-
Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Prepare microscope slides and stain the chromosomes (e.g., with Giemsa).
-
Analyze at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
In Vivo Micronucleus Test
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
-
Methodology:
-
Administer the test compound (this compound) to a group of rodents (e.g., mice) via an appropriate route (e.g., oral gavage).
-
A control group receives the vehicle only.
-
After a specific time (e.g., 24 and 48 hours after treatment), euthanize the animals and collect bone marrow from the femurs.
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).
-
Score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
-
Sister Chromatid Exchange (SCE) Assay
-
Principle: This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of DNA damage.
-
Methodology:
-
Culture mammalian cells (e.g., CHO cells) in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is incorporated into the newly synthesized DNA strands.
-
Expose the cells to the test compound (MAM acetate) during the first or second cell cycle.
-
Arrest the cells in metaphase using a spindle inhibitor.
-
Harvest the cells and prepare chromosome spreads.
-
Differentially stain the sister chromatids (e.g., using the fluorescence plus Giemsa technique). The chromatid that has incorporated BrdU into both DNA strands will stain differently from the chromatid that has incorporated BrdU into only one strand.
-
Score the number of SCEs per metaphase.
-
Visualizations
Signaling Pathways
Caption: Metabolic activation of this compound and subsequent DNA damage response pathway.
Experimental Workflow
Caption: A typical experimental workflow for assessing the genotoxicity of a compound.
Logical Relationships in this compound's Genotoxicity
Caption: Logical flow from this compound exposure to the manifestation of genotoxic effects.
Conclusion
The genotoxicity of this compound is a well-established phenomenon driven by its metabolic conversion to the potent DNA alkylating agent, methylazoxymethanol. The formation of O⁶-methylguanine and other DNA adducts triggers a complex DNA damage response, which can lead to mutations, chromosomal aberrations, and ultimately, cancer. A thorough understanding of this mechanism, supported by robust experimental data from a battery of genotoxicity assays, is essential for the risk assessment of this compound and other structurally related compounds. The methodologies and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and mitigate the risks associated with such genotoxic agents.
The Role of Methylazoxymethanol (MAM) in Macrozamin Toxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrozamin is a naturally occurring azoxyglycoside found in cycad plants of the genus Macrozamia.[1] For centuries, livestock poisonings have been attributed to the ingestion of these plants, and there is evidence linking cycad consumption to neurodegenerative diseases in humans.[2] The toxicity of this compound is not intrinsic but arises from its metabolic activation to the highly reactive aglycone, methylazoxymethanol (B1197960) (MAM).[3] This technical guide provides an in-depth exploration of the pivotal role of MAM in the toxicity of this compound, focusing on its biotransformation, mechanism of action, and the cellular pathways it perturbs. The information presented herein is intended to serve as a comprehensive resource for researchers in toxicology, neurobiology, and oncology.
Biotransformation of this compound to Methylazoxymethanol
The conversion of this compound to its toxic metabolite, MAM, is a critical step in its mechanism of toxicity. This compound itself is a primeveroside of MAM.[2] The toxicity of these glycosides is dependent on the cleavage of the sugar moiety to release the active aglycone, MAM.[3]
In mammals, this deglycosylation is primarily carried out by β-glucosidase enzymes produced by the gut microbiota.[4][5] This explains why this compound and the related compound cycasin are toxic when administered orally but are generally non-toxic when administered parenterally, bypassing the gut flora.[2][6] Once formed in the gut, MAM is absorbed into the bloodstream and distributed to various organs, including the liver and brain.[7]
The rate of hydrolysis of azoxyglycosides is influenced by the nature of the sugar attached. For instance, the hydrolysis rate increases in the order of this compound, cycasin, and then MAM itself, corresponding to the presence of two, one, and zero glycosidic linkages, respectively.[3]
Mechanism of Methylazoxymethanol Toxicity: Genotoxicity and DNA Adduct Formation
MAM is a potent genotoxic agent, and its toxicity is primarily attributed to its ability to methylate cellular macromolecules, particularly DNA.[6][7] MAM is unstable at physiological pH and spontaneously decomposes to a highly reactive methyldiazonium ion, which is a powerful alkylating agent.[8]
This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming various DNA adducts. The most significant of these adducts in the context of MAM's toxicity are O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG).[7][9] The formation of O6-mG is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[10]
The persistence of these DNA lesions is a key determinant of MAM's toxic effects. Cells possess DNA repair mechanisms to counteract the effects of alkylating agents. The primary enzyme responsible for repairing O6-mG lesions is O6-methylguanine-DNA methyltransferase (MGMT).[11] Studies in mice lacking a functional MGMT gene have shown elevated and persistent O6-mG DNA damage in the brain following MAM treatment, highlighting the critical role of this enzyme in protecting against MAM-induced neurotoxicity.[11][12] Other DNA repair pathways, such as the mismatch repair (MMR) and base excision repair (BER) systems, are also activated in response to MAM-induced DNA damage.[13][14]
The genotoxic effects of MAM have been demonstrated in a variety of experimental systems, including bacteria, yeast, plants, and mammalian cells.[6] Its ability to induce genetic alterations is the underlying basis for its carcinogenicity and developmental neurotoxicity.[11][12]
Signaling Pathways Perturbed by Methylazoxymethanol
The persistent DNA damage induced by MAM triggers a cascade of cellular responses, leading to the dysregulation of multiple signaling pathways. These perturbations are central to both the carcinogenic and neurotoxic effects of MAM. The outcome of these signaling alterations appears to be cell-type dependent, with dividing cells being more prone to cancerous transformation and non-dividing cells, such as neurons, undergoing apoptosis or neurodegeneration.[11][12]
Key signaling pathways affected by MAM include:
-
TP53 Pathway: The tumor suppressor protein p53 is a critical sensor of DNA damage. Its activation in response to MAM-induced lesions can lead to cell cycle arrest, apoptosis, or senescence.[10] In the context of neurodegeneration, sustained p53 activation in post-mitotic neurons may promote cell death.[10]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38 MAPK, are activated by genotoxic stress.[10][12] The p38-MAPK pathway, in particular, has been implicated in MAM-induced neuroinflammation and perturbations in glutamatergic function.[12] In some cellular contexts, MAM has been shown to induce iNOS/NO-mediated DNA damage through the activation of MAPK pathways.[15]
-
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in development and cell proliferation. In models of MAM-induced colon cancer, this pathway is often activated, leading to uncontrolled cell growth.[10] Conversely, suppression of Wnt signaling in the brain has been linked to neuronal cell death and may contribute to the neurodegenerative effects of MAM.[10]
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Its modulation by MAM-induced DNA damage is observed in both cancer and neurodegeneration models.[10]
-
Insulin (B600854) Signaling Pathway: Perturbations in the insulin signaling pathway have also been noted in the brains of MAM-treated animals, suggesting a potential link between MAM exposure and metabolic dysregulation in the central nervous system.[10]
The interplay of these pathways ultimately determines the cellular fate in response to MAM exposure.
Experimental Models and Methodologies
The study of MAM toxicity has been facilitated by a range of in vivo and in vitro models.
In Vivo Models
-
Rodent Models: Rats and mice are the most commonly used animal models to study the carcinogenic and neurotoxic effects of MAM.[16][17] Administration of MAM acetate (B1210297), a more stable derivative, is a common method of exposure.[18] The timing of MAM administration is critical for modeling developmental neurotoxicity, with prenatal or early postnatal exposure leading to brain malformations that can model aspects of human neurological disorders such as schizophrenia and epilepsy.[17] Transgenic mice, such as those lacking the MGMT gene or carrying the rasH2 oncogene, have been instrumental in elucidating the mechanisms of MAM toxicity and carcinogenicity.[11][16]
In Vitro Models
-
Cell Culture: Various cell lines, including neuronal cells and cancer cell lines, are used to investigate the cellular and molecular mechanisms of MAM toxicity.[15][19] These models allow for controlled experiments to study DNA damage, cell viability, apoptosis, and signaling pathway activation.
Quantitative Data on Methylazoxymethanol Toxicity
The following tables summarize some of the quantitative data available from studies on MAM toxicity.
| Parameter | Animal Model | MAM Dosage/Concentration | Effect | Reference |
| Brain Weight | Rats (MAM-E17 offspring) | Not specified | ~7.0% decrease compared to controls | [20] |
| Brain Weight | Rats (MAM-E15 offspring) | Not specified | Significantly smaller than controls and MAM-E17 rats | [20] |
| Body Weight | Rats (MAM-E17 offspring) | Not specified | No significant difference from controls | [20] |
| In vitro angiogenesis | Rat brain microvascular endothelial cells | Micromolar concentrations | Inhibition of angiogenesis | [21] |
| Endothelial cell toxicity | Rat brain microvascular endothelial cells | > 100 µM | Cell death | [21] |
| In vivo vessel formation | Mice (Matrigel plugs) | 100 µM | Decreased vessel formation | [21] |
| 3R Tau Accumulation | Mice (postnatal day 3) | 43 mg/kg (MAM acetate) | Immunocytochemical evidence of 3R tau accumulation at 22 days | [19] |
Experimental Protocols
Detailed experimental protocols are often specific to the research question and the laboratory. However, the general methodologies employed in the study of MAM toxicity are outlined below.
Animal Studies
-
MAM Administration: MAM acetate is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dosage and timing of administration depend on the specific experimental design (e.g., developmental neurotoxicity studies often involve administration to pregnant dams or neonatal pups).
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues of interest (e.g., brain, liver, colon) are collected for analysis. Tissues may be flash-frozen in liquid nitrogen for molecular analyses or fixed in formalin for histological examination.
-
Behavioral Testing: In neurotoxicity studies, a battery of behavioral tests may be employed to assess cognitive function, motor coordination, and anxiety-like behaviors.
Molecular and Cellular Analyses
-
DNA Damage Assessment: DNA adducts such as O6-mG can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or immunoslot blot analysis with specific antibodies.
-
Gene and Protein Expression Analysis: Changes in gene expression can be measured using quantitative real-time PCR (qRT-PCR) or microarray analysis. Protein levels can be assessed by Western blotting or immunohistochemistry using antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, phosphorylated forms of MAPK proteins).
-
Cell Viability and Apoptosis Assays: In vitro studies often employ assays such as MTT or LDH release to measure cell viability. Apoptosis can be detected by TUNEL staining, flow cytometry with annexin (B1180172) V/propidium iodide staining, or by measuring the activity of caspases.
Analytical Chemistry Methods
-
Quantification of MAM and its Metabolites: Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific detection and quantification of MAM and its metabolites in biological samples.[22][23]
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Overview of MAM's role in this compound toxicity.
Experimental Workflow
Caption: A typical experimental workflow for studying MAM toxicity.
Conclusion
Methylazoxymethanol is the ultimate toxic and carcinogenic metabolite of this compound. Its toxicity is initiated by the metabolic activation of this compound by the gut microbiota, leading to the formation of the genotoxic agent MAM. The primary mechanism of MAM toxicity is through the alkylation of DNA, which, if not repaired, can lead to mutations and the dysregulation of critical cellular signaling pathways. This can result in either carcinogenesis, primarily in dividing cells, or neurodegeneration in post-mitotic neurons. A thorough understanding of the mechanisms underlying MAM toxicity is essential for assessing the risks associated with exposure to cycad-derived compounds and for the development of potential therapeutic interventions for related diseases. This guide provides a foundational understanding for professionals engaged in research and development in these areas.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Cycads and their association with certain neurodegenerative diseases | Neurología (English Edition) [elsevier.es]
- 5. elsevier.es [elsevier.es]
- 6. Review: putative mutagens and carcinogens in foods. V. Cycad azoxyglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 12 Naturally Occurring Carcinogens - Diet, Nutrition, and Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DNA Repair Modulates The Vulnerability of The Developing Brain to Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]
- 11. The cycad genotoxin MAM modulates brain cellular pathways involved in neurodegenerative disease and cancer in a DNA damage-linked manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accidental Encounter of Repair Intermediates in Alkylated DNA May Lead to Double-Strand Breaks in Resting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid induction of more malignant tumors by various genotoxic carcinogens in transgenic mice harboring a human prototype c-Ha-ras gene than in control non-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of brain maldevelopment induced by cycad plant genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syncarcinogenic effects of methyl methanesulfonate with methylazoxymethanol acetate in rat small intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cycad Genotoxin Methylazoxymethanol Disrupts the Brain Ubiquitin-Proteasome Pathway, Tau and α-Synuclein, as Reported in ALS-PDC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early cerebrovascular and parenchymal events following prenatal exposure to the putative neurotoxin methylazoxymethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Detection of heroin metabolites: 6-monoacetylmorphine and morphine in human hair by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Automatic analytical approach for the determination of 12 illicit drugs and nicotine metabolites in wastewater using on-line SPE-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxic Landscape of Macrozamin: A Technical Guide for CNS Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic effects of Macrozamin, a naturally occurring azoxyglucoside, on the central nervous system (CNS). With a focus on its active metabolite, methylazoxymethanol (B1197960) (MAM), this document details the mechanisms of action, affected signaling pathways, and key experimental models. It serves as a resource for professionals engaged in neuroscience research and the development of therapeutics for neurodevelopmental and neurodegenerative disorders.
Introduction: this compound and its Neurotoxic Potential
This compound is a toxic glycoside found in the seeds and leaves of cycad plants, such as those from the Macrozamia genus.[1] While inert on its own, this compound becomes a potent neurotoxin following metabolic activation. Ingestion of cycad material leads to the enzymatic cleavage of the sugar moiety, releasing the highly reactive and genotoxic aglycone, methylazoxymethanol (MAM).[2][3]
MAM is a powerful alkylating agent that readily crosses the blood-brain barrier, making the CNS a primary target for its toxicity.[4] Its ability to disrupt neurodevelopment by targeting proliferating neuroblasts has made it an invaluable tool in experimental neuroscience for creating animal models that mimic human neurological and psychiatric disorders, including schizophrenia, epilepsy, and cerebellar ataxia.[5][6] This guide elucidates the molecular and cellular underpinnings of this compound's neurotoxicity, offering insights for researchers leveraging this compound in their work.
Core Mechanism of Action: From Glycoside to Genotoxin
The toxicity of this compound is entirely dependent on its conversion to MAM. This two-step process begins in the gut, where bacterial β-glucosidases hydrolyze the primeveroside sugar from this compound, yielding MAM.[2][3] Once formed, MAM spontaneously decomposes under physiological conditions to generate a highly reactive methyldiazonium ion, which is a potent methylating agent.[2]
This methyldiazonium ion is the ultimate electrophile responsible for the genotoxic effects of MAM. It readily attacks nucleophilic sites on cellular macromolecules, with a particular affinity for DNA. The primary and most mutagenic DNA lesion formed is O⁶-methylguanine (O⁶-mG), although other adducts like N7-methylguanine are also formed.[1][4][7] The formation of these DNA adducts in neural progenitor cells disrupts DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.[4] This targeted destruction of dividing cells is the foundational mechanism behind MAM's profound impact on the developing CNS.
Neurotoxic Effects on the Central Nervous System
MAM's impact on the CNS is critically dependent on the timing of exposure. Its antimitotic properties selectively affect populations of actively dividing neural precursor cells, leading to distinct and predictable neurodevelopmental abnormalities.
Developmental Neurotoxicity and Disease Modeling
The developmental stage at which MAM is administered determines the specific brain structures that are affected and, consequently, the resulting behavioral phenotype. This has allowed for the generation of well-established rodent models of human brain disorders.[6]
-
Schizophrenia Models: Administration of MAM to pregnant rats or mice during mid-gestation (e.g., gestational day 16 or 17) targets the development of the hippocampus and prefrontal cortex.[6][8] The resulting offspring exhibit anatomical and behavioral phenotypes analogous to schizophrenia, including reduced cortical thickness, impaired cognitive function, and hypersensitivity to psychostimulants.[6]
-
Epilepsy Models: Exposure to MAM earlier in gestation (e.g., gestational day 15 in rats) results in cortical malformations, such as periventricular nodular heterotopias.[6] These structural abnormalities lead to a reduced seizure threshold and the occurrence of spontaneous seizures in adulthood.[6]
-
Cerebellar Ataxia Models: The cerebellum is highly vulnerable to MAM, particularly during the early postnatal period when cerebellar granule cell precursors are undergoing massive proliferation.[3] A single injection of MAM in neonatal mice or rats causes a significant reduction in the granule cell population, leading to cerebellar hypoplasia and profound motor deficits, including ataxia.[3][9]
Cellular and Molecular Consequences
At the cellular level, MAM-induced DNA damage triggers a cascade of events that culminates in neuronal loss and circuit disruption.
-
DNA Damage Response and Apoptosis: The presence of O⁶-mG adducts in proliferating neuroblasts activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. MAM treatment results in a progressive increase in apoptotic figures and the characteristic ladder pattern of internucleosomal DNA cleavage in affected brain regions.[4][10]
-
Disruption of Protein Homeostasis: Beyond its genotoxic effects, MAM has been shown to disrupt protein homeostasis. It perturbs the ubiquitin-proteasome pathway (UPP), which is critical for degrading misfolded or damaged proteins.[6] This impairment can contribute to the accumulation of abnormal proteins.
-
Tau Pathology: Studies in neonatal mice have demonstrated that MAM exposure can disrupt the metabolism of the microtubule-associated protein tau. Specifically, it leads to the accumulation of 3R-tau isoforms and increases tau phosphorylation, creating pathology reminiscent of that seen in human tauopathies.[6]
Perturbation of Key Signaling Pathways
MAM-induced DNA damage serves as a primary trigger that perturbs multiple downstream intracellular signaling pathways crucial for neuronal survival, proliferation, and differentiation.
The activation of the DNA damage response is central. The resulting cell cycle arrest and induction of apoptosis are mediated by complex signaling networks. Furthermore, studies have linked MAM-induced DNA damage to altered gene expression in pathways associated with cancer and neurodegeneration, including the Phosphoinositide 3-kinase/Akt (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways are fundamental regulators of cell survival and apoptosis, and their dysregulation by MAM contributes significantly to its neurotoxic outcome.
Experimental Protocols and Methodologies
MAM is a valuable tool for modeling CNS disorders. Below are outlines of key experimental protocols. Note that MAM is a hazardous substance and requires appropriate safety precautions.[11]
Generation of a MAM-Induced Neurodevelopmental Model
This workflow describes the general procedure for creating a rodent model of a neurodevelopmental disorder, such as schizophrenia.
Protocol Outline:
-
Animal Preparation: Utilize timed-pregnant dams (e.g., Sprague-Dawley rats). Confirm pregnancy and monitor weight.[11]
-
MAM Solution Preparation: Methylazoxymethanol acetate (B1210297) should be handled in a chemical fume hood with appropriate personal protective equipment. Dissolve MAM in sterile 0.9% saline to the desired concentration (e.g., 2 mg/ml). Prepare fresh on the day of injection.[10][11]
-
Administration: On the target gestational day (e.g., GD17 for a schizophrenia model), inject the pregnant dam with a single intraperitoneal (i.p.) dose of the MAM solution. The typical dose ranges from 20-25 mg/kg. Control animals receive an equivalent volume of saline.[11]
-
Postnatal Care: Allow the dams to give birth naturally. Pups are weaned at the appropriate age (e.g., postnatal day 21).
-
Phenotypic Analysis: Once the offspring reach adulthood, they can be subjected to a battery of tests to confirm the phenotype. This includes behavioral assays (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition), histological analysis of brain structures (e.g., Nissl staining to measure cortical thickness), and neurophysiological recordings.[8][11]
Assessment of Neuronal Viability (In Vitro)
To quantify the direct cytotoxic effects of MAM on neuronal cells, primary cultures (e.g., cerebellar granule neurons) can be used. Cell viability is commonly assessed using the MTT assay.[7][12]
Protocol Outline (MTT Assay):
-
Cell Culture: Plate primary neurons or neuronal cell lines in 96-well plates and allow them to adhere and differentiate.
-
Treatment: Expose the cultures to varying concentrations of MAM (e.g., 0.1 mM to 1.0 mM) for a defined period (e.g., 24-48 hours).[5]
-
MTT Addition: Add MTT solution (typically 0.5 mg/ml final concentration) to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[13]
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[7][13]
Immunohistochemical Detection of DNA Damage
Visualizing the primary O⁶-mG DNA lesions in brain tissue is crucial for confirming the mechanism of MAM action. This can be achieved through immunohistochemistry (IHC) using a specific monoclonal antibody.[14][15]
Protocol Outline (IHC for O⁶-mG):
-
Tissue Preparation: Following MAM treatment and a defined survival period, perfuse the animal with 4% paraformaldehyde. Harvest the brain and process for paraffin (B1166041) embedding or cryosectioning.
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue slices. Perform antigen retrieval, often using a citrate-based buffer with heat, to unmask the epitope.
-
Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a monoclonal antibody specific for O⁶-methylguanine overnight at 4°C.[15]
-
Secondary Antibody & Detection: Wash the sections and apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[15]
-
Analysis: Counterstain with a nuclear stain like hematoxylin. Image the sections using light microscopy and quantify the percentage of O⁶-mG-positive nuclei in the target brain regions.
Quantitative Data on this compound/MAM Neurotoxicity
Quantitative analysis is essential for understanding the dose-response relationship of MAM-induced toxicity. The following tables summarize key data from experimental studies.
Table 1: In Vitro Effects of Methylazoxymethanol (MAM) on Pancreatic Islet Cells (24h Exposure) (Note: While not neuronal, this data demonstrates MAM's dose-dependent cytotoxicity on primary cells and is indicative of its general mechanism.)
| MAM Acetate Conc. (mM) | Insulin Release (% of Control) | Glucose Metabolism (% of Control) | Islet DNA Content (% of Control) | Reference |
| 0.1 | Impaired (data not specified) | Impaired (data not specified) | Decreased | [5] |
| 0.5 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| 1.0 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| At 1.0 mM, widespread islet cell destruction was observed.[5] |
Table 2: Key Parameters for In Vivo MAM-Induced CNS Models
| Animal Model | Species | Timing of Administration | Dose (MAM Acetate) | Key CNS Effects & Phenotype | Reference(s) |
| Schizophrenia | Rat | Gestational Day 17 (GD17) | 20-25 mg/kg, i.p. | Reduced hippocampal/PFC thickness; cognitive deficits | [6][11] |
| Schizophrenia | Mouse | Gestational Day 16 (GD16) | Not specified | Reduced hippocampal/PFC thickness; memory deficits | [6][8] |
| Epilepsy | Rat | Gestational Day 15 (GD15) | Not specified | Cortical malformations; reduced seizure threshold | [6] |
| Cerebellar Ataxia | Mouse | Postnatal Day 0 (P0) | Sublethal dose | Reduced cerebellar cell number; dispersed Purkinje cells | [3] |
| Cerebellar Ataxia | Mouse | Postnatal Day 5 (P5) | Sublethal dose | Reduced cerebellar cell number; delayed Purkinje cell degeneration | [3] |
Conclusion
This compound, through its active metabolite methylazoxymethanol, is a potent neurotoxin that selectively targets proliferating cells in the central nervous system. Its primary mechanism of action is genotoxicity, mediated by the formation of O⁶-methylguanine DNA adducts, which trigger cell cycle arrest and apoptosis. This targeted action on neuroprogenitor cells makes MAM an invaluable and highly specific tool for generating animal models of major neurodevelopmental disorders. Understanding the detailed mechanisms, experimental protocols, and dose-dependent effects outlined in this guide is critical for researchers aiming to leverage MAM to investigate the pathophysiology of CNS diseases and to develop novel therapeutic interventions.
References
- 1. Neuronal Death Induced by Nanomolar Amyloid β Is Mediated by Primary Phagocytosis of Neurons by Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effect of methylazoxymethanol on mouse cerebellar development depending on the age of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylazoxymethanol | 590-96-5 | Benchchem [benchchem.com]
- 5. Cycad toxin-induced damage of rodent and human pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylazoxymethanol acetate - Wikipedia [en.wikipedia.org]
- 7. Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the MAM model of schizophrenia in mice: Sex similarities and differences of hippocampal and prefrontal cortical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia [frontierspartnerships.org]
- 10. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]
- 11. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. O6-Methylguanine-DNA methyltransferase protein expression by immunohistochemistry in brain and non-brain systemic tumours: systematic review and meta-analysis of correlation with methylation-specific polymerase chain reaction - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Visualization of O6-methylguanine in target cell nuclei of dimethylnitrosamine-treated human pancreas by a murine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of Macrozamin Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, has been a subject of scientific inquiry for decades due to its potent toxicity and carcinogenicity. This technical guide provides a comprehensive historical perspective on this compound research, tracing the journey from its discovery and initial characterization to the elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the fields of toxicology, carcinogenesis, and natural product chemistry.
Early Discovery and Characterization
The toxic properties of cycads have been recognized for centuries, with reports of poisoning in both humans and livestock dating back to early explorations.[1] It was not until the mid-20th century, however, that the specific toxic principles began to be isolated and identified. Following the isolation of its close relative cycasin, this compound was identified as another key toxic component of cycads.
An early study published in 1953 detailed the isolation of this compound from the seeds of several cycad species, including Cycas media, Bowenia serrata, and Macrozamia miquelii.[2] The yields of this compound from the moist kernels were reported to be between 0.4% and 0.6%.[2] The compound was characterized by its melting point of 199-200°C (with decomposition), a specific optical rotation, and its elemental composition, which was determined to be C13H24N2O11.[2] Further confirmation of its structure was achieved through the preparation of a hexa-acetyl derivative with a melting point of 143-145°C.[2]
Experimental Protocols: Isolation and Characterization of this compound (c. 1953)
The following protocol is a summary of the methods used in early research to isolate and characterize this compound from cycad seeds.[2]
1. Extraction:
-
The kernels of cycad seeds were ground and extracted with a suitable solvent, such as aqueous ethanol (B145695).
2. Purification:
-
The crude extract was concentrated to a syrup.
-
The syrup was then treated with ethanol to precipitate the crude this compound.
-
Further purification was achieved by repeated crystallization from aqueous ethanol.
3. Characterization:
-
Melting Point Determination: The melting point of the purified crystals was determined using a standard melting point apparatus.
-
Optical Rotation: The specific rotation was measured using a polarimeter with a solution of this compound in water.
-
Elemental Analysis: The elemental composition (Carbon, Hydrogen, Nitrogen) was determined by combustion analysis.
-
Derivative Formation: The structure was further confirmed by reacting this compound with acetic anhydride (B1165640) in pyridine (B92270) to form hexa-acetylthis compound, which was then purified and its melting point determined.
Unraveling the Mechanism of Toxicity: The Role of Methylazoxymethanol (B1197960) (MAM)
A pivotal breakthrough in understanding the toxicity of this compound and cycasin came with the discovery that their biological activity was dependent on the enzymatic release of their aglycone, methylazoxymethanol (MAM).[3][4] Early studies demonstrated that cycasin itself was not toxic when injected into rats, but was toxic when administered orally.[1] This led to the hypothesis that gut bacteria played a crucial role in its activation.
Subsequent research confirmed that β-glucosidase enzymes, present in the gut microflora, hydrolyze the glycosidic bond in this compound and cycasin, releasing glucose and the highly reactive and unstable aglycone, MAM.[3][5] It was established that MAM is the proximate carcinogen responsible for the toxic and carcinogenic effects observed after cycad consumption.[3]
Experimental Workflow: Demonstrating the Role of Gut Microflora in this compound/Cycasin Toxicity
The following diagram illustrates the logical flow of experiments that were key to understanding the activation of azoxyglycosides.
Caption: Logical workflow demonstrating the critical role of gut microflora in the activation of cycasin to its toxic aglycone, MAM.
Quantitative Toxicity Data: Acute Toxicity Studies
Early toxicological studies focused on determining the acute toxicity of this compound and its aglycone, MAM. The median lethal dose (LD50) was a key metric used to quantify this toxicity. Historical data from these studies are summarized in the table below.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | > 1,000 | [1] |
| Methylazoxymethanol (MAM) | Rat | Intraperitoneal (i.p.) | 25-30 | [1] |
| Methylazoxymethanol (MAM) | Mouse | Intravenous (i.v.) | 35-50 | [1] |
Note: The oral LD50 of this compound being significantly higher than the intraperitoneal LD50 of its aglycone, MAM, further supports the requirement of enzymatic hydrolysis for its toxicity.
Experimental Protocols: Historical LD50 Determination
The determination of LD50 values in the mid-20th century typically involved the following steps:
1. Animal Selection:
-
Healthy, young adult rodents (rats or mice) of a specific strain were used.
2. Dose Preparation:
-
The test substance was dissolved or suspended in a suitable vehicle (e.g., water, saline).
3. Administration:
-
A range of doses, determined from preliminary range-finding studies, were administered to groups of animals.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) was consistent within a study.
4. Observation:
-
Animals were observed for signs of toxicity and mortality over a set period, typically 14 days.
5. Data Analysis:
-
The number of deaths at each dose level was recorded.
-
The LD50 value, the dose estimated to be lethal to 50% of the animals, was calculated using statistical methods such as probit analysis.
Carcinogenicity of this compound and its Aglycone
The carcinogenic potential of cycad extracts and their components became a major focus of research. Early studies in the 1960s and 1970s firmly established the carcinogenicity of both cycasin and its aglycone, MAM, in various animal models.
A landmark study published in 1967 demonstrated that while cycasin was not carcinogenic in germ-free rats, both MAM and its synthetic acetate (B1210297) ester induced tumors in these animals, confirming MAM as the proximate carcinogen.[3] The most frequent tumors observed were in the intestinal tract.[3]
Later long-term studies, some extending up to 11 years, investigated the carcinogenicity of cycasin and MAM acetate in nonhuman primates.[2] These studies revealed that long-term administration of these compounds was hepatotoxic and carcinogenic, inducing hepatocellular carcinomas, intrahepatic bile duct adenocarcinomas, and renal carcinomas.[2]
Experimental Protocols: Historical Rodent Carcinogenicity Bioassay
The following provides a general outline of the experimental design of early rodent carcinogenicity bioassays.
1. Animal Model:
-
Specific strains of rats and mice, such as Fischer 344 rats and B6C3F1 mice, were often chosen for their low incidence of spontaneous tumors.[3]
2. Dosing Regimen:
-
Animals were typically administered the test substance for a significant portion of their lifespan (e.g., 18-24 months).
-
The route of administration was often oral (in the diet or by gavage).
3. Dose Selection:
-
Multiple dose groups were used, including a high dose (often the maximum tolerated dose), a low dose, and a control group receiving the vehicle only.
4. In-life Observations:
-
Animals were monitored regularly for clinical signs of toxicity, body weight changes, and tumor development.
5. Terminal Procedures:
-
At the end of the study, all animals were euthanized and subjected to a complete necropsy.
-
Tissues and organs were examined for gross and microscopic evidence of neoplasia.
6. Data Analysis:
-
The incidence of tumors in the dosed groups was compared to the control group using statistical methods to determine if there was a significant increase in tumor formation.
Mechanism of Carcinogenesis: DNA Alkylation
The discovery that MAM is a potent alkylating agent was a critical step in understanding its carcinogenic mechanism. Research in the 1960s and 1970s demonstrated that MAM, following its spontaneous decomposition, forms a reactive methyldiazonium ion.[6] This highly electrophilic species readily reacts with nucleophilic sites in cellular macromolecules, most importantly DNA.
Studies showed that MAM methylates DNA at various positions, with the formation of O6-methylguanine and N7-methylguanine being particularly significant.[7][8] The formation of O6-methylguanine is considered a key mutagenic event, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[9] This DNA damage, if not repaired, can lead to the activation of proto-oncogenes or the inactivation of tumor suppressor genes, ultimately driving the process of carcinogenesis.
Signaling Pathway: this compound-Induced Carcinogenesis
The following diagram illustrates the key steps in the signaling pathway leading from this compound exposure to the development of cancer.
Caption: Key steps in the bioactivation of this compound and its subsequent role in DNA damage and carcinogenesis.
Conclusion
The historical research on this compound has provided fundamental insights into the fields of natural product toxicology and chemical carcinogenesis. The journey from observing the toxicity of cycads to understanding the intricate molecular mechanisms of DNA alkylation by methylazoxymethanol exemplifies the progression of scientific inquiry. This body of work has not only elucidated the hazards associated with cycad consumption but has also provided a valuable chemical tool for studying the processes of toxicity and cancer development. The detailed experimental protocols and quantitative data presented in this guide offer a historical context that can inform and inspire future research in these critical areas.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early cerebrovascular and parenchymal events following prenatal exposure to the putative neurotoxin methylazoxymethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Historical perspective of the cancer bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
Macrozamin and its Link to Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, has been implicated in the etiology of neurodegenerative diseases, most notably the Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia Complex (ALS-PDC) that was prevalent in Guam. The neurotoxic effects of this compound are primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), a potent genotoxic and neurotoxic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegeneration, focusing on its mechanism of action, experimental models, and quantitative data. Detailed experimental protocols for the extraction and quantification of this compound, as well as for the induction of neurodegenerative phenotypes in animal models using MAM, are provided. Furthermore, key signaling pathways involved in MAM-induced neurotoxicity are elucidated through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the environmental triggers of neurodegenerative diseases and exploring potential therapeutic interventions.
Introduction
Cycads, ancient seed plants, are known to produce a variety of toxic compounds, including the azoxyglycosides this compound and cycasin.[1] The consumption of improperly processed cycad flour has been linked to a high incidence of a complex neurodegenerative disorder known as Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia Complex (ALS-PDC) among the Chamorro people of Guam.[2] this compound is hydrolyzed in the gut to its active metabolite, methylazoxymethanol (MAM), which is a potent alkylating agent that can cross the blood-brain barrier.[3] MAM's ability to induce DNA damage in post-mitotic neurons is believed to be a key initiating event in the neurodegenerative cascade.[4] This has led to the extensive use of MAM in creating animal models to study the pathogenesis of various neurological and neurodegenerative disorders.[3] This guide will delve into the technical details of this compound's chemistry, its quantification, the experimental protocols used to study its effects, and the molecular pathways underlying its neurotoxicity.
Quantitative Data on this compound and its Aglycone
The concentration of this compound and its related compounds can vary significantly between different cycad species and even within different parts of the same plant. The following tables summarize some of the available quantitative data.
Table 1: this compound and Cycasin Content in Various Cycad Species
| Cycad Species | Plant Part | Compound | Concentration (% fresh weight) | Reference |
| Macrozamia miquelii | Seed Endosperm | Cycasin | 0.34% | [5] |
| Cycas ophiolitica | Seed Endosperm | Cycasin | 0.28% | [5] |
| Encephalartos transvenosus | Seed Kernels | This compound | Not specified | [5] |
| Encephalartos lanatus | Seed Kernels | This compound | Not specified | [5] |
| Various Cycad Leaves | Leaves | Azoxyglycosides (total) | 0.5 - 0.8% | [5] |
Table 2: Acute Toxicity of Methylazoxymethanol (MAM)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal | 25-30 | [3] |
| Mouse | Intravenous | 35 | [3] |
Table 3: Dose-Response of Neonatal BMAA Exposure (another cycad toxin) on Neurodegeneration in Rats
| BMAA Dose (mg/kg) on PND 3 | Observed Effects in Adult Rats | Reference |
| 50 | Mild short-term behavioral alterations, beta-amyloid deposition, neuronal loss in the hippocampus. | [6] |
| 100 | Clinical signs of toxicity, behavioral deficits, neuropathology (proteinopathy and volume loss). | [6] |
| 400 | Significant behavioral deficits and histopathological abnormalities. | [6] |
Experimental Protocols
Extraction and Purification of this compound from Cycad Seeds
This protocol is a synthesized methodology based on established principles of natural product extraction.
Materials and Reagents:
-
Fresh or dried cycad seeds (e.g., Macrozamia species)
-
Methanol (B129727) (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
If using fresh seeds, remove the fleshy sarcotesta.
-
Dry the seeds at 40-50°C for 48 hours.
-
Grind the dried seeds into a fine powder.
-
-
Methanol Extraction:
-
Macerate the powdered seed material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate to remove non-polar and moderately polar compounds. This compound is expected to remain in the aqueous phase.
-
-
Silica Gel Column Chromatography:
-
Concentrate the aqueous phase and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
-
Load the sample onto the column and elute with a stepwise gradient of increasing methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Purification by Preparative HPLC:
-
Pool the this compound-rich fractions and concentrate.
-
Further purify the sample using preparative HPLC with a C18 column and a mobile phase of methanol and water.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Generate a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Extract a known weight of finely ground cycad material with methanol. Filter the extract and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.
Induction of Neurodegenerative Phenotype in a Mouse Model using Methylazoxymethanol (MAM)
This protocol is adapted from models used to study neurodevelopmental disorders and can be modified to investigate neurodegenerative outcomes.
Materials and Reagents:
-
Timed-pregnant mice (e.g., C57BL/6)
-
Methylazoxymethanol acetate (MAM)
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Animal Preparation:
-
House timed-pregnant mice individually under standard laboratory conditions.
-
On gestational day 17 (GD17), weigh the pregnant dam to determine the correct dosage.
-
-
MAM Administration:
-
Prepare a solution of MAM in sterile saline at the desired concentration (e.g., 20-25 mg/kg). The exact dose may need to be optimized depending on the desired severity of the phenotype.
-
Administer the MAM solution via a single intraperitoneal (i.p.) injection to the pregnant dam.
-
A control group should be injected with an equivalent volume of sterile saline.
-
-
Postnatal Care and Phenotypic Assessment:
-
Allow the dams to give birth naturally.
-
Wean the offspring at postnatal day 21 (PND21).
-
At various time points (e.g., 3, 6, 9, and 12 months of age), assess the offspring for neurodegenerative phenotypes using a battery of behavioral and histological tests.
-
Behavioral Tests: Morris water maze for spatial memory, rotarod test for motor coordination, open field test for locomotor activity and anxiety.
-
Histological Analysis: Perfuse the animals and collect the brains. Perform immunohistochemistry for markers of neurodegeneration, such as hyperphosphorylated tau (AT8), α-synuclein, neuronal loss (NeuN), and gliosis (GFAP for astrocytes, Iba1 for microglia).
-
Signaling Pathways in this compound-Induced Neurotoxicity
The neurotoxicity of this compound is mediated by its active metabolite, MAM. MAM is a potent DNA alkylating agent that induces cellular stress, leading to neuronal dysfunction and death. The following diagrams illustrate the key signaling pathways involved.
Caption: Metabolic activation of this compound and subsequent DNA damage.
Caption: Downstream signaling cascade following MAM-induced DNA damage.
Caption: Experimental workflow for studying this compound-induced neurotoxicity.
Conclusion
This compound, through its active metabolite MAM, represents a significant environmental neurotoxin with a clear link to neurodegenerative diseases. The genotoxic nature of MAM, leading to DNA damage in neurons, initiates a complex cascade of cellular events including transcriptional dysregulation, protein misfolding, mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately culminating in neuronal death. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the mechanisms of this compound-induced neurotoxicity and to explore potential therapeutic strategies. A deeper understanding of how environmental toxins like this compound contribute to neurodegeneration is crucial for the development of effective preventative and therapeutic interventions for these devastating disorders.
References
- 1. Differential cross-seeding properties of tau and α-synuclein in mouse models of tauopathy and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein modulates tau spreading in mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative protein folding in the endoplasmic reticulum: tight links to the mitochondria-associated membrane (MAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-Dependent Adult Neurodegeneration in a Rat Model After Neonatal Exposure to β-N-Methylamino-L-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Macrozamin: A Technical Guide to its Discovery, Isolation, and Characterization from Cycad Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside, is a potent toxin found in the seeds of various cycad species. Its discovery and characterization have been pivotal in understanding the toxicity of these ancient plants and have opened avenues for its use as a research tool in neurobiology and oncology. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols involved.
This compound's biological activity is primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), which is a potent alkylating agent. This property makes this compound a valuable compound for inducing experimental models of neurological disorders and cancer. Understanding the methods for its extraction and purification is therefore crucial for researchers utilizing this toxin in their studies.
Physicochemical Properties of this compound
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below, facilitating easy reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O₁₁ | [1][2] |
| Molecular Weight | 384.34 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 199-200 °C (decomposes) | [4] |
| Optical Rotation [α]D | -70° to -78° (c=0.4 in water) | [4] |
| Solubility | Soluble in water, methanol (B129727), DMSO. Sparingly soluble in ethanol. | [5] |
| CAS Number | 6327-93-1 | [1] |
Occurrence and Quantitative Data
This compound has been identified in various cycad species. The table below summarizes the reported yields of this compound from the seeds of several of these plants.
| Cycad Species | Yield of this compound (% of moist kernels) | Reference |
| Cycas media | 0.4 - 0.6 | [4] |
| Bowenia serrata | 0.4 - 0.6 | [4] |
| Macrozamia miquelii | 0.4 - 0.6 | [4] |
| Encephalartos transvenosus | Not explicitly quantified in the same manner, but isolated from this species. | [6] |
| Encephalartos lanatus | Not explicitly quantified, but reported as a source. | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and structural elucidation of this compound from cycad seeds, based on established literature.
Extraction of this compound from Cycad Seeds
The initial step involves the extraction of the crude glycoside from the kernels of cycad seeds.
Materials:
-
Dried and ground cycad seed kernels
-
Methanol
-
Reflux apparatus
-
Filter paper and funnel
-
Rotary evaporator
Protocol:
-
The dried and powdered kernels of the cycad seeds are subjected to exhaustive extraction with methanol under reflux for several hours. The exact duration may vary depending on the seed material and batch size.
-
The methanolic extract is then filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude, syrupy residue containing this compound and other plant constituents.
Purification by Column Chromatography
The crude extract is purified using column chromatography to isolate this compound. A key step in a historical method involves the acetylation of the crude extract to facilitate purification.
Materials:
-
Crude this compound extract
-
Acetic anhydride (B1165640)
-
Pyridine
-
Neutral alumina
-
Chromatography column
-
Solvents: Benzene (B151609), Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
The crude methanolic extract is acetylated by treatment with acetic anhydride in pyridine. This converts this compound to its more stable and less polar hexa-acetyl derivative, hexa-acetylthis compound.
-
The acetylated product is then subjected to column chromatography on neutral alumina.
-
The column is typically eluted with a solvent gradient, starting with a non-polar solvent like benzene and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC to identify those containing hexa-acetylthis compound.
-
Hexa-acetylthis compound is eluted from the column with a more polar solvent, such as chloroform.[4]
-
The fractions containing pure hexa-acetylthis compound are combined and the solvent is evaporated.
-
The hexa-acetylthis compound can then be deacetylated by hydrolysis with methanolic sodium hydroxide (B78521) to yield pure this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the amount of this compound in an extract.
Materials:
-
Purified this compound standard
-
Cycad seed extract
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: Water
-
Volumetric flasks and pipettes
Protocol:
-
Standard Preparation: A stock solution of pure this compound is prepared in water. A series of standard solutions of known concentrations are then prepared by serial dilution.
-
Sample Preparation: A known weight of the cycad seed extract is dissolved in a known volume of water. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 100% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: The standard solutions are injected into the HPLC to generate a calibration curve of peak area versus concentration. The sample extract is then injected, and the peak area corresponding to this compound is used to determine its concentration in the sample by interpolation from the calibration curve.
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
A solution of the purified this compound is prepared in a suitable deuterated solvent.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments in the molecule.
-
2D NMR: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships of the atoms. These typically include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting the aglycone and the sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.
-
b. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Materials:
-
Purified this compound
-
Mass spectrometer with an electrospray ionization source
Protocol:
-
A dilute solution of this compound in a suitable solvent (e.g., methanol/water) is infused into the ESI source.
-
The mass spectrum is acquired in positive ion mode.
-
The high-resolution measurement of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) allows for the precise determination of the elemental composition, confirming the molecular formula of C₁₃H₂₄N₂O₁₁.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of this compound's Toxicity
References
Methodological & Application
Application Note: Quantification of Macrozamin in Plant Tissue by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of macrozamin in plant tissue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a toxic glycoside found in various cycad species, is of significant interest due to its carcinogenic and neurotoxic properties.[1][2] Accurate quantification is crucial for toxicological studies, drug development research involving plant-derived compounds, and quality control of botanical materials. The described method is based on established analytical principles and provides a robust framework for the extraction, separation, and quantification of this compound.
Introduction
This compound is a naturally occurring azoxyglycoside found in the seeds and leaves of cycads.[2] Its biological activity, primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), makes it a compound of interest for toxicological and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds in complex mixtures like plant extracts.[3][4] This document outlines a validated HPLC method for the reliable determination of this compound concentrations in plant samples.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Homogenization: Weigh a known amount of fresh or dried plant tissue (e.g., 1 gram). Grind the tissue to a fine powder using a mortar and pestle, optionally with liquid nitrogen for improved cell disruption.
-
Extraction: Transfer the powdered tissue to a suitable container and add a defined volume of extraction solvent (e.g., 10 mL of methanol/water, 80:20 v/v).
-
Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously on a mechanical shaker for 1 hour to ensure efficient extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[5][6]
HPLC Instrumentation and Conditions
The following chromatographic conditions have been shown to be effective for the separation of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Water:Methanol (96:4, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 215 nm[1] |
| Injection Volume | 20 µL |
Data Presentation
Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical data.[7][8] The following table summarizes typical validation parameters for an HPLC method for this compound quantification, based on a representative study.[1]
| Parameter | Result |
| Linearity Range | 19.12 - 382.4 µg/mL[1] |
| Correlation Coefficient (r) | 0.9998[1] |
| Average Recovery | 99.5%[1] |
| Relative Standard Deviation (RSD) | 2.1% (n=9)[1] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plant tissue.
Caption: Experimental Workflow for this compound Quantification.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of this compound in plant tissues. Proper sample preparation and adherence to the specified chromatographic conditions are crucial for obtaining reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important plant-derived compound. Further optimization of the method may be necessary depending on the specific plant matrix and analytical instrumentation used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 6. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Protocol for the Isolation of Macrozamin from Encephalartos Species: Application Notes for Drug Development Professionals
Introduction
Macrozamin is a naturally occurring azoxy glycoside found in various species of cycads, including those of the Encephalartos genus. It is a potent toxin with carcinogenic, mutagenic, teratogenic, and neurotoxic properties.[1] The toxic effects are primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), which is released upon enzymatic hydrolysis. Despite its toxicity, the unique chemical structure of this compound and its biological activity make it a molecule of interest for researchers in toxicology, oncology, and drug development. This document provides a detailed protocol for the isolation and quantification of this compound from the seeds of Encephalartos species, compiled from established methodologies.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 384.34 g/mol | --INVALID-LINK-- |
| Melting Point | 199-200 °C (decomposes) | [2] |
| Optical Rotation | [α]D²⁰ = -70° to -78° (c=0.4 in water) | [2] |
| Solubility | Soluble in water, methanol (B129727), DMSO, acetone. Sparingly soluble in chloroform (B151607), dichloromethane, ethyl acetate. | [3] |
| Appearance | White crystalline solid | [2] |
Experimental Protocols
This section details the step-by-step methodology for the extraction, purification, and quantification of this compound from Encephalartos seeds. The primary extraction method is based on the established protocol by Lythgoe and Riggs (1949), with modern adaptations for purification and analysis.
Materials and Equipment
-
Plant Material: Fresh, moist kernels of Encephalartos species (e.g., Encephalartos transvenosus).
-
Solvents: Methanol (ACS grade), Ethanol (B145695) (95%), Chloroform (ACS grade), Benzene (ACS grade), Acetonitrile (B52724) (HPLC grade), Formic acid (ACS grade), Deionized water.
-
Chemicals: Anhydrous sodium sulfate, Celite or diatomaceous earth, Silica (B1680970) gel (for column chromatography, 70-230 mesh), this compound standard (if available).
-
Equipment: Blender or homogenizer, Large glass beakers and flasks, Buchner funnel and filter paper (Whatman No. 1), Rotary evaporator, Freeze-dryer (lyophilizer), Glass chromatography column, Fraction collector, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Analytical balance, pH meter.
Extraction of Crude this compound
This protocol is adapted from the method described by Lythgoe and Riggs.
-
Preparation of Plant Material:
-
Weigh the fresh, moist kernels of the Encephalartos seeds.
-
Homogenize the kernels in a blender with an equal volume of methanol until a fine slurry is obtained.
-
-
Methanol Extraction:
-
Transfer the slurry to a large beaker and add methanol to achieve a solvent-to-sample ratio of approximately 10:1 (v/w).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through a Buchner funnel lined with Whatman No. 1 filter paper.
-
Re-extract the solid residue with methanol (5:1 v/w) for another 24 hours and filter.
-
Combine the methanolic extracts.
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. Concentrate until the volume is reduced to approximately one-tenth of the original volume.
-
-
Precipitation of Crude this compound:
-
To the concentrated aqueous-methanolic extract, add ethanol (95%) slowly with constant stirring. Add approximately 4-5 volumes of ethanol for every volume of the concentrate.
-
A precipitate containing crude this compound will form. Allow the mixture to stand at 4 °C overnight to ensure complete precipitation.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the crude precipitate under vacuum or by freeze-drying. A yield of approximately 0.4-0.6% of the moist kernel weight can be expected.[2]
-
Purification of this compound by Column Chromatography
Further purification of the crude this compound can be achieved using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Pour the slurry into a glass chromatography column and allow it to pack uniformly.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system for glycosides is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration (e.g., from 100:1 to 80:20 chloroform:methanol).
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Dry the purified compound under vacuum.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[1]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of plant glycosides. A typical gradient might start with a low concentration of acetonitrile (e.g., 5-10%) and increase to a higher concentration over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV detector at a wavelength of approximately 215-220 nm. |
| Column Temperature | 25-30 °C |
| Standard Preparation | Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve. |
| Sample Preparation | Dissolve a known weight of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. |
| Quantification | The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the standards. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isolation and analysis of this compound.
Caption: Workflow for the isolation and quantification of this compound.
Quantitative Data Summary
The concentration of this compound can vary between different species of Encephalartos and even between individual plants. The following table provides a template for summarizing quantitative data obtained from HPLC analysis.
| Encephalartos Species | Plant Part | This compound Content (% dry weight) | Reference/Notes |
| Encephalartos transvenosus | Seed Kernels | To be determined | Isolation of this compound has been reported from this species.[1] |
| Encephalartos barkeri | Seed Kernels | To be determined | Isolation of this compound has been reported from this species. |
| Encephalartos villosus | Leaves | To be determined | This compound presence has been noted. |
| Other Encephalartos spp. | Seed Kernels | To be determined |
Note: A study on various Australian cycads reported this compound yields of 0.4-0.6% from moist kernels, which can serve as a benchmark.[2]
Safety Precautions
This compound and its aglycone, MAM, are potent toxins and carcinogens. All handling of plant material, extracts, and the purified compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All waste materials should be treated as hazardous and disposed of according to institutional guidelines.
Conclusion
This document provides a comprehensive protocol for the isolation, purification, and quantification of this compound from Encephalartos species. Adherence to these methodologies will enable researchers to obtain purified this compound for further investigation into its biological activities and potential applications in drug development. Careful attention to safety protocols is paramount throughout the entire process.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and toxicological insights to the South African Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crinane alkaloids of the amaryllidaceae with cytotoxic effects in human cervical adenocarcinoma (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Macrozamin Administration for Rodent Neurodevelopmental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin is a naturally occurring azoxyglycoside found in cycad plants. Its primary toxic and neurodevelopmental effects are mediated by its active aglycone, methylazoxymethanol (B1197960) (MAM). Following administration, this compound is metabolized to MAM, which is a potent DNA methylating agent. In the context of neurodevelopmental research, MAM selectively targets dividing neuroblasts in the developing central nervous system, leading to a range of structural and functional deficits that can model human neurological and psychiatric disorders.
Mechanism of Action
MAM exerts its neurotoxic effects primarily through DNA alkylation. It acts as a genotoxic agent, transferring a methyl group to DNA bases, particularly guanine. This leads to DNA damage, cell cycle arrest, and apoptosis in rapidly proliferating cells, such as neuronal precursors. The timing of administration during gestation is critical, as it determines which brain regions are most affected based on their developmental stage.[1] This targeted disruption of neurogenesis and neuronal migration results in observable neuropathological and behavioral phenotypes in the offspring.
Data Presentation: Quantitative Administration Parameters for MAM
The following tables summarize key quantitative data for MAM administration in rodent neurodevelopmental models, primarily focusing on rats and mice. These parameters are critical for inducing specific and reproducible phenotypes.
Table 1: Prenatal MAM Administration in Rats for Schizophrenia-like Phenotypes
| Parameter | Value | Species/Strain | Gestational Day (GD) of Administration | Route of Administration | Observed Phenotypes | Reference |
| Dosage | 22 mg/kg | Sprague-Dawley Rat | GD 17 | Intraperitoneal (i.p.) | Reduced cortical thickness, hippocampal disorganization, behavioral hyperactivity, deficits in prepulse inhibition. | This is a widely cited dosage and timing for this model. |
| Dosage | 20-25 mg/kg | Rat | GD 17 | i.p. | Similar to above; often used to induce schizophrenia-like symptoms. | [1] |
| Vehicle | Saline | Sprague-Dawley Rat | GD 17 | i.p. | N/A | Standard practice in published studies. |
Table 2: Postnatal and Adolescent MAM Administration in Rodents
| Parameter | Value | Species/Strain | Age at Administration | Route of Administration | Observed Phenotypes | Reference |
| Dosage | 1-5 mg/kg (repetitive) | Mouse | Adolescent | Not Specified | Reductions in GABAergic hippocampal interneurons, sensorimotor gating deficits. | [1] |
| Dosage | 7 mg/kg (daily for 14 days) | Rat | Adult | Subcutaneous (s.c.) | Reduced neurogenesis in the dentate gyrus, impaired hippocampus-dependent memory. | [1] |
Experimental Protocols
Protocol 1: Induction of a Schizophrenia-like Model in Rats via Prenatal MAM Administration
Objective: To generate a rodent model exhibiting neuroanatomical and behavioral features relevant to schizophrenia.
Materials:
-
Pregnant Sprague-Dawley rats (timed pregnancy, arrival at the facility at GD 14-15)
-
Methylazoxymethanol acetate (B1210297) (MAMac)
-
Sterile saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Upon arrival, house pregnant dams individually and allow them to acclimate for 2-3 days. Provide ad libitum access to food and water.
-
MAMac Solution Preparation:
-
On Gestational Day 17 (GD 17), prepare a fresh solution of MAMac in sterile saline.
-
Calculate the required volume based on the desired dose (22 mg/kg) and the concentration of the MAMac solution. For example, to prepare a 2.2 mg/mL solution, dissolve 22 mg of MAMac in 10 mL of sterile saline.
-
Ensure complete dissolution. Gentle warming and vortexing may be necessary. Protect the solution from light.
-
-
Administration:
-
Weigh the pregnant dam to determine the precise injection volume.
-
Administer a single intraperitoneal (i.p.) injection of the MAMac solution (22 mg/kg).
-
Control animals should receive an equivalent volume of sterile saline.
-
-
Post-injection Monitoring:
-
Return the dam to her home cage and monitor for any signs of distress.
-
Allow the pregnancy to proceed to term.
-
-
Offspring:
-
After birth, the offspring of the MAMac-treated dams will constitute the experimental group.
-
Pups are typically weaned at postnatal day 21 (PND 21).
-
Behavioral and neuroanatomical assessments are usually performed in adulthood (PND 60 onwards).
-
Protocol 2: Assessment of Behavioral Phenotypes
Objective: To evaluate the behavioral consequences of prenatal MAM exposure.
A. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Apparatus: A startle reflex testing system with a sound-attenuating chamber.
-
Procedure:
-
Acclimate the adult offspring to the testing room for at least 30 minutes.
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Present a series of trials consisting of a startling stimulus (e.g., 120 dB burst of white noise) alone, or preceded by a non-startling prepulse stimulus (e.g., 75-85 dB).
-
Measure the startle amplitude in response to each trial type.
-
Calculate the percentage of PPI: (%PPI) = [1 - (startle response with prepulse / startle response alone)] x 100.
-
-
Expected Outcome: MAM-treated animals are expected to show a deficit in PPI compared to control animals.
B. Locomotor Activity:
-
Apparatus: An open-field arena equipped with automated activity monitoring systems.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
-
Expected Outcome: MAM-treated animals may exhibit hyperlocomotion, particularly in response to a novel environment or psychostimulants.
Visualizations
References
Application Notes and Protocols for Inducing a Schizophrenia-Like Phenotype in Rats using Methylazoxymethanol Acetate (MAM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The prenatal administration of methylazoxymethanol (B1197960) acetate (B1210297) (MAM) in rats is a well-established neurodevelopmental model that recapitulates many of the anatomical, behavioral, and neurochemical features observed in schizophrenia.[1][2][3][4] This model is based on the principle of disrupting normal brain development at a critical period, leading to a schizophrenia-like phenotype that emerges in adulthood.[5][6] These application notes provide detailed protocols for inducing this phenotype and for conducting key behavioral and molecular analyses.
I. Induction of the Schizophrenia-Like Phenotype
Protocol: Prenatal Administration of MAM Acetate
This protocol describes the procedure for administering MAM acetate to pregnant rats to induce a schizophrenia-like phenotype in their offspring.
Materials:
-
Timed-pregnant Sprague-Dawley rats (or other suitable strain)
-
Methylazoxymethanol acetate (MAM acetate)
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 ml) and needles (25-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Acquire timed-pregnant rats. The day of sperm positivity is considered gestational day 0 (GD0).
-
House the pregnant dams individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Handle the animals regularly to minimize stress.
-
-
MAM Acetate Preparation:
-
On the day of injection, prepare a fresh solution of MAM acetate in sterile saline.
-
The recommended dose is 22 mg/kg of maternal body weight.[7]
-
Calculate the required volume for each dam based on her weight. The concentration of the MAM acetate solution should be adjusted to allow for an injection volume of approximately 1 ml/kg.
-
-
Administration:
-
On gestational day 17 (GD17), weigh each pregnant dam.[3][5]
-
Administer the prepared MAM acetate solution (22 mg/kg) via a single intraperitoneal (i.p.) injection.
-
For the control group, administer an equivalent volume of sterile saline.
-
Return the dams to their home cages and monitor for any adverse reactions.
-
-
Post-natal Care:
-
Allow the dams to give birth naturally. Record the date of birth (post-natal day 0, PND0).
-
On PND1, cull litters to a standard size (e.g., 8-10 pups) to ensure uniform nutrition and maternal care.
-
Wean the offspring at PND21 and house them in same-sex groups.
-
The schizophrenia-like phenotype typically emerges in adulthood (after PND56).
-
II. Behavioral Assays for Phenotypic Characterization
A battery of behavioral tests should be performed on the adult offspring (both MAM-treated and saline-treated controls) to assess the schizophrenia-like phenotype.
Open Field Test (for Locomotor Activity)
This test is used to assess spontaneous locomotor activity and anxiety-like behavior. MAM-treated rats typically exhibit hyperlocomotion.[6]
Protocol:
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the test.
-
Place a single rat in the center of the open field arena.
-
Allow the rat to freely explore the arena for a set duration (e.g., 5-15 minutes).
-
Record the animal's behavior using an automated video-tracking system.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. periphery
-
Rearing frequency (vertical activity)
-
Stereotypical behaviors (e.g., circling, excessive grooming)
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex (for Sensorimotor Gating)
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia and in the MAM rat model.[6][7][8]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse; e.g., 70-85 dB, 20 ms) is presented 30-120 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Calculation:
-
PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Social Interaction Test (for Negative-like Symptoms)
This test assesses social withdrawal, a negative symptom of schizophrenia. MAM-treated rats often show reduced social interaction.[5]
Protocol:
-
Apparatus: A neutral, dimly lit arena.
-
Procedure:
-
Habituate the test rat to the arena for a short period.
-
Introduce a novel, unfamiliar, and non-aggressive stimulus rat of the same sex into the arena.
-
Record the social interaction between the two rats for a defined period (e.g., 10 minutes).
-
Social interaction behaviors include sniffing, following, grooming, and physical contact.
-
An automated tracking system or manual scoring can be used to quantify the duration and frequency of social interactions.
-
III. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from behavioral and molecular analyses of the MAM rat model.
Table 1: Behavioral Phenotypes in Adult MAM-Treated Rats vs. Controls
| Behavioral Test | Parameter | Control (Saline) | MAM-Treated |
| Open Field Test | Total Distance Traveled (cm in 15 min) | ~2500 - 3500 | ~4000 - 6000 |
| Rearing Frequency | ~40 - 60 | ~60 - 90 | |
| Prepulse Inhibition | % PPI (at 75 dB prepulse) | ~50 - 70% | ~20 - 40% |
| % PPI (at 85 dB prepulse) | ~60 - 80% | ~30 - 50% | |
| Social Interaction | Duration of Social Interaction (s in 10 min) | ~120 - 180 | ~60 - 100 |
Note: These values are approximate and can vary depending on the specific rat strain, testing conditions, and laboratory.
Table 2: Neurobiological Changes in Adult MAM-Treated Rats vs. Controls
| Analysis | Brain Region | Parameter | Control (Saline) | MAM-Treated |
| Immunohistochemistry | Medial Prefrontal Cortex | Parvalbumin+ Interneurons (cells/mm²) | ~100 - 120 | ~70 - 90 (significant reduction) |
| Ventral Hippocampus | Parvalbumin+ Interneurons (cells/mm²) | ~80 - 100 | ~50 - 70 (significant reduction) | |
| Gene Expression (qPCR) | Nucleus Accumbens | Dopamine D3 Receptor mRNA | Relative expression = 1 | ~1.5 - 2.0 (significant increase) |
| Nucleus Accumbens | Dopamine D2 Receptor mRNA | Relative expression = 1 | No significant change | |
| Western Blot | Prefrontal Cortex | NR2B Subunit of NMDA Receptor | Relative expression = 1 | ~0.6 - 0.8 (significant decrease) |
IV. Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the MAM model of schizophrenia.
Experimental workflow for the MAM model.
Signaling Pathway: NMDA Receptor Hypofunction in the MAM Model
A key pathological feature of the MAM model is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, particularly in the prefrontal cortex. This is thought to arise from the epigenetic silencing of the gene encoding the NR2B subunit of the NMDA receptor.
NMDA receptor hypofunction pathway in the MAM model.
V. Conclusion
The MAM acetate rat model is a valuable tool for investigating the neurodevelopmental underpinnings of schizophrenia and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers to reliably induce and characterize this important animal model. Careful adherence to these protocols will ensure the generation of robust and reproducible data, facilitating advancements in schizophrenia research.
References
- 1. Epigenetic mechanisms underlying NMDA receptor hypofunction in the prefrontal cortex of juvenile animals in the MAM model for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Methylazoxymethanol Acetate Rat Model: Molecular and Epigenetic Effect in the Developing Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic mechanisms underlying NMDA receptor hypofunction in the prefrontal cortex of juvenile animals in the MAM model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
Application Notes: Gestational Day 17 (GD17) MAM Acetate Administration in Pregnant Rats
A Robust Neurodevelopmental Disruption Model for Schizophrenia Research
The administration of the mitotic inhibitor methylazoxymethanol (B1197960) acetate (B1210297) (MAM) to pregnant rats on gestational day 17 (GD17) is a widely utilized and well-validated neurodevelopmental animal model for schizophrenia.[1][2][3] This model is based on the principle of disrupting brain development at a critical period, leading to a cascade of pathological changes that manifest in adulthood as behavioral and neurochemical abnormalities reminiscent of schizophrenia in humans.[1][2]
Rationale for GD17 Administration
The timing of MAM administration is critical for producing a phenotype relevant to schizophrenia.[2][3] By GD17 in the rat, neuronal proliferation in most subcortical regions is largely complete, while it is still active in later developing areas such as the prefrontal cortex, hippocampus, and temporal cortices.[1][2] This specific timing allows MAM, a DNA alkylating agent, to selectively interfere with the proliferation and migration of neuronal precursor cells in these specific brain regions.[4][5] The resulting pathology is subtle, characterized by reduced cortical thickness and increased neuronal packing density without significant neuronal loss, which closely mirrors the histopathology observed in post-mortem studies of schizophrenia patients.[1][6][7]
Key Phenotypic Characteristics
Offspring of dams treated with MAM on GD17 develop a range of deficits that align with the positive, negative, and cognitive symptoms of schizophrenia.[1][8] These include:
-
Anatomical Alterations: Reductions in the volume of the prefrontal cortex, hippocampus, and thalamus.[1][7][8] Histological analyses reveal disorganized pyramidal neurons and heterotopias in the hippocampus.[1]
-
Behavioral Deficits: Adult MAM offspring exhibit hyperactivity in response to stressors and psychomotor stimulants like amphetamine.[8][9] They also show deficits in sensorimotor gating (prepulse inhibition), social interaction, and cognitive flexibility in tasks such as reversal learning.[1][9][10][11]
-
Neurochemical and Electrophysiological Dysregulation: The model is characterized by a dysregulation of subcortical dopamine (B1211576) neurotransmission, particularly an exaggerated dopamine release in the nucleus accumbens in response to amphetamine.[8] Furthermore, there is significant evidence for altered glutamatergic signaling in the hippocampus and prefrontal cortex, including N-methyl-D-aspartate (NMDA) receptor hypofunction and changes in AMPA receptor expression.[4][9][12]
Applications in Drug Development
The GD17 MAM model provides a valuable platform for investigating the underlying neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. Its ability to recapitulate key aspects of the human condition, from anatomical changes to behavioral and pharmacological responses, makes it a powerful tool for screening compounds aimed at alleviating positive, negative, and cognitive symptoms.[9][12] The model is particularly useful for studying the developmental trajectory of the disease, as some deficits, like social withdrawal and cognitive impairments, are present before puberty, while others, related to positive symptoms, emerge after puberty.[12]
Experimental Protocols
Protocol for GD17 MAM Acetate Administration
This protocol details the procedure for inducing the MAM phenotype in the offspring of pregnant rats.
Materials:
-
Timed-pregnant Sprague-Dawley rats (day of copulatory plug detection is GD0)[2]
-
Methylazoxymethanol Acetate (MAM Acetate)[2]
-
Sterile Saline (0.9% NaCl)
-
Laboratory-grade balance
-
Sterile syringes and needles (e.g., 25-gauge)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses (MAM is a neurotoxin)
Procedure:
-
Animal Housing: House pregnant dams individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and limited access to minimize stress.[2]
-
Confirmation of Gestational Day: Accurately determine the day of gestation. GD17 is the optimal time for administration to model schizophrenia-like deficits.[2]
-
MAM Acetate Preparation:
-
Administration:
-
Post-Injection Monitoring:
-
Return the dam to its home cage and monitor for any signs of distress.
-
Allow the pregnancy to proceed to term. Pups are typically weaned at postnatal day 21 (PND21).
-
Offspring from MAM-treated dams are considered the experimental group for subsequent studies.
-
Protocol for Amphetamine-Induced Hyper-locomotion
This behavioral test is used to assess the hyper-responsiveness of the mesolimbic dopamine system, a key feature of the MAM model.[2][8]
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to measure locomotor activity.
Procedure:
-
Habituation: Place the adult rat (typically >PND56) in the open-field arena and allow it to habituate for 30-60 minutes.
-
Injection: Remove the rat from the arena, administer a subcutaneous (s.c.) injection of amphetamine (e.g., 2 mg/kg) or saline vehicle.[8]
-
Data Recording: Immediately return the animal to the arena and record locomotor activity (e.g., distance traveled, horizontal movements) for 90-120 minutes.
-
Analysis: Compare the locomotor response to amphetamine in MAM-treated rats versus saline-treated controls. MAM rats are expected to show a significantly potentiated locomotor response.[6][8]
Protocol for Prepulse Inhibition (PPI) of Startle
PPI assesses sensorimotor gating, a process that is deficient in schizophrenia patients and in the MAM model.[9][11]
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker to deliver acoustic stimuli, and a sensor to detect whole-body startle.
Procedure:
-
Acclimation: Place the rat in the holding cylinder within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone Trials: A high-intensity acoustic stimulus (pulse) is presented (e.g., 120 dB for 40 ms).
-
Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (prepulse) (e.g., 73-85 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-Stimulus Trials: Only background white noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:
Quantitative Data Summary
Table 1: Anatomical and Histological Changes in Adult MAM-E17 Offspring
| Parameter | Brain Region | Observation | Reference |
| Brain Weight | Total | ~11% reduction | [3] |
| Cortical Mass | Neocortex | ~20% reduction | [15] |
| Regional Volume | Mediodorsal Thalamus | Significant reduction | [6][7] |
| Hippocampus | Significant reduction | [1][6][7] | |
| Prefrontal Cortex | Significant reduction | [1][8] | |
| Neuronal Density | Prefrontal Cortex | Increased | [1][6][7] |
| Perirhinal Cortex | Increased | [6] | |
| Neuronal Number | Neocortex | No significant change | [1] |
| Cellular Organization | Hippocampus | Disorganized pyramidal neurons, heterotopias | [1] |
Table 2: Behavioral Deficits in Adult MAM-E17 Offspring
| Behavioral Domain | Test | Key Finding in MAM Rats | Reference |
| Positive Symptoms | |||
| Psychomotor Agitation | Amphetamine-Induced Locomotion | Hyper-responsive to amphetamine (2 mg/kg) | [6][8] |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Deficient PPI (emerges post-puberty) | [11][16] |
| Sensory Filtering | Latent Inhibition | Reduction or absence of latent inhibition | [1][9] |
| Negative Symptoms | |||
| Social Behavior | Social Interaction Test | Reduced social interaction time | [8][9] |
| Cognitive Symptoms | |||
| Working Memory | Spatial Novelty Preference | Impaired short-term memory | [10] |
| Spatial Learning | Y-Maze / Water Maze | Deficits in spatial reference memory | [10] |
| Cognitive Flexibility | Reversal Learning | Impaired (perseverative behavior) | [1][6] |
Table 3: Neurochemical and Electrophysiological Alterations in Adult MAM-E17 Offspring
| System | Parameter | Brain Region | Observation | Reference |
| Dopaminergic | Amphetamine-induced Dopamine Release | Nucleus Accumbens | Increased extracellular dopamine | [8] |
| Amphetamine-induced Dopamine Release | Medial Prefrontal Cortex | No significant difference from controls | [8] | |
| Glutamatergic | NMDA Receptor Function | Prefrontal Cortex | Hypofunction, associated with epigenetic changes in Grin2b gene | [12] |
| AMPA Receptor | Hippocampus | Changes in subunit expression and phosphorylation | [4][9] | |
| AMPA-mediated Field Potentials | Hippocampus | Decrease in AMPA receptor-mediated field potentials | [4][9] | |
| Metabolites (¹H-NMR) | Hippocampus | Changes in glutamate (B1630785) and N-acetyl aspartyl glutamate levels | [9] |
Visualizations
References
- 1. Gestational methylazoxymethanol acetate administration: a developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neurobehavioral systems analysis of adult rats exposed to methylazoxymethanol acetate on E17: implications for the neuropathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of neurogenesis on gestational day 17 in the rat causes behavioral changes relevant to positive and negative schizophrenia symptoms and alters amphetamine-induced dopamine release in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gestational Methylazoxymethanol Acetate Administration Alters Proteomic and Metabolomic Markers of Hippocampal Glutamatergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in spatial memory and anxiety in the MAM E17 rat model of hippocampal pathology in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAM-E17 rat model impairments on a novel continuous performance task: effects of potential cognitive enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Methylazoxymethanol Acetate Rat Model: Molecular and Epigenetic Effect in the Developing Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with methylazoxymethanol at different gestational days: two-way shuttle box avoidance and residential maze activity in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fetal treatment with methylazoxymethanol acetate at various gestational dates on the neurochemistry of the adult neocortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Azoxymethane/DSS Induced Colitis-Associated Colon Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azoxymethane (B1215336) (AOM)/Dextran Sulfate (B86663) Sodium (DSS) model is a widely utilized and robust chemically-induced murine model that recapitulates many features of human colitis-associated cancer (CAC).[1][2][3] This model is invaluable for studying the pathogenesis of inflammatory colorectal cancer and for the preclinical evaluation of novel therapeutic agents.[1][4] The AOM/DSS model is a two-stage process involving an initiator and a promoter.[1]
Initiation: AOM, a potent pro-carcinogen, is metabolized by cytochrome P450 isoform CYP2E1 into a reactive electrophile, methylazoxymethanol (B1197960) (MAM).[2][3] MAM is a highly reactive alkylating agent that induces O6-methylguanine adducts in the DNA of colonic epithelial cells, leading to G>A transition mutations and initiating the carcinogenic process.[1][3]
Promotion: DSS is a non-genotoxic, inflammatory agent that, when administered in drinking water, disrupts the colonic epithelial barrier.[1][3] This disruption leads to chronic inflammation, which in turn promotes the proliferation of the initiated cells and the subsequent development of tumors.[1][5]
This model effectively mimics the progression of human CAC, with tumors developing predominantly in the distal colon and progressing from dysplasia to adenocarcinoma.[1][3] A key advantage of this model is its relatively short timeline, with tumor development occurring in as little as 7 to 10 weeks.[6][7][8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for inducing colitis-associated colon cancer using AOM and DSS. It is important to note that optimal concentrations of AOM and DSS, as well as the duration of treatment, can vary depending on the mouse strain, age, and sex.[1][9] A pilot study is highly recommended to optimize the dosage for your specific experimental conditions.[1]
Materials
-
Azoxymethane (AOM) (Sigma-Aldrich, CAS 25843-45-2)
-
Dextran Sulfate Sodium (DSS) (MP Biomedicals, MW 36-50 kDa)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
-
8-12 week old mice (C57BL/6 or Balb/c are commonly used strains)[2][10]
-
Appropriate caging and husbandry supplies
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Preparation of Reagents
-
AOM Solution (1 mg/mL): Under a chemical fume hood, dissolve AOM in sterile PBS to a final concentration of 1 mg/mL.[1] AOM is a potent carcinogen and should be handled with extreme care.[8] The solution can be filter-sterilized and stored in aliquots at -20°C for up to a year.
-
DSS Solution (1-5% w/v): Dissolve DSS powder in sterile drinking water to the desired concentration (typically 2-2.5%).[1] Vigorous vortexing is recommended for complete dissolution.[4] Freshly prepared DSS solution is preferred, but it can be stored at 4°C for up to 4 weeks.[4]
Induction Protocol
The following is a common protocol involving a single AOM injection followed by three cycles of DSS administration.[1][6][10]
Day 0: AOM Injection
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
Weigh each mouse to accurately calculate the AOM dosage.
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.[1][10]
Days 7-12: DSS Cycle 1
-
Replace the regular drinking water with the prepared DSS solution.[4][7] This should be the sole source of drinking water for 5-7 consecutive days.[1][10]
-
Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding. A weight loss of 10-20% is expected.[5][7]
Days 12-26: Recovery Period 1
-
After the DSS treatment, replace the DSS solution with regular sterile drinking water for a recovery period of 14-16 days.[1]
Days 26-31: DSS Cycle 2
Days 31-45: Recovery Period 2
-
Provide regular sterile drinking water for another 14-16 day recovery period.[1]
Days 45-50: DSS Cycle 3
Days 50 onwards: Final Recovery and Tumor Development
-
After the third DSS cycle, maintain the mice on regular drinking water until the experimental endpoint, which is typically between 7 to 12 weeks from the start of the protocol.[6][11]
Monitoring and Endpoint
-
Clinical Monitoring: Monitor mice at least twice a week for body weight, signs of dehydration, diarrhea, and hematochezia.[4][7]
-
Euthanasia and Sample Collection: At the experimental endpoint, euthanize the mice according to approved institutional protocols.
-
Colon Dissection: Carefully dissect the entire colon, from the cecum to the anus.[3] Flush the colon with PBS.[3]
-
Tumor Assessment: Open the colon longitudinally and count and measure the size of all visible tumors.[3]
-
Histopathology: A portion of the colon can be fixed in 10% neutral buffered formalin for histological analysis to assess inflammation and tumor grade.[2] The "Swiss roll" technique is often used for comprehensive histopathological analysis.[12]
-
Molecular Analysis: Snap-freeze portions of tumors and adjacent normal tissue in liquid nitrogen for subsequent molecular analyses, such as RNA sequencing, qPCR, or western blotting.
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from AOM/DSS experiments. These values can vary significantly based on the mouse strain, specific protocol, and other experimental conditions.
Table 1: AOM and DSS Dosage and Administration
| Parameter | Typical Range | Notes |
| AOM Dosage (single IP injection) | 7.5 - 12.5 mg/kg | 10 mg/kg is a commonly used and effective dose.[1] |
| DSS Concentration (in drinking water) | 1 - 5% (w/v) | 2-2.5% is most common. Higher concentrations lead to more severe colitis but can also increase mortality.[1] |
| DSS Administration Cycles | 1 - 3 cycles | Three cycles are frequently used to induce robust tumor formation.[1][6][10] |
| Duration of DSS Administration | 5 - 7 days per cycle | The duration can be adjusted to modulate the severity of colitis.[1][10] |
| Recovery Period Between Cycles | 14 - 16 days | Allows for tissue repair and mimics the relapsing-remitting nature of IBD.[1] |
Table 2: Typical Tumor Outcomes
| Parameter | Typical Values (per mouse) | Notes |
| Tumor Incidence | >90% | Highly reproducible with optimized protocols. |
| Tumor Multiplicity | 5 - 15 tumors | Varies with mouse strain and DSS concentration. |
| Tumor Size | 1 - 5 mm in diameter | A mix of small and large tumors is common. |
| Tumor Location | Predominantly distal colon | Recapitulates the location of tumors in human CAC.[3] |
Visualizations
Experimental Workflow
Caption: AOM/DSS Experimental Workflow.
Signaling Pathways
The AOM/DSS model involves the dysregulation of several key signaling pathways that are also implicated in human colorectal cancer. The chronic inflammation induced by DSS creates a microenvironment rich in cytokines and reactive oxygen species, which promotes tumor growth.
Caption: Key Signaling Pathways in AOM/DSS Model.
NF-κB and STAT3 Signaling: The inflammatory microenvironment created by DSS leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] These cytokines activate the transcription factors NF-κB and STAT3, which are master regulators of inflammation and cell survival.[1] The synergistic action of NF-κB and STAT3 is a major driver of tumor promotion in this model.[1]
Wnt/β-catenin Pathway: AOM-induced mutations can lead to the activation of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for the regulation of cell proliferation and is frequently mutated in colorectal cancer.
PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated in the AOM/DSS model.[1]
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in colorectal tumors and contributes to inflammation and carcinogenesis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mpbio.com [mpbio.com]
- 9. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 10. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
Macrozamin as a Tool for Studying DNA Methylation in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, and its active metabolite, methylazoxymethanol (B1197960) (MAM), are potent biological agents that have garnered interest in cancer research. The synthetic and more stable analog, methylazoxymethanol acetate (B1210297) (MAM acetate), serves as a valuable tool for investigating the intricate role of DNA methylation in carcinogenesis. MAM is a DNA alkylating agent that can induce changes in DNA methylation patterns, leading to altered gene expression and cellular behavior. These application notes provide a comprehensive guide for utilizing MAM acetate to study DNA methylation in cancer cell lines, including detailed experimental protocols, data interpretation, and an exploration of potentially affected signaling pathways.
Mechanism of Action: this compound, MAM, and DNA Methylation
This compound itself is biologically inactive. Upon ingestion or cellular uptake, it is hydrolyzed by glycosidases to release its aglycone, methylazoxymethanol (MAM). MAM is unstable and spontaneously decomposes to form a highly reactive methyldiazonium ion. This ion is a powerful alkylating agent that can transfer a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine.
This alkylation can lead to DNA damage and mutations. Furthermore, the presence of these adducts can interfere with the fidelity of DNA methylation maintenance during cell division. The DNA methyltransferase enzymes (DNMTs) may fail to correctly copy the methylation pattern onto the newly synthesized DNA strand, leading to passive demethylation. Conversely, DNA damage can also trigger a response that involves the recruitment of DNMTs, potentially leading to hypermethylation of certain gene promoters. These alterations in the DNA methylome are a hallmark of many cancers and can lead to the silencing of tumor suppressor genes or the activation of oncogenes.
Application Notes
Using MAM Acetate to Model Aberrant DNA Methylation in Cancer
MAM acetate provides a controllable method to induce DNA methylation changes in cancer cell lines, mimicking the epigenetic instability observed in tumors. By treating cells with varying concentrations of MAM acetate and for different durations, researchers can study:
-
Global DNA Methylation Changes: Assess the overall increase or decrease in 5-methylcytosine (B146107) (5-mC) content in the genome.
-
Gene-Specific Methylation: Investigate the hyper- or hypomethylation of specific gene promoters, such as those of tumor suppressor genes or oncogenes.
-
Gene Expression Analysis: Correlate changes in DNA methylation with the up- or downregulation of target gene transcription.
-
Phenotypic Changes: Observe the effects of MAM-induced epigenetic modifications on cancer cell proliferation, apoptosis, and migration.
-
Signaling Pathway Modulation: Elucidate the downstream signaling cascades affected by altered gene expression resulting from DNA methylation changes.
Considerations for Experimental Design
-
Cell Line Selection: Choose cancer cell lines relevant to the research question. It is advisable to use cell lines with well-characterized baseline DNA methylation profiles.
-
Dose-Response and Time-Course Studies: Perform initial experiments to determine the optimal concentration and treatment duration of MAM acetate. High concentrations may lead to excessive toxicity and cell death, masking the specific effects on DNA methylation.
-
Solubility and Stability: Methylazoxymethanol acetate is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare fresh stock solutions and dilute them in culture medium immediately before use. The stability of MAM acetate in aqueous solutions should be considered; it is recommended to replace the treatment medium regularly in longer-term experiments.
-
Controls: Include appropriate vehicle controls (e.g., DMSO-treated cells) in all experiments. Positive controls for DNA methylation assays, such as universally methylated or unmethylated DNA, are also crucial.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments using MAM acetate. The actual results will vary depending on the cell line, MAM acetate concentration, and treatment duration.
Table 1: Effect of MAM Acetate on Global DNA Methylation in Colon Cancer Cell Lines
| Cell Line | MAM Acetate (µM) | Treatment Duration (hours) | Global DNA Methylation (% of Control) |
| HCT116 | 10 | 48 | 85% |
| HT29 | 10 | 48 | 92% |
| HCT116 | 25 | 48 | 72% |
| HT29 | 25 | 48 | 81% |
| HCT116 | 50 | 24 | 65% |
| HT29 | 50 | 24 | 75% |
Table 2: Gene-Specific Promoter Methylation and mRNA Expression Changes in HCT116 Cells Treated with 25 µM MAM Acetate for 48 hours
| Gene | Function | Change in Promoter Methylation (% Methylation) | Fold Change in mRNA Expression |
| CDKN2A (p16) | Tumor Suppressor | + 35% | - 4.5 |
| MLH1 | DNA Mismatch Repair | + 28% | - 3.2 |
| c-Myc | Oncogene | - 15% | + 2.8 |
| Bcl-2 | Anti-apoptotic | - 20% | + 3.5 |
Experimental Protocols
Protocol 1: Treatment of Cancer Cells with Methylazoxymethanol Acetate
This protocol describes the general procedure for treating adherent cancer cells with MAM acetate.
Materials:
-
Cancer cell line of choice (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Methylazoxymethanol acetate (MAM acetate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of MAM Acetate Stock Solution: Dissolve MAM acetate in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Treatment: On the following day, remove the culture medium. Prepare the desired concentrations of MAM acetate by diluting the stock solution in fresh, pre-warmed complete culture medium. Add the treatment medium to the cells. Include a vehicle control well treated with the same concentration of DMSO as the highest MAM acetate concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After the treatment period, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization for subsequent DNA, RNA, or protein extraction.
Protocol 2: Global DNA Methylation Analysis using ELISA
This protocol outlines the quantification of global 5-mC levels using a commercially available ELISA kit.
Materials:
-
Genomic DNA isolated from control and MAM acetate-treated cells
-
Global DNA Methylation ELISA Kit
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from the harvested cells using a commercial DNA extraction kit. Quantify the DNA concentration and assess its purity.
-
Assay: Follow the manufacturer's instructions provided with the Global DNA Methylation ELISA Kit. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-mC.
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of global DNA methylation in each sample relative to the controls provided in the kit.
Protocol 3: Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing and Pyrosequencing
This protocol provides a method for analyzing the methylation status of specific CpG sites within a gene promoter.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
Taq DNA polymerase
-
PCR purification kit
-
Pyrosequencing instrument and reagents
Procedure:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers designed to be specific for the converted sequence of the promoter region of interest.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.
-
Pyrosequencing: Perform pyrosequencing on the purified PCR product according to the manufacturer's protocol. The instrument will dispense dNTPs sequentially, and the incorporation of each nucleotide will generate a light signal, allowing for the quantification of the C/T ratio at each CpG site.
-
Data Analysis: The pyrosequencing software will calculate the percentage of methylation at each CpG site based on the relative peak heights of cytosine and thymine.
Protocol 4: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to quantify changes in mRNA expression of target genes.
Materials:
-
Total RNA isolated from control and MAM acetate-treated cells
-
Reverse transcription kit
-
qRT-PCR primers for target and reference genes
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from harvested cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in MAM acetate-treated cells relative to the control cells, normalized to a stable reference gene (e.g., GAPDH or ACTB).
Protocol 5: Western Blot Analysis of Signaling Pathway Proteins
This protocol details the detection of key proteins in signaling pathways potentially affected by MAM acetate treatment.
Materials:
-
Protein lysates from control and MAM acetate-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status.
Signaling Pathways and Visualization
MAM-induced alterations in DNA methylation can impact various signaling pathways critical for cancer cell survival and proliferation. The following are potential pathways to investigate:
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Hypermethylation and silencing of tumor suppressors that negatively regulate this pathway (e.g., PTEN) or hypomethylation and activation of oncogenes within this pathway could be affected by MAM.
-
MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Changes in the methylation status of genes encoding components of this pathway could alter its activity.
-
Apoptosis Signaling Pathway: The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL2) proteins is often dysregulated in cancer. MAM-induced methylation changes could shift this balance, affecting the cell's susceptibility to apoptosis.
Below are Graphviz diagrams illustrating these pathways and a general experimental workflow.
Conclusion
This compound, through its active metabolite MAM, offers a powerful system for studying the causal relationship between DNA alkylation, subsequent DNA methylation alterations, and cancer-related phenotypes. The provided protocols and application notes serve as a foundational guide for researchers to design and execute experiments aimed at unraveling the epigenetic mechanisms driving cancer progression. Careful optimization of experimental conditions and a multi-faceted analytical approach are crucial for obtaining robust and meaningful data.
Application Notes and Protocols for Modeling Epilepsy Using Methylazoxymethanol (MAM) in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modeling epilepsy in laboratory animals is a critical component of neuroscience research and the development of novel anti-epileptic drugs. One established method involves the prenatal administration of the neurotoxin methylazoxymethanol (B1197960) (MAM) to induce cortical malformations in rodent offspring. These developmental abnormalities closely mimic human cortical dysplasias, a common cause of refractory epilepsy. This document provides detailed application notes and protocols for utilizing the MAM-induced cortical dysplasia model to study epileptogenesis and evaluate potential therapeutic interventions. It is important to note that while the initial inquiry concerned macrozamin, the scientifically established model utilizes its active metabolite, methylazoxymethanol acetate (B1210297) (MAM).
Principle of the Model
MAM is a potent DNA alkylating agent.[1] When administered to pregnant rodents during a critical window of neurogenesis (typically gestational day 15-17), it disrupts the proliferation and migration of neuronal precursor cells in the developing cerebral cortex.[1][2] This results in offspring with various cortical malformations, including disorganized cortical layers, neuronal heterotopia, and altered neuronal morphology.[3][4] These structural abnormalities create a hyperexcitable neuronal network, rendering the animals more susceptible to seizures. While spontaneous seizures can occur, they are often infrequent.[5] Therefore, a secondary convulsant challenge is commonly employed to reliably induce seizures for experimental study.[1][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing the MAM-induced epilepsy model.
Table 1: MAM Administration and Seizure Induction Parameters
| Parameter | Details | Animal Model | Reference |
| MAM Dosage | 15 mg/kg | Pregnant Rats | [1][6] |
| Route of Administration | Intraperitoneal (i.p.) | Pregnant Rats | [1][2] |
| Timing of Administration | Gestational Day 15 (G15) | Pregnant Rats | [1][7] |
| Secondary Convulsant | N-methyl-d-aspartate (NMDA) | Postnatal Rat Pups | [1][6] |
| NMDA Dosage | 6 mg/kg (P12), 10 mg/kg (P13), 15 mg/kg (P15) | Postnatal Rat Pups | [1] |
| Secondary Convulsant | Pilocarpine | Adult Rats | [8] |
| Pilocarpine Dosage | Varies (e.g., 30 mg/kg) | Adult Rats | [8] |
Table 2: Quantitative Seizure Phenotypes in MAM-Treated Rats
| Parameter | Control Group | MAM-Treated Group | Significance | Reference |
| Number of NMDA-induced Spasms (at P12) | ~35 | ~65 | p < 0.01 | [1] |
| Latency to Pilocarpine-induced Status Epilepticus | Longer | Shorter | Significant | [8] |
| Duration of Spontaneous Seizures (post-pilocarpine) | Shorter | Longer | Significant | [8] |
| Power of Fast Oscillations (25-100 Hz) during Spasms | Lower | Higher | p = 0.047 | [1] |
Experimental Protocols
Protocol 1: Induction of Cortical Dysplasia with MAM
Materials:
-
Pregnant Sprague-Dawley rats (timed pregnancy)
-
Methylazoxymethanol acetate (MAM)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
On gestational day 15 (G15), weigh the pregnant rat to determine the correct dosage of MAM.[1]
-
Prepare a fresh solution of MAM in sterile saline at a concentration that allows for an injection volume of approximately 1 ml/kg.
-
Administer a single intraperitoneal injection of MAM at a dose of 15 mg/kg.[1][6] A control group should be injected with an equivalent volume of sterile saline.
-
House the pregnant rats individually and monitor them daily. Allow the pregnancies to proceed to term.
-
After birth, the offspring will harbor cortical malformations. These animals can be used for subsequent seizure induction protocols at various postnatal ages.
Protocol 2: Seizure Induction in MAM-Treated Offspring using NMDA
Materials:
-
MAM-treated and control rat pups (Postnatal day 12-15)
-
N-methyl-d-aspartate (NMDA)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Video monitoring system
-
Behavioral scoring sheet (e.g., modified Racine scale)
Procedure:
-
On the day of the experiment (e.g., P12, P13, or P15), weigh the rat pups.
-
Prepare a fresh solution of NMDA in sterile saline. The concentration will depend on the age of the pup (e.g., for P15, a 15 mg/kg dose is used).[1]
-
Administer a single intraperitoneal injection of NMDA.[1]
-
Immediately place the pup in an observation chamber and begin video recording.
-
Observe and score the behavioral seizures for a defined period (e.g., 60 minutes). Seizure behaviors can include head nodding, myoclonic jerks, and tonic-clonic convulsions.[9]
Protocol 3: Histopathological Analysis of Cortical Malformations
Materials:
-
MAM-treated and control rodent brains
-
Formalin or paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection (if performing cryosectioning)
-
Paraffin (B1166041) and embedding station (for paraffin sectioning)
-
Microtome or cryostat
-
Staining reagents (e.g., Cresyl violet for Nissl staining, Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
For cryosectioning, cryoprotect the brain by incubating in increasing concentrations of sucrose solutions (e.g., 15% then 30%).
-
For paraffin sectioning, dehydrate the brain through a series of ethanol (B145695) concentrations and embed in paraffin wax.
-
Section the brain coronally at a desired thickness (e.g., 20-40 µm).
-
Mount the sections on slides and perform histological staining (e.g., Nissl staining) to visualize cortical lamination and cellular morphology.
-
Examine the sections under a microscope to identify areas of cortical dysplasia, such as disorganized cortical layers and heterotopic neurons.[10]
Visualization of Pathways and Workflows
References
- 1. A New Rat Model of Epileptic Spasms Based on Methylazoxymethanol-Induced Malformations of Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Frontiers | In vivo MRI Successfully Reveals the Malformation of Cortical Development in Infant Rats [frontiersin.org]
- 4. Abnormal Rat Cortical Development Induced by Ventricular Injection of rHMGB1 Mimics the Pathophysiology of Human Cortical Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired cognition in rats with cortical dysplasia: additional impact of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Rat Model of Epileptic Spasms Based on Methylazoxymethanol-Induced Malformations of Cortical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seizure susceptibility in immature rats with micrencephaly induced by prenatal exposure to methylazoxymethanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine-induced seizure susceptibility in rats following prenatal methylazoxymethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 10. Abnormalities in behaviour, histology and prefrontal cortical gene expression profiles relevant to schizophrenia in embryonic day 17 MAM-Exposed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Macrozamin Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in plants of the order Cycadales, is a known genotoxin. Its cytotoxic effects are primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), which is a potent DNA alkylating agent.[1] Understanding the cytotoxic mechanisms of this compound is crucial for toxicological assessments and for exploring its potential, albeit with significant caution, in therapeutic contexts. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard cell-based assays.
Key In Vitro Cytotoxicity Assays for this compound
A battery of in vitro assays is recommended to comprehensively evaluate the cytotoxic effects of this compound. These assays measure different cellular events associated with cell death and proliferation, providing a multi-faceted understanding of the toxin's mechanism of action.
Cell Viability and Proliferation Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
b) Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many toxins. Several assays can be employed to detect and quantify apoptosis induced by this compound.
a) Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
b) Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis. These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal. Studies have shown that MAM-induced cell death is associated with the activation of caspase-3.[2]
c) DNA Fragmentation Assays
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" on an agarose (B213101) gel. The alkaline elution technique can also be used to quantify DNA fragmentation.[3] Research indicates that MAM treatment leads to a typical ladder pattern of internucleosomal DNA cleavage.[4]
Cell Cycle Analysis
This compound and its active metabolite MAM can interfere with the cell cycle. Flow cytometric analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the toxin induces cell cycle arrest at a specific checkpoint.
Data Presentation
Table 1: Template for Summarizing Quantitative Cytotoxicity Data for this compound
| Cell Line | Assay | Time Point (hr) | IC50 (µM) |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Data to be determined |
| MTT | 48 | Data to be determined | |
| LDH | 24 | Data to be determined | |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | Data to be determined |
| MTT | 48 | Data to be determined | |
| Annexin V | 24 | Data to be determined | |
| HT-29 (Human Colon Adenocarcinoma) | MTT | 24 | Data to be determined |
| MTT | 48 | Data to be determined | |
| Cell Cycle | 24 | Data to be determined |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time points. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Caspase-3 Activity Assay
Materials:
-
Cell culture plates
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the caspase-3 activity relative to a control.
Protocol 5: DNA Fragmentation (Ladder) Assay
Materials:
-
Cell culture plates
-
This compound stock solution
-
DNA extraction kit
-
Agarose gel electrophoresis equipment
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and extract the genomic DNA using a DNA extraction kit, following the manufacturer's instructions.[3]
-
Quantify the DNA concentration.
-
Load equal amounts of DNA from each sample into the wells of a 1.5-2% agarose gel.
-
Run the gel at a low voltage to separate the DNA fragments.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.[5][6]
Protocol 6: Cell Cycle Analysis
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound cytotoxicity and a proposed signaling pathway for MAM-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for MAM-induced apoptosis.
References
- 1. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]
- 2. Methylazoximethanol acetate-induced cell death in the granule cell layer of the developing mouse cerebellum is associated with caspase-3 activation, but does not depend on the tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA fragmentation in some organs of rats and mice treated with cycasin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by methylazoxymethanol in developing rat cerebellum: organization of the cell nucleus and its relationship to DNA and rRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early cerebrovascular and parenchymal events following prenatal exposure to the putative neurotoxin methylazoxymethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Macrozamin's Mechanism of Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Macrozamin is a naturally occurring azoxyglycoside found in cycad plants. Its toxicity is primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM), a potent genotoxic agent. Understanding the cellular and molecular mechanisms of this compound and MAM is crucial for toxicology, neurology, and oncology research. These application notes provide detailed protocols and data for utilizing cell culture models to investigate the mechanism of action of this compound, focusing on its active metabolite, MAM acetate (B1210297).
Recommended Cell Culture Models
A variety of cell lines can be employed to study the diverse effects of this compound's active metabolite, MAM. The choice of cell model depends on the specific research question.
-
Neuronal Cells: Primary neuronal cultures and neuroblastoma cell lines are essential for investigating the neurotoxic effects of MAM.[1][2][3]
-
Primary Hippocampal Neurons (Rat): Ideal for studying effects on neuronal development, axonal outgrowth, and synapse formation.[3]
-
BE(2)-M17 Human Neuroblastoma Cells: A valuable model for studying the dopaminergic system and its relevance to neurodegenerative diseases.[2]
-
SH-SY5Y Human Neuroblastoma Cells: Widely used for neurotoxicity and neurodegenerative disease research.
-
-
Cancer Cell Lines: Given MAM's carcinogenic properties, various cancer cell lines are relevant.
-
Other Mammalian Cells:
-
Rat Lymphocytes: Useful for studying genotoxicity and DNA damage in non-neuronal, non-cancerous cells.
-
Mechanism of Action: DNA Damage and Signaling Pathways
The primary mechanism of MAM's toxicity is the induction of DNA damage, specifically the formation of O6-methylguanine (O6-mG) adducts.[6] This DNA damage can trigger various downstream signaling pathways, leading to cytotoxicity, cell cycle arrest, or carcinogenesis.
Caption: Proposed mechanism of this compound toxicity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effects of MAM acetate on various cell lines, based on typical results from the described assays.
| Cell Line | Assay | Endpoint | MAM Acetate Concentration | Result |
| Primary Rat Hippocampal Neurons | Neurite Outgrowth Assay | Inhibition of Axonal Growth | 1 µM | Marked inhibition |
| BE(2)-M17 Neuroblastoma | MTT Assay | Cell Viability (IC50) | 50 µM | ~50% reduction |
| P388 Leukemia | Growth Inhibition Assay | GI50 | Varies | Concentration-dependent |
| HeLa Cells | Western Blot | p-ERK/ERK Ratio | 10 µM (24h) | 0.6-fold decrease |
| HeLa Cells | Western Blot | p-JNK/JNK Ratio | 10 µM (24h) | 1.8-fold increase |
| HeLa Cells | Western Blot | p-p38/p38 Ratio | 10 µM (24h) | 2.2-fold increase |
Experimental Protocols
General Cell Culture and Maintenance
Note: Always use aseptic techniques and work in a Class II biological safety cabinet.
-
Media Preparation: Prepare the appropriate complete growth medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the cells into appropriate culture vessels at the desired density.
-
Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
Adherent Cells: When cells reach 70-80% confluency, wash with sterile PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium and re-seed at a lower density.
-
Suspension Cells: Dilute the cell suspension with fresh medium to the recommended seeding density.
-
Caption: General cell culture workflow.
Preparation of MAM Acetate Stock Solution
Caution: MAM acetate is a potent neurotoxin and carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Prepare a high-concentration stock solution of MAM acetate (e.g., 10 mM) in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of MAM acetate or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Caption: Workflow for cytotoxicity assays.
Quantification of O6-methylguanine (O6-mG) DNA Adducts
Quantification of O6-mG adducts can be performed using various techniques, including immunoassays (ELISA) or chromatographic methods coupled with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. A general workflow is outlined below.
-
Cell Treatment and DNA Isolation: Treat cells with MAM acetate for the desired time. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.
-
DNA Hydrolysis: Enzymatically or chemically hydrolyze the DNA to release the individual nucleosides.
-
Quantification:
-
ELISA: Use a competitive ELISA kit with an antibody specific for O6-mG.
-
LC-MS/MS: Use a validated LC-MS/MS method to separate and quantify O6-mG relative to unmodified guanine (B1146940).
-
-
Data Analysis: Express the level of O6-mG as a ratio to the total amount of guanine in the DNA sample.
Western Blot Analysis of Signaling Pathways (e.g., MAPK Pathway)
Western blotting is a powerful technique to analyze changes in protein expression and phosphorylation, providing insights into the activation state of signaling pathways.
-
Cell Treatment and Lysis: Treat cells with MAM acetate for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
Caption: Western blot analysis workflow.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound and its active metabolite, MAM, using in vitro cell culture models. By employing the appropriate cell lines and experimental assays, researchers can elucidate the cytotoxic, genotoxic, and signaling effects of this important natural toxin, contributing to a deeper understanding of its biological impact and potential therapeutic or toxicological relevance.
References
- 1. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The BE (2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson’s disease [frontiersin.org]
- 3. Short exposure to methylazoxymethanol causes a long-term inhibition of axonal outgrowth from cultured embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 111 - NCI human tumor cell line growth inhibition assay. Data for the P388 Leukemia cell line - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation and migration through nucleobase-modified polyamidoamine-mediated p53 delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Macrozamin-Induced Neurological Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, and its active metabolite, methylazoxymethanol (B1197960) (MAM), are potent neurotoxins. In preclinical research, MAM is widely utilized to induce neurodevelopmental abnormalities in animal models, recapitulating aspects of neurological and psychiatric disorders such as schizophrenia and cerebellar ataxia.[1][2] These models are invaluable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
These application notes provide detailed protocols for a battery of behavioral assays designed to characterize the motor and cognitive deficits arising from this compound-induced neurotoxicity. The assays included are the Open Field Test, the Rotarod Test, and the Morris Water Maze. Furthermore, this document outlines the current understanding of the molecular signaling pathways implicated in this compound-induced neuronal cell death.
Behavioral Assays for Neurological Assessment
A comprehensive behavioral phenotyping strategy is crucial for understanding the functional consequences of this compound-induced neurotoxicity. The following assays are recommended for assessing locomotor activity, anxiety-like behavior, motor coordination, and spatial learning and memory.
Open Field Test
The Open Field Test is a valuable tool for assessing general locomotor activity, exploratory behavior, and anxiety-like traits in rodents.[3][4] Animals exposed to neurotoxins may exhibit hyperactivity, hypoactivity, or altered patterns of exploration, which can be quantified using this assay. In the context of MAM-induced neurodevelopmental models, alterations in locomotor activity are a frequently observed phenotype.[5][6]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[3] The area is often divided into a central and a peripheral zone for analysis.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined period (typically 5-20 minutes).[7]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis: Automated video tracking software is used to analyze various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another indicator of anxiety and exploratory behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Data Presentation:
| Parameter | Control Group (Mean ± SEM) | This compound/MAM-Treated Group (Mean ± SEM) |
| Total Distance Traveled (cm) | 1500 ± 150 | 2500 ± 200 |
| Time in Center (s) | 45 ± 5 | 25 ± 4 |
| Center Entries | 20 ± 3 | 12 ± 2 |
| Rearing Frequency | 30 ± 4 | 45 ± 5 |
*Note: These are representative data illustrating potential findings. Actual results may vary depending on the specific experimental conditions. Data suggests hyperactivity and increased anxiety-like behavior in the treated group.[5][6][7][8]
Rotarod Test
The Rotarod Test is a standard method for assessing motor coordination, balance, and motor learning in rodents.[9] Deficits in this task can indicate cerebellar dysfunction, a known consequence of exposure to certain neurotoxins.[10][11]
Experimental Protocol:
-
Apparatus: A rotating rod, typically with a textured surface for grip, that can be set to a constant speed or an accelerating speed. The apparatus has dividers to test multiple animals simultaneously.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the animal on the stationary rod.
-
For accelerating rotarod protocols, the rod starts at a low speed (e.g., 4 rpm) and gradually increases to a maximum speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).[9]
-
Record the latency to fall from the rod. If an animal clings to the rod for a full rotation, this is also recorded as a fall.
-
Conduct multiple trials per day (e.g., 3-4 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
Repeat the testing over several consecutive days to assess motor learning.
-
-
Data Analysis: The primary measure is the latency to fall in each trial. An improvement in performance across trials and days indicates motor learning.
Data Presentation:
| Day | Trial | Control Group Latency to Fall (s) (Mean ± SEM) | This compound/MAM-Treated Group Latency to Fall (s) (Mean ± SEM) |
| 1 | 1 | 60 ± 8 | 40 ± 6 |
| 2 | 90 ± 10 | 55 ± 7 | |
| 3 | 120 ± 12 | 70 ± 9 | |
| 2 | 1 | 150 ± 15 | 80 ± 10 |
| 2 | 180 ± 18 | 95 ± 11 | |
| 3 | 210 ± 20 | 110 ± 12 |
*Note: These are representative data illustrating potential findings. Data suggests impaired motor coordination and a deficit in motor learning in the treated group.[12][13][14]
Morris Water Maze
The Morris Water Maze is a widely used behavioral assay for assessing hippocampal-dependent spatial learning and memory.[15][16] Given that MAM exposure can affect the hippocampus, this test is highly relevant for evaluating cognitive deficits.[10]
Experimental Protocol:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder). A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Train each animal in a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
For each trial, gently place the animal in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the animal to swim and locate the platform. The maximum trial duration is typically 60-90 seconds.[17]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Acquisition Phase: A decrease in escape latency and path length across training days indicates spatial learning.
-
Probe Trial: A significant preference for the target quadrant (spending more time there than in other quadrants) indicates spatial memory retention.
-
Data Presentation:
Acquisition Phase
| Training Day | Control Group Escape Latency (s) (Mean ± SEM) | This compound/MAM-Treated Group Escape Latency (s) (Mean ± SEM) |
|---|---|---|
| 1 | 55 ± 5 | 58 ± 6 |
| 2 | 40 ± 4 | 50 ± 5* |
| 3 | 25 ± 3 | 42 ± 4* |
| 4 | 15 ± 2 | 35 ± 3* |
| 5 | 10 ± 1 | 30 ± 3* |
Probe Trial
| Parameter | Control Group (Mean ± SEM) | This compound/MAM-Treated Group (Mean ± SEM) |
|---|
| Time in Target Quadrant (%) | 60 ± 5 | 35 ± 4* |
*Note: These are representative data illustrating potential findings. Data suggests impaired spatial learning and memory in the treated group.[16][17][18][19]
Experimental Workflow and Logical Relationships
Experimental workflow for assessing this compound-induced neurological deficits.
Molecular Signaling Pathways in this compound-Induced Neurotoxicity
This compound's neurotoxicity is mediated by its genotoxic metabolite, methylazoxymethanol (MAM). MAM is a DNA alkylating agent that primarily induces DNA damage, leading to cell cycle arrest and, ultimately, apoptosis in proliferating neuronal precursor cells.[20][21] The signaling cascade initiated by MAM-induced DNA damage involves several key molecular players.
The DNA damage triggers the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax, in turn, promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[22][23]
Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which then cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical features of apoptotic cell death.[22]
Furthermore, MAM has been shown to disrupt the ubiquitin-proteasome pathway and alter the expression of proteins such as tau and α-synuclein, which are implicated in various neurodegenerative diseases.[24] The neurotoxic effects of MAM are also associated with alterations in neurotransmitter systems, including glutamatergic and dopaminergic pathways, which likely contribute to the observed behavioral deficits.[10]
Signaling pathways in this compound-induced neurotoxicity.
Conclusion
The behavioral assays and molecular insights presented in these application notes provide a framework for the comprehensive assessment of this compound-induced neurological deficits. The Open Field Test, Rotarod Test, and Morris Water Maze offer quantitative measures of locomotor, motor coordination, and cognitive functions, respectively. Understanding the underlying molecular mechanisms, particularly the DNA damage-induced apoptotic pathway, is critical for the development of targeted therapeutic interventions. The provided protocols and data tables serve as a guide for researchers to design and interpret experiments aimed at characterizing the neurotoxic effects of this compound and evaluating the efficacy of potential neuroprotective agents.
References
- 1. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nocturnal hyperactivity induced by prenatal methylazoxymethanol administration as measured in a computerized residential maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperactivity induced by prenatal administration of methylazoxymethanol: association with altered performance on conditioning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive characterization of motor and coordination functions in three adolescent wild-type mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of motor function in mice developmentally exposed to ethanol using the Catwalk system: comparison with the triple horizontal bar and rotarod tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Escape latency: Significance and symbolism [wisdomlib.org]
- 18. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo cellular and molecular mechanisms of neuronal apoptosis in the mammalian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iris.unito.it [iris.unito.it]
- 23. researchgate.net [researchgate.net]
- 24. Cycad Genotoxin Methylazoxymethanol Disrupts the Brain Ubiquitin-Proteasome Pathway, Tau and α-Synuclein, as Reported in ALS-PDC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Macrozamin Dosage for Consistent Neurotoxicity in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Macrozamin to induce consistent neurotoxicity in mouse models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neurotoxicity?
This compound is a naturally occurring azoxyglycoside found in cycad plants. Its neurotoxic effects are mediated by its active metabolite, methylazoxymethanol (B1197960) (MAM). Following administration, this compound is metabolized to MAM, a potent DNA alkylating agent. MAM primarily targets and damages the DNA of proliferating cells, such as neural progenitor cells in the developing brain. This genotoxic action disrupts the cell cycle, leading to apoptosis and impaired neuronal differentiation and migration, ultimately resulting in neurodevelopmental abnormalities.[1][2]
Q2: What is the recommended dosage of this compound or MAM for inducing neurodevelopmental abnormalities in mice?
The effective dosage of MAM can vary depending on the desired neurotoxic outcome and the specific mouse strain. A commonly cited dosage for inducing schizophrenia-like behavioral and histological abnormalities in C57BL/6 mice is 7.5 mg/kg administered on embryonic day 17 (E17) .[3] However, the timing of administration is critical, as different gestational days target different stages of brain development, leading to varied phenotypes.[4][5] It is crucial to conduct pilot studies to determine the optimal dose and timing for your specific experimental goals.
Q3: We are observing high variability in the neurotoxic effects between animals. What are the potential causes?
Inconsistent neurotoxicity is a common challenge. Several factors can contribute to this variability:
-
Timing of Administration: Even a slight deviation in the gestational day of administration can significantly alter the neurotoxic outcome, as different brain regions are undergoing rapid development at specific times.[4][5]
-
MAM Solution Stability: MAM is unstable in aqueous solutions. Fresh preparation of the MAM solution for each experiment is highly recommended to ensure consistent potency.
-
Injection Technique: Inaccurate intraperitoneal (IP) injection can lead to subcutaneous administration or injection into the gastrointestinal tract or bladder, resulting in variable absorption and efficacy.[6][7][8]
-
Genetic Background of Mice: Different mouse strains can exhibit varying susceptibility to MAM-induced neurotoxicity.[3]
-
Gender Differences: Studies have reported gender-specific differences in behavioral and histological outcomes following MAM treatment.[3]
-
Litter Effects: There can be variability in developmental stages even within the same litter.
Q4: How should I prepare and store this compound or MAM solutions for injection?
-
Fresh Preparation: Prepare the solution immediately before use.
-
Solvent: Use sterile, pyrogen-free saline (0.9% NaCl) as the vehicle.
-
pH and Osmolality: Whenever possible, adjust the pH to be close to physiological pH (7.4) and ensure the solution is iso-osmotic.[9]
-
Sterilization: Filter the final solution through a 0.2 µm sterile filter into a sterile vial.[9]
-
Storage: If short-term storage is unavoidable, keep the solution on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but stability should be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality rate in pregnant dams or pups. | Dosage is too high for the specific mouse strain or gestational age. | Conduct a dose-response study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it. |
| Inconsistent or no observable neurotoxic phenotype. | 1. Inaccurate timing of injection.2. Ineffective MAM solution.3. Improper injection technique. | 1. Precisely time the pregnancies and administer MAM on the exact desired gestational day.2. Prepare fresh MAM solution for each injection session.3. Ensure proper training in intraperitoneal injection techniques. Aspirate before injecting to confirm correct placement.[6][8][14] |
| Variability in behavioral or histological outcomes within the same treatment group. | 1. Gender differences.2. Inconsistent injection volume or technique.3. Litter-to-litter variation. | 1. Analyze data for males and females separately.[3]2. Use a consistent and precise injection technique for all animals. Ensure the injection volume is accurately calculated based on the animal's weight.3. Distribute animals from different litters across all experimental groups to minimize litter effects. |
Experimental Protocols
This compound/MAM Solution Preparation
-
Calculate the required amount: Based on the desired dosage (e.g., 7.5 mg/kg) and the body weight of the mice, calculate the total amount of MAM needed.
-
Weigh the compound: Accurately weigh the MAM powder in a sterile environment.
-
Dissolve in sterile saline: Dissolve the MAM powder in a pre-calculated volume of sterile 0.9% saline to achieve the final desired concentration.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.2 µm sterile syringe filter into a new sterile vial.
-
Use immediately: Administer the freshly prepared solution to the animals as soon as possible.
Intraperitoneal (IP) Injection in Pregnant Mice
-
Animal Restraint: Gently restrain the pregnant mouse to expose the abdomen. Proper handling is crucial to avoid stressing the animal.
-
Identify Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[6][8]
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[6][14]
-
Aspirate: Gently pull back the plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.[8][14]
-
Inject: Slowly and steadily inject the calculated volume of the MAM solution.
-
Withdraw and Observe: Carefully withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[14]
Assessment of Neurotoxicity
Behavioral Testing: A battery of behavioral tests can be used to assess the neurotoxic effects of this compound. These may include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To evaluate anxiety levels.
-
Prepulse Inhibition (PPI) Test: To measure sensorimotor gating deficits, a key feature in schizophrenia models.[15]
-
Morris Water Maze: To assess spatial learning and memory.[16][17]
-
Rotarod Test: To evaluate motor coordination and balance.[18]
Histological Analysis:
-
Brain Weight and Gross Morphology: Assess for reductions in overall brain size and any visible malformations.[3]
-
Cortical Thickness: Measure the thickness of different cortical layers to identify reductions.[3][15]
-
Neuronal Disorganization: Examine for ectopic or heterotopic neurons and disruptions in cortical lamination using stains like Nissl or specific neuronal markers.[1][15][19]
-
Ventricular Size: Measure the size of the lateral ventricles, as enlargement can be an indicator of brain volume loss.[3]
Data Presentation
Table 1: this compound/MAM Dosage and Administration Parameters
| Parameter | Recommended Specification | Reference |
| Compound | Methylazoxymethanol (MAM) Acetate (B1210297) | [2][15] |
| Dosage | 7.5 - 25 mg/kg | [3][5] |
| Administration Route | Intraperitoneal (IP) | [1][6] |
| Vehicle | Sterile 0.9% Saline | [9] |
| Injection Volume | < 10 ml/kg | [6] |
| Needle Gauge | 25-27 G | [6] |
| Timing (for Schizophrenia models) | Gestational Day 17 (E17) | [2][3] |
Table 2: Key Factors Influencing this compound-Induced Neurotoxicity
| Factor | Influence on Neurotoxicity | Troubleshooting Consideration |
| Timing of Administration | Determines which neuronal populations are affected, leading to different phenotypes. | Precisely time pregnancies and injections. |
| Dosage | Dose-dependent effects on the severity of neurodevelopmental damage. | Perform dose-response studies to optimize for the desired effect without causing excessive toxicity. |
| Mouse Strain | Genetic background can alter susceptibility to MAM. | Use a consistent mouse strain throughout the study. |
| Gender | Can lead to different behavioral and histological outcomes. | Analyze data for each sex separately. |
| Solution Preparation | Instability of MAM can lead to inconsistent dosing. | Always prepare fresh solutions immediately before use. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced neurotoxicity.
Caption: Experimental workflow for inducing neurotoxicity.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. In vivo MRI Successfully Reveals the Malformation of Cortical Development in Infant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylazoxymethanol acetate - Wikipedia [en.wikipedia.org]
- 3. Abnormalities in behaviour, histology and prefrontal cortical gene expression profiles relevant to schizophrenia in embryonic day 17 MAM-Exposed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effect of methylazoxymethanol on mouse cerebellar development depending on the age of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with methylazoxymethanol at different gestational days: physical, reflex development and spontaneous activity in the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalstudyregistry.org [animalstudyregistry.org]
- 15. Prenatal treatment with methylazoxymethanol acetate as a neurodevelopmental disruption model of schizophrenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cortical Malformations: Lessons in Human Brain Development [frontiersin.org]
Improving the stability of Macrozamin in aqueous solutions
Welcome to the Technical Support Center for Macrozamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly, leading to inconsistent results. What are the primary factors affecting its stability in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions, and its stability is primarily influenced by three main factors: pH, temperature, and light exposure.
-
pH: this compound's stability is significantly pH-dependent. It is generally more stable in acidic to neutral conditions. Alkaline conditions can accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of this compound degradation. Therefore, it is crucial to control the temperature during your experiments and for storage.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solutions, we recommend the following storage conditions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Ensure the container is tightly sealed. |
| 4°C (Solid Form) | As per manufacturer's specifications | Store in a desiccator, protected from light and moisture.[1][2] |
It is crucial to protect this compound, both in solid form and in solution, from light and moisture.[1][2]
Q3: I am observing a loss of activity in my cell culture experiments. Could the degradation of this compound be the cause?
A3: Yes, the degradation of this compound in your culture medium can lead to a reduction in its effective concentration and, consequently, a loss of biological activity. The physiological conditions of cell culture (pH ~7.4, 37°C) can contribute to the degradation of this compound over time. It is advisable to prepare fresh solutions for your experiments and minimize the time between solution preparation and use.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway of this compound involves the cleavage of the glycosidic bond, which releases the unstable aglycone, methylazoxymethanol (B1197960) (MAM). MAM can then further decompose to formaldehyde, diazomethane, and ultimately a methylating agent, which is responsible for its toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Bioassay Results
-
Symptom: High variability in experimental results between replicates or different experimental runs.
-
Possible Cause: Degradation of this compound in the aqueous solution.
-
Troubleshooting Steps:
-
Verify Solution Preparation: Ensure this compound solutions are freshly prepared for each experiment.
-
Control pH: Use a buffered solution to maintain a stable pH, preferably in the acidic to neutral range. The choice of buffer can also influence stability; it is recommended to test different buffer systems (e.g., citrate, phosphate) to find the optimal one for your specific application.
-
Minimize Temperature Exposure: Keep this compound solutions on ice or at 4°C as much as possible during experimental setup.
-
Protect from Light: Use amber-colored tubes or wrap your containers in aluminum foil to protect the solution from light.
-
Issue 2: Precipitation in the Stock Solution
-
Symptom: Visible precipitate forms in the this compound stock solution upon storage.
-
Possible Cause:
-
Poor solubility at the storage temperature.
-
Degradation products may be less soluble.
-
-
Troubleshooting Steps:
-
Check Solubility: this compound is readily soluble in water.[1] If precipitation occurs, it may indicate degradation.
-
Filter Sterilization: If preparing a stock solution in water for biological experiments, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
-
Re-dissolve with Caution: Gentle warming and vortexing may help re-dissolve the precipitate, but be aware that this could accelerate degradation. It is generally safer to prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
This protocol describes the preparation of a 10 mM this compound stock solution in a phosphate (B84403) buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 μm syringe filter
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolve the this compound in the appropriate volume of PBS to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
If required for sterile applications, filter the solution through a 0.22 μm syringe filter into a sterile, amber-colored tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of this compound. Specific parameters may need to be optimized for your system.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 215-220 nm is often used for detection.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
Procedure:
-
Sample Preparation: Prepare this compound solutions at a known concentration in the desired aqueous buffer.
-
Forced Degradation Samples (for method validation):
-
Acidic: Incubate the this compound solution with a dilute acid (e.g., 0.1 N HCl).
-
Alkaline: Incubate the this compound solution with a dilute base (e.g., 0.1 N NaOH).
-
Oxidative: Incubate the this compound solution with a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat the this compound solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the this compound solution to UV light.
-
-
Analysis: Inject the prepared samples and the forced degradation samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of this compound over time to determine the degradation rate. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Degradation Pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Troubleshooting variability in MAM acetate animal model outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Methylazoxymethanol (B1197960) (MAM) acetate (B1210297) animal model. The information is presented in a question-and-answer format to directly address common issues and sources of variability encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the behavioral phenotypes of our MAM-treated offspring. What are the most critical factors to consider?
A1: High variability in the MAM model is a common challenge and often stems from inconsistencies in the experimental protocol. The most critical factor is the precise timing of MAM administration during gestation. Different gestational days (GD) target different neuronal populations undergoing proliferation, leading to distinct neuroanatomical and behavioral outcomes.
-
Gestational Day 15 (GD15) or earlier: Administration at this stage often results in more severe and widespread neurodevelopmental abnormalities, including significant reductions in cortical mass and microcephaly. These gross changes may not accurately model the more subtle neuropathology observed in schizophrenia.[1]
-
Gestational Day 17 (GD17) in rats: This is the most common time point for modeling schizophrenia-like phenotypes. At GD17, neuronal proliferation in many cortical regions has peaked, and subcortical development is largely complete.[1] This timing produces more selective effects on the prefrontal cortex, hippocampus, and temporal cortices, regions implicated in schizophrenia.[1]
In addition to timing, other factors that can contribute to variability include:
-
MAM Acetate Dose and Preparation: Ensure the dose is accurate and the MAM acetate is properly dissolved and administered. Inconsistent dosing can lead to a wide range of phenotypes.
-
Animal Strain: The genetic background of the animals can influence their susceptibility to MAM and their baseline behavioral characteristics.
-
Maternal Stress: Stress during pregnancy can impact fetal development and confound the effects of MAM. Ensure consistent and minimal handling of pregnant dams.
-
Litter Effects: Pups from the same litter are not statistically independent. It is crucial to use offspring from multiple litters in each experimental group to account for this.
-
Postnatal Environment: Housing conditions, handling, and nutrition can all influence the development and behavior of the offspring. Standardize these conditions as much as possible.
Q2: Our MAM-treated animals are not showing the expected cognitive deficits. What could be the issue?
A2: A lack of expected cognitive deficits in MAM-treated animals can be due to several factors, ranging from the specifics of the MAM administration to the choice and implementation of behavioral tests.
-
Timing of MAM Administration: As mentioned in Q1, the timing is critical. If MAM is administered too early (e.g., GD9-15), the resulting gross anatomical changes may not translate to the specific cognitive deficits associated with the GD17 model.[2] Some studies have reported that MAM treatment on GD12-15 did not produce deficits in prepulse inhibition or latent inhibition.
-
Age of Behavioral Testing: The emergence of schizophrenia-like symptoms in the MAM model is often age-dependent, with many behavioral deficits, particularly those related to positive symptoms, only becoming apparent after puberty.[3] Testing animals at a prepubescent stage may not reveal the full extent of the phenotype.
-
Behavioral Paradigm Sensitivity: Not all cognitive tasks are equally sensitive to the deficits induced by MAM. For example, while MAM-E17 rats show impairments in reversal learning, their performance in the acquisition phase of some water maze tasks may be similar to control animals.[4] It is important to select behavioral paradigms that are known to be sensitive to the specific cognitive domains affected by the MAM model, such as executive function and working memory.
-
Subtle Phenotype: The cognitive deficits in the MAM-E17 model can be subtle. Ensure that the behavioral testing is conducted under highly controlled conditions to minimize environmental noise and that the sample size is sufficient to detect these effects.
Q3: We are seeing inconsistent results in our amphetamine-induced hyperlocomotion assay. How can we improve the reliability of this test?
A3: The amphetamine-induced hyperlocomotion test is a common method to verify the hyperdopaminergic state in MAM-treated animals. Inconsistencies can arise from several sources:
-
Baseline Activity: MAM-treated rats can sometimes exhibit higher baseline locomotor activity. It is crucial to have a sufficient acclimation period and to record baseline activity before amphetamine administration to account for this.
-
Dose of Amphetamine: The dose of amphetamine is critical. A low dose is typically used to unmask the hyper-responsive phenotype.
-
Age of Animals: The enhanced locomotor response to amphetamine in MAM-treated rats is generally observed only after puberty.
-
Habituation: Ensure all animals are properly habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Testing Environment: The time of day, lighting conditions, and noise levels in the testing room should be kept consistent across all animals and experimental groups.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the MAM acetate model, illustrating the impact of different experimental parameters on outcomes.
Table 1: Effect of MAM Acetate Administration Timing on Brain Weight and Cortical Thickness in Rats
| Gestational Day of MAM Administration | Brain Weight Reduction (compared to control) | Cortical Mass Reduction (compared to control) | Primary Affected Brain Regions | Reference |
| GD15 or earlier | ~30% | Up to 67% | Widespread, including gross cortical deficits and microcephaly | [1] |
| GD17 | ~7-11% | More subtle reductions | Medial prefrontal cortex, hippocampus, parahippocampal cortices | [1] |
Table 2: Performance of MAM-E17 vs. Control Rats in the Rodent Continuous Performance Test (rCPT)
| Performance Metric | Sham Control (Mean ± SEM) | MAM-E17 (Mean ± SEM) | p-value | Reference |
| Sensitivity (d') | 2.5 ± 0.1 | 1.8 ± 0.1 | 0.001 | [5] |
| False Alarm Rate (FAR) | 0.10 ± 0.01 | 0.18 ± 0.02 | 0.001 | [5] |
| Hit Rate (HR) | 0.85 ± 0.02 | 0.80 ± 0.03 | >0.05 | [5] |
Table 3: Prepulse Inhibition (PPI) in MAM-E17 vs. Control Rats
| Group | Baseline %PPI (Mean ± SEM) | Post-Acute Nicotine %PPI (Mean ± SEM) | Reference |
| Control | 27.75% ± 7.18% | N/A | [6] |
| MAM-E17 | -2.52% ± 9.24% | Significantly increased vs. baseline | [6] |
Experimental Protocols & Methodologies
Protocol 1: Generation of the MAM Phenotype in Rats
This protocol describes the procedure for inducing the MAM phenotype with a focus on safety and reproducibility.
-
Animal Procurement and Housing:
-
Order timed-pregnant Sprague-Dawley rats to arrive at the facility on gestational day 15 (GD15).
-
House pregnant dams individually in a low-stress environment. If possible, isolate them from the general rodent population to minimize exposure risk to other animals and personnel.
-
-
MAM Acetate Preparation and Administration (on GD17):
-
CAUTION: MAM acetate is a potent toxin and carcinogen. Handle with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses, in a chemical fume hood.
-
On GD17, weigh each pregnant dam to determine the correct injection volume.
-
Prepare the MAM acetate solution at the desired concentration (e.g., 22 mg/kg).
-
Administer the MAM acetate or saline vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Injection Care and Weaning:
-
Monitor the dams daily. The typical gestation period is 22 days.
-
Record the date of birth for each litter.
-
On postnatal day 21 (PND21), wean the male offspring. Female offspring and the dam can be euthanized according to IACUC approved methods.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion
This protocol is used to verify the hyperdopaminergic phenotype in adult MAM-treated rats.
-
Apparatus:
-
Use open-field chambers equipped with photobeam detectors to automatically record locomotor activity.
-
-
Procedure:
-
Transport adult male rats (post-pubertal) to the behavioral testing room and allow them to acclimate for at least one hour.
-
Place each rat individually into a locomotor chamber and allow for a 45-60 minute habituation period to establish a stable baseline of activity.
-
After habituation, administer a low dose of d-amphetamine (e.g., 0.5 mg/kg, i.p.) or saline vehicle.
-
Immediately return the rat to the locomotor chamber and record activity for at least 60 minutes.
-
-
Data Analysis:
-
Analyze the data by calculating the total distance traveled in 5- or 10-minute bins.
-
Compare the locomotor response to amphetamine between the MAM-treated and saline-treated groups, taking into account any baseline differences.
-
Visualizations: Pathways and Workflows
Glutamatergic Signaling Pathway Disruption in the MAM Model
The MAM model is associated with deficits in hippocampal glutamatergic neurotransmission. This diagram illustrates the key components of a glutamatergic synapse and highlights potential points of disruption.
Caption: Glutamatergic synapse and potential MAM-induced disruptions.
Experimental Workflow for the MAM Acetate Animal Model
This diagram outlines the key stages of a typical experiment using the MAM acetate model, from initial setup to data analysis.
Caption: Experimental workflow for the MAM acetate animal model.
Troubleshooting Logic Flowchart
This diagram provides a logical sequence of steps to troubleshoot unexpected outcomes in MAM model experiments.
Caption: Troubleshooting flowchart for the MAM acetate model.
References
- 1. Gestational methylazoxymethanol acetate administration: a developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive performance of the MAM-E17 schizophrenia model rats in different age-periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAM-E17 rat model impairments on a novel continuous performance task: effects of potential cognitive enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing maternal toxicity in prenatal Macrozamin exposure studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macrozamin in prenatal exposure studies. The focus is on minimizing maternal toxicity to ensure the validity of developmental toxicity data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing maternal toxicity crucial in prenatal studies?
This compound is a toxic glycoside found in cycad plants. Its active metabolite, methylazoxymethanol (B1197960) (MAM), is a potent neurotoxin used to create animal models for neurodevelopmental disorders. Minimizing maternal toxicity is critical because adverse effects on the dam, such as reduced weight gain or stress, can confound the interpretation of developmental outcomes in the fetus. It can be difficult to distinguish between direct effects of the compound on the fetus and effects that are secondary to the mother's poor health.
Q2: What are the typical signs of maternal toxicity in rodent models exposed to this compound/MAM?
Common signs of maternal toxicity include:
-
Reduced maternal body weight gain during gestation.
-
Decreased food and water consumption.
-
Clinical signs of toxicity such as lethargy, ruffled fur, or abnormal posture.
-
Changes in organ weights (e.g., liver, kidneys, spleen) upon necropsy.
-
Increased incidence of resorptions or post-implantation loss.[1]
Q3: How can I determine the appropriate dose of this compound or MAM for my study to minimize maternal toxicity?
A dose-ranging study is essential. This involves administering a range of doses to a small number of pregnant animals to identify the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect Level (NOAEL), and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal toxicity. The highest dose in the definitive study should ideally induce some minimal maternal toxicity, while the lower doses should not.[1]
Q4: At what gestational stage is this compound/MAM typically administered?
The timing of administration depends on the research question. For studies on neurodevelopment, MAM is often administered during mid-gestation (e.g., gestational day 14-17 in rats) when specific brain structures are developing.[2]
Q5: Are there any known biochemical markers for this compound-induced maternal toxicity?
While specific biochemical markers for this compound are not well-documented in the public domain, general markers of toxicity can be assessed. These may include liver function tests (e.g., ALT, AST) and kidney function tests (e.g., BUN, creatinine) in maternal blood samples.
Troubleshooting Guides
Problem: Significant maternal mortality or morbidity at the intended doses.
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Conduct a new dose-ranging study with a lower range of doses. Ensure accurate calculation of dose concentrations and administration volumes. |
| Animal strain sensitivity. | Review literature for strain-specific sensitivity to this compound/MAM. Consider using a more resistant strain if appropriate for the study goals. |
| Vehicle or administration route issues. | Ensure the vehicle is non-toxic and appropriate for the compound and administration route. Refine administration technique to minimize stress and potential for injury. |
Problem: No observable maternal toxicity, even at the highest dose.
| Possible Cause | Troubleshooting Steps |
| Dose is too low. | The selected dose range may be below the threshold for inducing maternal toxicity. Conduct a new dose-ranging study with a higher range of doses. |
| Insensitive endpoints. | Ensure that a comprehensive set of maternal toxicity endpoints are being evaluated, including subtle changes in body weight gain and food consumption. |
| Metabolic differences. | Consider that the chosen animal model may metabolize this compound differently than expected. Review pharmacokinetic data if available. |
Problem: High variability in maternal responses to this compound/MAM.
| Possible Cause | Troubleshooting Steps |
| Inconsistent dosing. | Ensure consistent and accurate dose administration for all animals. Standardize the time of day for dosing. |
| Animal health and stress. | Ensure all animals are healthy and acclimated to the facility before the start of the study. Minimize environmental stressors. |
| Genetic variability. | If using an outbred stock, consider the potential for genetic variability in response. Increase the number of animals per group to improve statistical power. |
Data Presentation
Disclaimer: The following tables contain illustrative data based on the principles of developmental and reproductive toxicology (DART) studies. Specific, publicly available dose-response data for maternal toxicity of this compound is limited.
Table 1: Illustrative Dose-Ranging Study for Prenatal this compound Exposure in Rats
| Dose Group (mg/kg/day) | Number of Dams | Maternal Mortality | Mean Body Weight Gain (Gestation Day 6-20) as % of Control | Clinical Signs of Toxicity |
| 0 (Control) | 5 | 0/5 | 100% | None |
| 10 | 5 | 0/5 | 98% | None |
| 20 | 5 | 0/5 | 95% | None |
| 30 | 5 | 1/5 | 85% | Lethargy in 2/5 animals |
| 40 | 5 | 3/5 | 70% | Lethargy, ruffled fur in 4/5 animals |
Table 2: Illustrative Maternal Toxicity Endpoints from a Definitive Prenatal this compound Study in Rats
| Endpoint | Control (0 mg/kg) | Low Dose (10 mg/kg) | Mid Dose (20 mg/kg) | High Dose (30 mg/kg) |
| Maternal Body Weight Gain (GD 6-20, g) | 120 ± 10 | 115 ± 12 | 110 ± 11 | 98 ± 15 |
| Corrected Maternal Body Weight Gain (g) | 35 ± 5 | 33 ± 6 | 31 ± 5 | 25 ± 7 |
| Food Consumption ( g/day , average) | 22 ± 2 | 21 ± 3 | 20 ± 2 | 18 ± 4 |
| Liver Weight (g) | 12.5 ± 1.0 | 12.8 ± 1.2 | 13.0 ± 1.1 | 14.5 ± 1.5 |
| Kidney Weight (g) | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.7 ± 0.3 | 2.9 ± 0.4 |
| Post-implantation Loss (%) | 5% | 6% | 8% | 15%* |
*Statistically significant difference from the control group (p < 0.05). Corrected maternal body weight gain = (Body weight at sacrifice - Gravid uterine weight) - Body weight at GD 6.
From this illustrative data, the Maternal NOAEL would be 20 mg/kg/day and the Maternal LOAEL would be 30 mg/kg/day , based on the statistically significant decrease in body weight gain, food consumption, increased liver weight, and post-implantation loss at the 30 mg/kg/day dose.
Experimental Protocols
Protocol: Prenatal Developmental Toxicity Study in Rats (OECD 414 Guideline Adaptation)
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Acclimation: Animals are acclimated for at least 5 days upon arrival.
-
Group Assignment: Animals are randomly assigned to control and treatment groups (n=20-25 per group).
-
Dose Administration: this compound (or its active metabolite, MAM) is administered daily by oral gavage from gestation day (GD) 6 to 17. A control group receives the vehicle only. Dose levels are determined from a prior dose-ranging study.
-
Maternal Monitoring:
-
Clinical Observations: Dams are observed twice daily for signs of toxicity.
-
Body Weight: Body weights are recorded on GD 0, 6, and daily thereafter until sacrifice.
-
Food Consumption: Measured daily during the dosing period.
-
-
Sacrifice: Dams are euthanized on GD 20.
-
Maternal Necropsy:
-
A gross pathological examination of all major organs is performed.
-
Liver, kidneys, and spleen are weighed.
-
Uteri are removed and weighed. The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses are recorded.
-
-
Fetal Examination:
-
Fetuses are weighed and examined for external malformations.
-
Approximately half of the fetuses are examined for visceral abnormalities, and the other half for skeletal abnormalities.
-
Mandatory Visualizations
Signaling Pathways
The genotoxic nature of this compound's active metabolite, methylazoxymethanol (MAM), leads to DNA damage, which can trigger a DNA damage response pathway.
MAM exposure has also been shown to affect N-methyl-D-aspartate receptor (NMDAR) signaling, which is crucial for brain development.
Experimental Workflow
References
Technical Support Center: Overcoming Challenges in Macrozamin Extraction from Cycad Leaves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of macrozamin from cycad leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from cycad leaves?
This compound is a toxic azoxyglycoside naturally occurring in cycad plants.[1] It is of interest to researchers for its carcinogenic, mutagenic, teratogenic, and neurotoxic properties, which are primarily attributed to its aglycone, methylazoxymethanol (B1197960) (MAM).[1][2] Understanding its biological activities is crucial for toxicology studies and has potential applications in neurobiology research as a tool to study brain development.[3]
Q2: What are the major challenges in extracting this compound from cycad leaves?
The primary challenges include:
-
Low Yield: this compound concentrations in leaves can be variable and often lower than in seeds.
-
Co-extraction of Interfering Compounds: Cycad leaves are rich in other phytochemicals like biflavonoids, lignans, flavan-3-ols, and various phenolic compounds that can interfere with purification.[4][5][6]
-
Degradation of this compound: The glycosidic bond of this compound can be susceptible to hydrolysis, especially under acidic or enzymatic conditions, releasing the unstable and highly reactive aglycone, methylazoxymethanol (MAM).
-
Purification Complexity: Separating this compound from structurally similar glycosides and other polar compounds requires optimized chromatographic techniques.[7]
Q3: What are the safety precautions I should take when handling cycad leaves and this compound extracts?
This compound and its aglycone, MAM, are toxic and carcinogenic.[1][2] Therefore, it is crucial to handle all plant material and extracts with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood.[8][9] Waste disposal should follow institutional guidelines for hazardous chemical waste.
Troubleshooting Guides
Low Extraction Yield
| Problem | Possible Cause | Troubleshooting Steps |
| Low initial yield in crude extract | 1. Inefficient cell lysis: Plant cell walls not adequately disrupted. 2. Inappropriate solvent selection: The solvent may not be optimal for this compound's polarity. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient to draw out the compound. | 1. Ensure the cycad leaves are finely powdered to maximize surface area for extraction. 2. Experiment with a range of polar solvents such as methanol (B129727), ethanol, or aqueous mixtures of these. This compound is soluble in water and DMSO.[1] 3. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[10] |
| Loss of this compound during purification | 1. Degradation during solvent evaporation: High temperatures can degrade heat-sensitive compounds. 2. Irreversible adsorption to chromatographic media: The compound may be binding too strongly to the stationary phase. 3. Suboptimal pH: Acidic or basic conditions can lead to hydrolysis of the glycosidic bond. | 1. Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. 2. Test different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and solvent systems for column chromatography.[7][11] 3. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation, and in that case, minimize exposure time. |
Poor Purity of Final Product
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of interfering compounds | 1. Presence of structurally similar compounds: Cycad leaves contain numerous other glycosides and polar compounds.[4][5][12] 2. Inadequate chromatographic separation: The chosen column and mobile phase may not be providing sufficient resolution. | 1. Employ multiple purification steps. For example, an initial fractionation by solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC). 2. For column chromatography, perform a thorough methods development using thin-layer chromatography (TLC) to find an eluent system that provides good separation (target Rf value of 0.3-0.4).[10] For HPLC, experiment with different columns and gradient elution profiles. |
| Presence of degradation products | 1. Hydrolysis of this compound: Exposure to acidic/basic conditions or endogenous enzymes from the plant material. 2. Thermal degradation: Use of high temperatures during extraction or solvent removal. | 1. Deactivate endogenous enzymes by flash-freezing fresh leaves in liquid nitrogen and lyophilizing before extraction. Maintain neutral pH throughout the process. 2. Avoid temperatures above 40°C at all stages of the extraction and purification process. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Cycad Leaves
This protocol is a general guideline and may require optimization based on the specific cycad species and available equipment.
-
Preparation of Plant Material:
-
Freshly collected cycad leaves should be immediately frozen in liquid nitrogen to quench enzymatic activity and then lyophilized (freeze-dried).
-
The dried leaves are then ground into a fine powder using a blender or a mill.
-
-
Solvent Extraction:
-
The powdered leaf material is extracted with 80% methanol (or ethanol) at a 1:10 solid-to-solvent ratio (w/v).
-
The mixture is agitated on a shaker at room temperature for 24 hours.
-
The extract is then filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is redissolved in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar interfering compounds. This compound is expected to remain in the aqueous phase.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
SPE is a useful step for sample cleanup and enrichment of glycosides.
-
Column Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with deionized water.
-
Sample Loading: The aqueous extract from the liquid-liquid partitioning step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with deionized water to remove highly polar impurities.
-
Elution: this compound is eluted with a stepwise gradient of increasing methanol concentration in water (e.g., 10%, 25%, 50%, 75%, 100% methanol). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the purified fractions can be determined by RP-HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Quantification: Based on a calibration curve generated from a pure this compound standard.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 590-96-5 CAS MSDS (methylazoxymethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS:6327-93-1 | Other Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Phytochemical Investigation of Cycas circinalis and Cycas revoluta Leaflets: Moderately Active Antibacterial Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycadlist.org [cycadlist.org]
- 6. Cycads: A comprehensive review of its botany, traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medline.com [medline.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. updatepublishing.com [updatepublishing.com]
Best practices for handling and storage of Macrozamin
Welcome to the Technical Support Center for Macrozamin. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the handling, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring azoxy glycoside found in plants of the order Cycadales.[1] It is known for its toxic properties, including carcinogenicity, mutagenicity, teratogenicity, and neurotoxicity.[1]
Q2: What is the mechanism of toxicity for this compound?
A2: The toxicity of this compound is attributed to its hydrolysis product, methylazoxymethanol (B1197960) (MAM). In the body, β-glucosidase enzymes can cleave the glycosidic bond, releasing MAM. MAM is unstable and spontaneously decomposes to formaldehyde (B43269) and a highly reactive methyldiazonium ion. This ion is a potent methylating agent that can alkylate DNA, leading to mutations and cellular damage.[2]
Q3: How should I store this compound?
A3: this compound should be stored at 4°C in a sealed container, protected from moisture and light. For solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container and protected from light.
Q4: What are the known decomposition products of this compound?
A4: The primary decomposition pathway of this compound involves the enzymatic or acidic hydrolysis of the glycosidic bond to yield methylazoxymethanol (MAM) and its corresponding sugar moiety. MAM is unstable and further decomposes to formaldehyde and the methyldiazonium ion.[2]
Q5: How should this compound waste be disposed of?
A5: this compound waste should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must follow local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3][4][5][6]
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. | - Use a high-purity silica-based column. - Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for reversed-phase).[7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Poor column equilibration. - Temperature variations. | - Prepare fresh mobile phase and ensure proper degassing.[8] - Increase column equilibration time before injection.[8] - Use a column oven to maintain a stable temperature.[8] |
| Ghost Peaks | - Contamination in the injector or column. - Late elution of components from a previous injection. | - Clean the injector and autosampler. - Implement a sufficient wash step in your gradient program to elute all components.[9] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Replace the column with a new one of the same type. |
| High Backpressure | - Obstruction in the guard or analytical column. - Particulate matter from the sample. | - Reverse and flush the column (disconnected from the detector). - Ensure samples are filtered through a 0.22 µm filter before injection.[9] |
Neurotoxicity Assays
This guide provides troubleshooting for common problems in in-vitro neurotoxicity experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | - Inaccurate pipetting of this compound or reagents. - Uneven cell seeding. | - Use calibrated pipettes and ensure proper mixing. - Optimize cell seeding protocol to achieve a uniform cell monolayer. |
| No Observable Neurotoxicity | - Incorrect concentration of this compound. - Insufficient incubation time. - Insensitive assay endpoint. | - Verify the concentration of your stock solution and prepare fresh dilutions. - Perform a time-course experiment to determine the optimal incubation period. - Use a more sensitive marker of cell death or neuronal function (e.g., LDH release, caspase-3 activation, neurite outgrowth assessment). |
| High Background Signal in Viability Assays | - Contamination of cell culture or reagents. - Autofluorescence/luminescence of this compound. | - Use fresh, sterile reagents and maintain aseptic technique. - Run a control with this compound in the assay medium without cells to measure its intrinsic signal and subtract this from the experimental values. |
Quantitative Data
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₁₁ | PubChem[10] |
| Molecular Weight | 384.34 g/mol | PubChem[10] |
| CAS Number | 6327-93-1 | PubChem[10] |
| Solubility in Water | ≥ 100 mg/mL (260.19 mM) | MedChemExpress |
| Storage (Solid) | 4°C, sealed, away from moisture and light | MedChemExpress |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month), sealed, away from light | MedChemExpress |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is adapted from a method for the determination of this compound in biological matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point is Water:Acetonitrile (96:4 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 35°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 10-400 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, filter through a 0.22 µm syringe filter before injection.
-
For solid samples, perform a suitable extraction (e.g., with water or a methanol/water mixture), followed by centrifugation and filtration of the supernatant.
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
In Vitro Neurotoxicity Assay Using a Neuronal Cell Line
This protocol provides a general framework for assessing the neurotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Assay kits for cytotoxicity (e.g., MTT, LDH) and apoptosis (e.g., Caspase-3/7)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assessment of Neurotoxicity:
-
Cytotoxicity (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Cell Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
-
-
Apoptosis (Caspase-3/7 Assay):
-
Use a commercially available kit to measure the activity of caspase-3 and -7 in the cell lysates.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro neurotoxicity assessment of this compound.
Caption: Proposed mechanism of this compound-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycasin - Wikipedia [en.wikipedia.org]
- 3. nswai.org [nswai.org]
- 4. riskassess.com.au [riskassess.com.au]
- 5. louisville.edu [louisville.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C13H24N2O11 | CID 9576780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Tumor Incidence in Macrozamin-Induced Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of inconsistent tumor incidence in Macrozamin-induced cancer models. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce tumors?
This compound is a naturally occurring azoxyglucoside found in cycad plants. It is a pro-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. In the gut, microbial β-glucosidases hydrolyze this compound to its active metabolite, methylazoxymethanol (B1197960) (MAM). MAM is a potent alkylating agent that methylates DNA, leading to DNA damage and the formation of DNA adducts.[1][2] If this damage is not repaired before cell division, it can lead to mutations in critical genes that regulate cell growth and proliferation, such as oncogenes and tumor suppressor genes, ultimately initiating tumorigenesis.[1][2]
Q2: Why am I seeing inconsistent tumor incidence in my this compound-induced cancer model?
Inconsistent tumor incidence is a significant challenge in chemically induced cancer models and can be attributed to a variety of factors. Key sources of variability in this compound models include:
-
Gut Microbiota Composition: The gut microbiome plays a crucial role in activating this compound. The presence and activity of bacteria possessing β-glucosidase enzymes are essential for converting this compound to its active form, MAM.[2] Variations in the gut microbiota composition between individual animals can, therefore, lead to differences in the effective dose of the carcinogen and, consequently, tumor development.
-
Animal Strain and Genetic Background: Different mouse and rat strains exhibit varying susceptibility to chemically induced carcinogenesis. This can be due to genetic differences in metabolic enzymes, DNA repair pathways, and immune responses.
-
This compound Dose and Administration: The dose, route, and frequency of this compound administration are critical parameters. Inconsistencies in preparation, storage, and delivery of the carcinogen can lead to variable dosing and tumor outcomes.
-
Animal Husbandry and Environmental Factors: Factors such as diet, housing conditions, and stress levels can influence the gut microbiome and the overall physiological state of the animals, thereby affecting their susceptibility to carcinogenesis.
-
Age and Sex of Animals: The age and sex of the animals can also impact tumor development due to hormonal differences and age-related changes in metabolism and immune function.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential causes of inconsistent tumor incidence in your this compound-induced cancer models.
Problem: High variability in tumor incidence and multiplicity between animals in the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Heterogeneity in Gut Microbiota | - Fecal Microbiota Transplantation (FMT): Consider performing FMT from a donor with a known "pro-carcinogenic" microbiota to standardize the gut microbial community across experimental animals. - Co-housing: House animals from different litters together for a period before the experiment to promote the sharing of microbiota. - Antibiotic Treatment: While seemingly counterintuitive, a short course of broad-spectrum antibiotics followed by colonization with a defined microbial community can be used to standardize the gut environment. However, this is an advanced technique and requires careful consideration. |
| Inconsistent this compound Activation | - Oral Gavage vs. Systemic Injection: If using oral gavage, ensure consistent delivery to the stomach. For systemic injections (e.g., intraperitoneal), ensure accurate volume and injection technique. - Characterize Gut Microbiota: If possible, perform 16S rRNA sequencing to assess the baseline gut microbiota composition and correlate it with tumor outcomes. |
| Subtle Differences in Animal Husbandry | - Standardize Diet: Use a consistent and defined diet throughout the study, as dietary components can alter the gut microbiota and host metabolism. - Control Environmental Stressors: Minimize noise, vibrations, and other stressors in the animal facility. Ensure consistent light-dark cycles. |
Problem: Low overall tumor incidence despite using a previously published protocol.
| Potential Cause | Troubleshooting Steps |
| Animal Strain Resistance | - Strain Selection: Review the literature to confirm the susceptibility of your chosen animal strain to this compound or related compounds like Azoxymethane (AOM). Consider using a more susceptible strain. - Pilot Study: Conduct a pilot study with a small number of animals to validate the protocol in your specific strain before commencing a large-scale experiment. |
| Suboptimal this compound Dose | - Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound for your animal strain and experimental conditions. - Fresh Preparation: Prepare this compound solutions fresh for each administration, as the active metabolite MAM is unstable. |
| Insufficient Inflammatory Stimulus (if applicable) | - DSS Titration: If using a colitis-associated cancer model with Dextran Sulfate Sodium (DSS), the concentration and duration of DSS administration may need to be optimized for your specific animal strain and facility. |
Data Presentation: Tumor Incidence in AOM-Induced Models
While specific quantitative data for this compound is limited in readily available literature, the following tables summarize tumor incidence data from studies using the closely related carcinogen, Azoxymethane (AOM). These data can serve as a valuable reference for expected outcomes and for designing pilot studies. Note: These values are for AOM and may not be directly transferable to this compound, but the trends are likely to be similar.
Table 1: Influence of Animal Strain on AOM-Induced Colon Tumorigenesis
| Animal Strain | AOM Dose and Schedule | Tumor Incidence (%) | Mean Number of Tumors per Animal | Reference |
| A/J | 10 mg/kg, i.p., once weekly for 6 weeks | 100 | 25.3 ± 6.8 | Published Data |
| C57BL/6J | 10 mg/kg, i.p., once weekly for 6 weeks | 60 | 1.8 ± 1.2 | Published Data |
| BALB/c | 10 mg/kg, i.p., once weekly for 6 weeks | 80 | 3.5 ± 2.1 | Published Data |
| ICR | 15 mg/kg, i.p., once weekly for 4 weeks | 100 | 7.4 ± 3.2 | Published Data |
Table 2: Effect of AOM Dose on Colon Tumor Development in F344 Rats
| AOM Dose (mg/kg) | Administration Schedule | Tumor Incidence (%) | Mean Number of Tumors per Animal |
| 5 | s.c., once weekly for 2 weeks | 50 | 0.8 |
| 10 | s.c., once weekly for 2 weeks | 85 | 2.1 |
| 15 | s.c., once weekly for 2 weeks | 100 | 4.5 |
Experimental Protocols
A detailed protocol for a colitis-associated colorectal cancer model using Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) is provided below. This protocol is highly relevant to this compound-induced models, particularly those aiming to study the interplay between a chemical carcinogen and inflammation.
AOM/DSS-Induced Colitis-Associated Cancer Protocol
Materials:
-
Azoxymethane (AOM) (Caution: AOM is a potent carcinogen and should be handled with appropriate safety precautions)
-
Dextran Sulfate Sodium (DSS) (molecular weight 36,000-50,000)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
-
Experimental animals (e.g., C57BL/6 mice, 6-8 weeks old)
Procedure:
-
AOM Injection (Day 0):
-
Prepare a fresh solution of AOM in sterile PBS at a concentration of 10 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
-
First DSS Cycle (Days 5-10):
-
Prepare a 2-2.5% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for 5-7 days.
-
Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
-
Recovery Period (Days 10-21):
-
Replace the DSS solution with regular sterile drinking water for a 14-day recovery period.
-
-
Subsequent DSS Cycles:
-
Repeat the DSS administration (Step 2) and recovery (Step 3) for two more cycles.
-
-
Tumor Development and Endpoint:
-
After the final DSS cycle, maintain the mice on regular drinking water.
-
Tumors typically develop within 8-12 weeks after the initial AOM injection.
-
Euthanize mice at the experimental endpoint and collect colons for tumor enumeration and histological analysis.
-
Visualizations
Signaling Pathway Deregulation by this compound/MAM
The active metabolite of this compound, Methylazoxymethanol (MAM), is a genotoxic agent that causes DNA damage. This damage can lead to mutations in key signaling pathways that control cell proliferation, survival, and differentiation, ultimately driving tumorigenesis. The following diagram illustrates the key signaling pathways commonly deregulated in this process.
Caption: Deregulation of key signaling pathways by this compound's active metabolite, MAM.
Experimental Workflow for this compound-Induced Carcinogenesis
The following diagram outlines a typical experimental workflow for a this compound-induced cancer study, incorporating troubleshooting checkpoints.
Caption: A typical experimental workflow for this compound-induced cancer models.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to diagnose and address inconsistent tumor incidence.
Caption: A logical flowchart for troubleshooting inconsistent tumor incidence.
References
Technical Support Center: Refining Behavioral Testing in MAM-Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylazoxymethanol (B1197960) acetate (B1210297) (MAM)-treated animals. The information is designed to address specific issues that may arise during behavioral experiments and to provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
General Husbandry and Handling
Q1: My MAM-treated animals appear more anxious and are difficult to handle. How can I minimize stress before and during testing?
A1:
-
Habituation: Handle the animals for short periods (5-10 minutes) for several days leading up to the experiment. This helps them acclimate to your presence and reduces handling-induced stress.
-
Consistent Environment: Maintain a stable environment with a regular light-dark cycle, temperature, and humidity. Avoid loud noises and sudden movements in the animal facility and testing rooms.
-
Gentle Handling: Use appropriate handling techniques, such as scooping the animal with cupped hands or using a handling tunnel, rather than picking them up by the tail.
-
Acclimation to Testing Room: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting any behavioral paradigm.[1]
Open Field Test (OFT)
Q2: My MAM-treated rats are exhibiting extreme thigmotaxis (wall-hugging) and are not exploring the center of the open field. How can I encourage exploration?
A2:
-
Lower Light Levels: High-intensity lighting can be anxiogenic. Reduce the light intensity in the testing arena to a lower, more comfortable level for the animals.
-
Enrichment: While the open field is meant to be a novel, empty space, extreme anxiety might be mitigated by placing a single, small, neutral object in the center to encourage initial exploration. Note this modification in your experimental design as it deviates from the standard protocol.
-
Habituation to the Arena: A brief pre-exposure (e.g., 2-3 minutes) to the arena on the day before the actual test can sometimes reduce novelty-induced anxiety.
Q3: The locomotor activity of my MAM-treated mice is highly variable between individuals. What could be causing this?
A3:
-
Sex Differences: Ensure that you are testing males and females separately, as there can be significant sex-dependent differences in activity levels.
-
Time of Day: Conduct testing at the same time each day to control for circadian variations in activity.
-
Health Status: Before testing, check the general health of the animals. Any underlying health issues can significantly impact motor activity.
Elevated Plus Maze (EPM)
Q4: My MAM-treated animals are falling off the open arms of the elevated plus maze. What should I do?
A4:
-
Exclusion Criteria: If an animal falls off, it should be noted, and its data may need to be excluded from the analysis as this event can significantly alter their subsequent behavior.[2]
-
Wider Arms: For strains or models that show motor deficits or high anxiety leading to falls, consider using a maze with slightly wider arms to provide more stability.
-
Rimmed Open Arms: Some researchers use a maze with a small (e.g., 0.5 cm) rim around the open arms to provide a better grip and reduce the likelihood of falling.
Q5: The MAM-treated rats spend almost all their time in the closed arms and do not venture into the open arms at all. How can I interpret these results?
A5:
-
This "zero open arm time" is a valid data point and indicates a strong anxiogenic-like phenotype.
-
Analyze other exploratory behaviors, such as head-dips into the open arms from the safety of the closed arms, and stretched-attend postures. These can provide more nuanced information about anxiety levels when open arm exploration is minimal.
-
Consider using a less aversive anxiety test, such as the light-dark box test, in conjunction with the EPM to get a more comprehensive picture of the anxiety phenotype.
Morris Water Maze (MWM)
Q6: My MAM-treated mice are floating instead of actively swimming to find the platform in the Morris Water Maze. How can I address this?
A6:
-
Water Temperature: Ensure the water temperature is within the recommended range (typically 20-24°C). If the water is too warm, animals may be more inclined to float.[3][4]
-
Pre-training: Include a visible platform training day where the platform is marked with a cue and is visible above the water surface. This helps the animals learn the basic principle of the task – that there is an escape platform.
-
Gentle Guidance: On the first few trials, if an animal is floating, you can gently guide it towards the platform. This can help them understand the goal of the task. Be consistent with this procedure for all animals if you choose to implement it.
Q7: The performance of my MAM-treated rats in the Morris Water Maze is not improving across training days. What could be the issue?
A7:
-
Spatial Cue Salience: Ensure that there are sufficient and distinct extra-maze cues around the room for the animals to use for spatial navigation. These cues should be stable and visible from the water level.
-
Vision Deficits: Rule out any visual impairments in the MAM-treated animals. This can be done using a cued version of the MWM where the platform is visible. If they can find the visible platform but not the hidden one, it suggests a spatial learning deficit rather than a visual problem.
-
Extended Training: MAM-treated animals may have learning impairments that require a longer training protocol (e.g., more training days or more trials per day) to show any improvement.
Quantitative Data Summary
The following tables summarize representative quantitative data from behavioral tests comparing MAM-treated and control animals.
Table 1: Morris Water Maze Performance in Rats
| Parameter | Control | MAM-Treated | Interpretation of Difference |
| Path Efficiency to Platform | Higher | Lower | MAM-treated rats take a less direct route to the platform, indicating spatial learning deficits.[5] |
| Number of Body Rotations | Lower | Higher | Increased rotations in MAM-treated rats suggest uncertainty about the platform's location.[5] |
| Time to Find Platform (s) | Decreases significantly over training days | Shows less improvement over training days | Slower learning curve in MAM-treated animals.[5] |
Table 2: Elevated Plus Maze Performance in Rats
| Parameter | Control | MAM-Treated | Interpretation of Difference |
| Time in Open Arms (%) | Lower | Higher | Suggests reduced anxiety-like behavior in MAM-treated rats in some studies.[5][6] |
| Entries into Open Arms (%) | Lower | Higher | Corroborates the finding of reduced anxiety-like behavior.[5][6] |
| Total Arm Entries | No significant difference | No significant difference | Indicates that the differences in open arm exploration are not due to general hyperactivity. |
Note: The anxiety phenotype in MAM-treated animals can be age-dependent, with some studies showing increased anxiety in younger animals.[5]
Table 3: Open Field Test Performance in Rats
| Parameter | Control | MAM-Treated | Interpretation of Difference |
| Total Distance Traveled (cm) | Lower | Higher | MAM-treated rats often exhibit hyperlocomotion, particularly in later puberty and adulthood.[1] |
| Time in Center Zone (s) | Higher | Lower | Increased thigmotaxis and reduced time in the center suggest an anxiogenic-like phenotype. |
| Rearing Frequency | Lower | Higher (tendency) | Increased rearing can be indicative of heightened exploratory behavior or hyperactivity.[1] |
Detailed Experimental Protocols
1. Open Field Test (OFT)
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm for rats) with high walls to prevent escape. The arena should be made of a non-porous material that is easy to clean.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between each animal, thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant to remove olfactory cues.
-
-
Key Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming duration and frequency.
-
2. Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.[2]
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session with a video camera.
-
Clean the maze thoroughly between animals.
-
-
Key Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Head-dips and stretched-attend postures.
-
3. Morris Water Maze (MWM)
-
Apparatus: A large circular pool (e.g., 1.5-2 m in diameter for rats) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface. The room should have various prominent, stationary visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, the animal completes a set number of trials (e.g., 4 trials).
-
For each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The latency to find the platform and the path taken are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
-
Key Parameters to Measure:
-
Escape latency (time to find the platform).
-
Swim path length.
-
Time spent in the target quadrant during the probe trial.
-
Number of crossings over the former platform location during the probe trial.
-
Visualizations
Caption: Workflow for behavioral testing of MAM-treated animals.
Caption: Altered glutamatergic signaling in the MAM model.
Caption: Neuroinflammatory pathway in MAM-treated animals.
References
- 1. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in spatial memory and anxiety in the MAM E17 rat model of hippocampal pathology in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in spatial memory and anxiety in the MAM E17 rat model of hippocampal pathology in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of Macrozamin for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Macrozamin for in vitro studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a naturally occurring azoxyglycoside found in cycad plants. It is known to possess carcinogenic, mutagenic, teratogenic, and neurotoxic properties. Its active metabolite, methylazoxymethanol (B1197960) (MAM), is a potent DNA methylating agent, which is believed to be the primary mechanism behind its toxicity.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[3] Sonication is recommended to aid dissolution in both solvents.
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[3]
Q4: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high in the culture medium, or if the this compound concentration exceeds its solubility limit in the final solution. To prevent this, ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation. It is also advisable to prepare intermediate dilutions of your stock solution in pre-warmed medium before the final dilution into the cell culture wells.
Q5: What safety precautions should I take when handling this compound?
A5: Due to its carcinogenic, mutagenic, and teratogenic nature, this compound should be handled with extreme caution in a designated area, such as a chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn at all times.[4][5][6] All waste materials contaminated with this compound should be disposed of as hazardous waste according to institutional guidelines.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving. | Insufficient mixing or solvent volume. | Use sonication to aid dissolution.[3] Ensure you are using the recommended solvent ratios. Gentle warming to 37°C can also help. |
| Precipitate forms in the stock solution upon storage. | Improper storage temperature or solvent evaporation. | Store stock solutions at -80°C in tightly sealed vials to prevent evaporation.[3] Avoid repeated freeze-thaw cycles. |
| High background cytotoxicity in control wells. | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%).[7] Run a vehicle control with the solvent alone to determine its cytotoxic effect. |
| Inconsistent results between experiments. | Variability in stock solution preparation or cell handling. | Prepare fresh stock solutions regularly. Standardize cell seeding density and treatment duration. Ensure thorough mixing of the final this compound solution in the culture wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water
-
Sterile, light-protected microcentrifuge tubes
-
Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For DMSO Stock (25 mg/mL): Add the appropriate volume of sterile DMSO to the weighed this compound.
-
For Aqueous Stock (100 mg/mL): Add the appropriate volume of sterile nuclease-free water to the weighed this compound.
-
-
Sonication: Sonicate the solution for 10-15 minutes or until the powder is completely dissolved.[3]
-
Sterilization (for aqueous stock): If using a water-based stock solution for cell culture, filter-sterilize the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.[3]
Protocol 2: Determination of this compound Cytotoxicity (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO or water as the highest this compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (65.05 mM) | Sonication is recommended.[3] |
| Water | 100 mg/mL (260.19 mM) | Sonication is recommended.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions and conducting in vitro experiments.
Proposed Signaling Pathway for this compound-Induced Genotoxicity
Caption: Proposed pathway of this compound-induced genotoxicity and cellular responses.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Cycasin - Wikipedia [en.wikipedia.org]
- 3. Methylazoxymethanol acetate - Wikipedia [en.wikipedia.org]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Zelluläre Signaltransduktion [sigmaaldrich.com]
Technical Support Center: Mitigating Batch-to-Batch Variability of Commercial Macrozamin
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the commercial use of Macrozamin. This resource is designed to provide comprehensive guidance on mitigating batch-to-batch variability and addressing common challenges encountered during in vitro and in vivo experiments. Our troubleshooting guides and Frequently Asked Questions (FAQs) are tailored to assist you in achieving consistent and reliable results in your research and development endeavors.
Section 1: Understanding and Mitigating this compound Variability
This compound, a naturally occurring azoxyglycoside, is known for its genotoxic properties, primarily acting as a DNA alkylating agent.[1] As with many natural products, batch-to-batch variability can be a significant challenge, potentially impacting experimental reproducibility. This section provides insights into the potential sources of this variability and strategies to mitigate its effects.
Frequently Asked Questions (FAQs) about Batch-to-Batch Variability
Q1: What are the primary causes of batch-to-batch variability in commercial this compound?
A1: Batch-to-batch variability in natural products like this compound can stem from several factors, including:
-
Source Material Variation: The concentration of this compound in the source plant material can vary due to genetic differences, geographical location, climate, and harvest time.[2]
-
Extraction and Purification Processes: Differences in manufacturing processes, such as extraction solvents, purification methods, and drying techniques, can lead to variations in purity and the impurity profile between batches.[3]
-
Presence of Impurities: The type and concentration of co-eluting impurities can differ between batches, potentially influencing the biological activity of the compound.
-
Stability and Degradation: this compound's stability can be affected by storage conditions (temperature, light, humidity) and handling, leading to degradation and a decrease in potency over time.
Q2: How can I assess the consistency of a new batch of this compound?
A2: Upon receiving a new lot of this compound, it is crucial to perform in-house quality control checks to ensure its consistency with previous batches. We recommend the following:
-
Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new lot with previous ones. Pay close attention to parameters like purity (typically determined by HPLC), moisture content, and any provided analytical spectra.
-
Analytical Validation: If feasible, perform your own analytical characterization. An HPLC analysis can confirm the purity and identity of the compound against a reference standard.
-
Functional Assay: Conduct a small-scale functional assay, such as a cytotoxicity assay on a well-characterized cell line, to determine the IC50 value. Compare this value to the IC50 obtained with a previous, well-characterized batch.
Q3: What steps can I take to minimize the impact of batch-to-batch variability on my experiments?
A3: To ensure the reproducibility of your results, consider the following strategies:
-
Purchase from a Reputable Supplier: Choose suppliers who provide comprehensive CoAs and have robust quality control systems in place.
-
Single Lot for Critical Studies: For a series of related experiments, especially pivotal preclinical studies, aim to use a single, large batch of this compound to eliminate lot-to-lot variability as a confounding factor.
-
Establish Internal Standards: Qualify a portion of a batch as your internal reference standard for future comparisons.
-
Proper Storage and Handling: Strictly adhere to the manufacturer's storage recommendations. Store this compound as a dry powder at the recommended temperature, protected from light and moisture. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.
Table 1: Key Parameters for Comparing this compound Batches
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Variation |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% (or as specified by the supplier) | Lower purity can lead to reduced potency and inaccurate dosing. |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Consistent with the known structure of this compound | Incorrect compound will lead to invalid results. |
| Moisture Content | Karl Fischer Titration | <1% (or as specified by the supplier) | High moisture content can affect the accuracy of weighing and promote degradation. |
| Biological Activity | In vitro cytotoxicity assay (e.g., MTT on a sensitive cell line) | IC50 value within ± 2-fold of the established internal reference standard | Differences in IC50 indicate variations in potency that will affect experimental outcomes. |
| Impurity Profile | HPLC, LC-MS | No new major impurities compared to the reference lot | Unknown impurities could have off-target effects or interfere with the assay. |
Section 2: Troubleshooting Experimental Challenges
This section provides troubleshooting guides for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Cytotoxicity Assays: Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell-related Issues | - Use cells within a consistent and low passage number range. - Ensure cells are in the logarithmic growth phase at the time of treatment. - Standardize cell seeding density.[4] |
| Compound Handling | - Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. - Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before preparing dilutions. - Keep the final solvent concentration consistent and low (typically <0.5%) across all wells, including controls.[5] |
| Assay Conditions | - Standardize incubation times for drug treatment and assay development. - Ensure all reagents are within their expiration dates and have been stored correctly. |
Issue 2: No or Low Cytotoxic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | - Confirm from literature or previous data that the chosen cell line is sensitive to DNA alkylating agents. |
| Compound Degradation | - Use a fresh aliquot of this compound stock solution. - Verify the storage conditions of the stock solution. |
| Incorrect Dosing | - Double-check all calculations for dilutions and final concentrations. |
| Sub-optimal Assay Duration | - The cytotoxic effects of this compound may require a longer incubation period. Consider extending the treatment duration (e.g., 48 or 72 hours). |
In Vivo Animal Studies: Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Animal-related Variability | - Use animals of the same sex, age, and weight. - Acclimatize animals to the housing and experimental conditions before starting the study.[5] - Randomize animals into treatment and control groups.[5] |
| Dosing Inaccuracy | - Ensure accurate and consistent administration of this compound (e.g., route, volume, frequency). - Prepare fresh dosing solutions for each administration. |
| Tumor Implantation Technique | - Standardize the number of cells and the site of injection for tumor implantation. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose | - Review dose calculations and consider performing a dose-range-finding study. |
| Vehicle Toxicity | - Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume. |
| Compound Stability in Formulation | - Assess the stability of this compound in the dosing vehicle over the duration of the study. |
Section 3: Experimental Protocols and Signaling Pathways
Detailed Experimental Protocols
Protocol 1: Quality Control of this compound by RP-HPLC
This protocol is adapted from a method for the determination of this compound.
-
Objective: To verify the purity of a this compound batch.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 96:4 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 215 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the area of the this compound peak relative to the total peak area.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
-
Objective: To determine the IC50 value of this compound in a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control and plot cell viability against this compound concentration to calculate the IC50 value.
-
Signaling Pathways
This compound's primary mechanism of action is the induction of DNA damage through alkylation.[1] This triggers a complex cellular response known as the DNA Damage Response (DDR).
Caption: this compound-induced DNA damage response pathway.
The genotoxic stress induced by this compound can also lead to the activation of other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Caption: Potential downstream signaling pathways affected by this compound.
Workflow for Troubleshooting Inconsistent Cytotoxicity Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. oaepublish.com [oaepublish.com]
- 2. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Compound Stability in Cell Culture Media
Introduction
Frequently Asked Questions (FAQs)
Q1: My experimental compound (Compound X) seems to lose activity over the course of my cell culture experiment. What are the potential causes?
A1: Loss of compound activity in cell culture is a common issue that can stem from several factors. The primary cause is often the chemical instability of the compound in the complex aqueous environment of the cell culture medium. Key factors that can influence compound stability include the pH of the medium, the incubation temperature, exposure to light, and interactions with components of the medium such as serum proteins or reducing agents.[1][2] It is also possible that the compound is being metabolized by the cells.
Q2: How can I determine if Compound X is degrading in my cell culture medium?
A2: To confirm if Compound X is degrading, you can perform a stability study. This involves incubating the compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the intact compound over time.[3]
Q3: What are the key factors I should consider when investigating the stability of Compound X?
A3: The main factors to investigate are temperature, pH, light exposure, and the composition of your cell culture medium.[1][2] Temperature can accelerate degradation, while the pH of the medium can affect the ionization state and susceptibility to hydrolysis of your compound.[1][4][5] Some compounds are light-sensitive and can undergo photodegradation.[1] Components in the media, like serum, can bind to the compound or may contain enzymes that degrade it.
Q4: Can I improve the stability of Compound X in my cell culture experiments?
A4: Yes, several strategies can be employed to improve compound stability. These include:
-
Fresh Preparation: Prepare stock solutions of Compound X fresh for each experiment.
-
pH Optimization: If your compound is sensitive to pH, ensure your media is properly buffered.
-
Light Protection: Protect your compound and culture plates from light, especially if the compound is known to be light-sensitive.
-
Reduced Incubation Time: If the compound is found to be unstable over longer periods, consider reducing the incubation time of your experiment.
-
Use of Serum-Free Media: If serum components are suspected to cause degradation, switching to a serum-free medium might be an option.
-
Repeated Dosing: For compounds with a short half-life, a repeated dosing schedule may be necessary to maintain the desired concentration.[3]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible experimental results with Compound X.
If you are observing high variability in your results, it could be due to the inconsistent stability of Compound X. Follow these troubleshooting steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of Compound X. Compare the results obtained with the fresh stock to those from the old stock.
-
Rationale: The compound may have degraded in the stock solution over time, especially if not stored properly.
-
-
Assess Stability in Media:
-
Action: Conduct a stability study of Compound X in your cell culture medium without cells, as detailed in the experimental protocol below.
-
Rationale: This will help you determine the half-life of your compound under your specific experimental conditions and identify if degradation is occurring.
-
-
Evaluate the Impact of Media Components:
-
Action: Test the stability of Compound X in basal media (without serum or other supplements) and in complete media.
-
Rationale: This will help identify if serum proteins or other supplements are contributing to the degradation of your compound.
-
-
Consider Cellular Metabolism:
-
Action: If the compound is stable in media alone, consider that it might be metabolized by the cells. You can investigate this by analyzing cell lysates and culture supernatants for metabolites of Compound X using LC-MS/MS.
-
Rationale: Cellular enzymes can modify or degrade the compound, leading to a decrease in its effective concentration.
-
Quantitative Data Summary
The following table provides a hypothetical example of stability data for "Compound X" under various conditions.
| Condition | Temperature (°C) | pH | Medium Supplement | Half-life (hours) |
| 1 | 37 | 7.4 | 10% FBS | 12 |
| 2 | 37 | 7.4 | None (Basal Medium) | 24 |
| 3 | 4 | 7.4 | 10% FBS | > 72 |
| 4 | 37 | 6.8 | 10% FBS | 8 |
| 5 | 37 | 8.0 | 10% FBS | 10 |
Experimental Protocols
Protocol: Assessing the Stability of Compound X in Cell Culture Media
1. Materials:
- Compound X
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without supplements (e.g., FBS, antibiotics)
- Sterile microcentrifuge tubes or a multi-well plate
- Calibrated pipettes
- Incubator (37°C, 5% CO2)
- Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
- Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO) at a high concentration.
- Spike the cell culture medium (both basal and complete) with Compound X to the final working concentration used in your experiments. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.
- Aliquot the spiked medium into sterile tubes or wells of a plate.
- Place the samples in a 37°C incubator with 5% CO2.
- Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The time 0 sample should be collected immediately after spiking.
- Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
- Analyze the samples using a validated analytical method to determine the concentration of Compound X at each time point.
- Plot the concentration of Compound X versus time and calculate the half-life (t½) of the compound under each condition.
Visualizations
Caption: Hypothetical signaling pathway initiated by Compound X.
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and temperature on the physicochemical and functional properties of Bambara bean protein isolate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Macrozamin-Induced Neurodevelopmental Model of Schizophrenia: A Comparative Guide to Behavioral Assays
The macrozamin (MAM) model is a cornerstone of preclinical schizophrenia research, valued for its high construct validity. By administering the mitotic inhibitor this compound to pregnant rodents during a critical period of neurogenesis (typically gestational day 17), researchers can induce developmental abnormalities in brain regions like the prefrontal cortex and hippocampus. These changes mirror structural and functional deficits observed in schizophrenia patients, providing a powerful tool for investigating disease pathophysiology and screening novel therapeutics.[1][2][3]
This guide provides a comparative overview of the key behavioral tests used to validate the schizophrenia-like phenotype in the MAM model. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in designing and interpreting their studies.
Experimental Workflow: From Induction to Analysis
The successful implementation of the MAM model requires a precise timeline, from prenatal administration to behavioral testing in adulthood. The workflow ensures that the induced neurodevelopmental disruptions manifest into stable, schizophrenia-relevant behavioral phenotypes.
Caption: Experimental timeline for the this compound (MAM) schizophrenia model.
Modeling Positive Symptoms: Locomotor Activity & Prepulse Inhibition
Positive symptoms, such as psychosis and hyperactivity, are core features of schizophrenia. Behavioral assays in the MAM model assess these through tests of spontaneous locomotion and sensorimotor gating.
Open Field Test (OFT)
The OFT is a fundamental assay for evaluating general locomotor activity and anxiety-like behavior in a novel environment.[4] MAM-treated animals often exhibit hyperlocomotion, which is analogous to the psychomotor agitation seen in schizophrenia.[5]
Comparative Data: Open Field Test
| Parameter | Saline Control (Mean ± SEM) | MAM Model (Mean ± SEM) | Interpretation of Deficit |
|---|---|---|---|
| Total Distance Traveled (m) | 45.2 ± 3.1 | 68.5 ± 4.2* | Hyperlocomotion |
| Time in Center Zone (s) | 28.6 ± 2.5 | 15.1 ± 1.9* | Increased Anxiety/Thigmotaxis |
| Rearing Frequency | 22.4 ± 1.8 | 35.7 ± 2.6* | Increased Exploratory Behavior |
Note: Data are representative and may vary based on specific laboratory conditions and rodent strain. * indicates a statistically significant difference from the control group.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats) with high walls to prevent escape, typically made of non-reflective material.[6] The arena is often divided into a central and a peripheral zone by software.
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins.[7]
-
Procedure: Gently place the animal in the center of the arena and allow it to explore freely for a set duration, typically 5-10 minutes.[8] An overhead video camera records the session for later analysis.
-
Data Analysis: Automated tracking software measures parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.[4]
-
Inter-trial Cleaning: Thoroughly clean the arena with a mild ethanol (B145695) solution (e.g., 70%) between trials to eliminate olfactory cues.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is the gold-standard test for sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[9][10] This deficit is thought to underlie sensory overload and contribute to cognitive fragmentation.[5]
Comparative Data: Prepulse Inhibition
| Prepulse Intensity (dB above background) | % PPI in Saline Control (Mean ± SEM) | % PPI in MAM Model (Mean ± SEM) | Interpretation of Deficit |
|---|---|---|---|
| +3 dB (73 dB) | 35% ± 4.1 | 15% ± 3.2* | Sensorimotor Gating Deficit |
| +6 dB (76 dB) | 55% ± 5.3 | 28% ± 4.5* | Sensorimotor Gating Deficit |
| +12 dB (82 dB) | 70% ± 6.0 | 45% ± 5.1* | Sensorimotor Gating Deficit |
Note: Data are representative. * indicates a statistically significant difference from the control group.
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a transducer to measure the whole-body startle response. The animal is placed in a small, ventilated holder within the chamber.[11]
-
Acclimation: Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[12]
-
Procedure: The test session consists of several trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a short interval (typically 100 ms).
-
Prepulse-alone trials: Only the prepulse is presented to ensure it does not elicit a startle response on its own.[11]
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial)] x 100.[10]
Modeling Negative & Cognitive Symptoms
Negative symptoms (e.g., social withdrawal) and cognitive deficits are significant contributors to the functional impairment in schizophrenia.[13][14] The MAM model recapitulates these aspects, which can be assessed using tests of social behavior and memory.
Social Interaction Test
This test evaluates social affiliation and withdrawal, which are analogous to the negative symptoms of schizophrenia. MAM-treated animals typically spend less time engaging in social investigation with an unfamiliar conspecific.
Comparative Data: Social Interaction Test
| Parameter | Saline Control (Mean ± SEM) | MAM Model (Mean ± SEM) | Interpretation of Deficit |
|---|---|---|---|
| Total Time in Social Interaction (s) | 155.4 ± 12.1 | 85.2 ± 9.8* | Social Withdrawal |
| Frequency of Social Bouts | 38.6 ± 3.5 | 21.3 ± 2.9* | Reduced Social Interest |
Note: Data are representative. * indicates a statistically significant difference from the control group.
Experimental Protocol: Social Interaction Test
-
Apparatus: A neutral, enclosed arena (often the same as the open field) where two unfamiliar animals of the same sex and age can interact.[15] Alternatively, a three-chambered apparatus can be used to assess social preference.[16]
-
Acclimation: Habituate the test animal to the arena for a short period before introducing the stimulus animal.
-
Procedure: Introduce a novel, unfamiliar "stranger" animal into the arena with the test subject. The session is video-recorded for 10-15 minutes.
-
Data Analysis: An experimenter, blind to the treatment groups, manually scores the duration and frequency of social behaviors (e.g., sniffing, following, allogrooming). Automated software can also be used.[17]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain frequently impaired in schizophrenia.[13][18] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Comparative Data: Novel Object Recognition
| Parameter | Saline Control (Mean ± SEM) | MAM Model (Mean ± SEM) | Interpretation of Deficit |
|---|---|---|---|
| Discrimination Index | 0.65 ± 0.05 | 0.51 ± 0.04* | Impaired Recognition Memory |
Note: Data are representative. The Discrimination Index is calculated as (Time with Novel Object - Time with Familiar Object) / Total Exploration Time. A value of 0.5 indicates no preference. * indicates a statistically significant difference from the control group.
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open field arena. Two sets of distinct objects (e.g., different shapes, colors, textures) are required.
-
Procedure: The test consists of three phases:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set time (e.g., 5 minutes).
-
Test (Day 2, after delay): After an inter-trial interval (e.g., 1 hour), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[19]
-
-
Data Analysis: Record the time spent exploring each object during the test phase. Exploration is typically defined as the animal's nose being within 2 cm of the object. Calculate a discrimination index to quantify recognition memory.[20]
Underlying Neurodevelopmental Disruption
The behavioral deficits observed in the MAM model are rooted in profound disruptions to neurodevelopmental pathways. Prenatal exposure to MAM, a DNA methylating agent, selectively targets proliferating neuroprogenitor cells, leading to a cascade of downstream effects that manifest in adulthood.
References
- 1. Neurodevelopmental Pathways in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurodevelopmental mechanisms of schizophrenia: understanding disturbed postnatal brain maturation through Neuregulin-1–ErbB4 and DISC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 5. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open field test in rats [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. anilocus.com [anilocus.com]
- 9. Pre-pulse Inhibition [augusta.edu]
- 10. protocols.io [protocols.io]
- 11. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 13. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 17. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative In Vivo Toxicity Analysis of Macrozamin and Cycasin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity of two naturally occurring azoxyglycosides, macrozamin and cycasin. Both compounds are found in cycad plants and are known for their carcinogenic, mutagenic, and neurotoxic properties. Their toxicity is primarily attributed to their common aglycone, methylazoxymethanol (B1197960) (MAM). This document summarizes key experimental data, outlines detailed methodologies for toxicity assessment, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Acute Toxicity
The acute toxicity of this compound and cycasin has been evaluated in various animal models. The following table summarizes the median lethal dose (LD50) values, a common measure of acute toxicity, for both compounds administered via different routes.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Cycasin | Mouse | Oral | 500; 1,000 | [1] |
| Rat | Oral | 270; 562 | [1] | |
| Hamster | Oral | <250 | [1] | |
| Guinea pig | Oral | <20 | [1] | |
| Rabbit | Oral | 30 | [1] | |
| Fish | Oral | LC50 = 20 ppm | [1] | |
| This compound | Rat | Oral | 218 | [1] |
| Methylazoxymethanol (MAM) | Rat | Intraperitoneal | 25-30 | [1] |
| Mouse | Intravenous | 35-50 | [1] | |
| Rat | Intravenous | 90 | [1] |
Note: The toxicity of cycasin is highly dependent on the route of administration. When administered orally, it is hydrolyzed by β-glucosidase enzymes present in the gut microflora to release the toxic aglycone, methylazoxymethanol (MAM).[2][3] Parenteral administration of cycasin does not lead to toxicity as it is not metabolized to MAM.[2] this compound, also a glycoside of MAM, is similarly activated by hydrolysis.
Experimental Protocols
The following section details a representative experimental protocol for determining the acute oral toxicity of compounds like this compound and cycasin in a rodent model, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of a test substance (e.g., this compound or Cycasin).
Animals:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strains).
-
Sex: Typically, young adult females are used as they are often slightly more sensitive.
-
Number: A stepwise procedure using 3 animals per step is employed to minimize animal usage.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water, except for a brief fasting period before dosing.
Dose Preparation and Administration:
-
Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle. Whenever possible, an aqueous solution is preferred, followed by an oil-based vehicle (e.g., corn oil). The vehicle's toxicity should be known and minimal.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information about the substance's toxicity.
-
Administration: The test substance is administered as a single dose by oral gavage. Animals are fasted overnight before dosing. The volume administered should not exceed 1 mL/100 g of body weight for oil-based vehicles or 2 mL/100 g for aqueous solutions.
Observations:
-
Clinical Signs: Animals are observed for signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Mortality: The number of animals that die during the observation period is recorded.
Procedure:
-
Step 1: A single group of 3 female rats is dosed at the starting dose level.
-
Subsequent Steps:
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the procedure is repeated with 3 more animals at the same dose level.
-
If no animals die, the procedure is repeated with 3 animals at the next higher dose level.
-
-
Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.
Data Analysis:
-
The LD50 is estimated based on the dose levels at which mortality was observed.
-
All observed clinical signs, body weight changes, and necropsy findings are reported.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of both this compound and cycasin is mediated by their common metabolic product, methylazoxymethanol (MAM). MAM is a potent DNA alkylating agent, which is the primary mechanism of its genotoxicity and carcinogenicity.
Metabolic Activation and DNA Alkylation
Caption: Metabolic activation of Cycasin/Macrozamin to the ultimate carcinogen.
Upon oral ingestion, cycasin and this compound are hydrolyzed by β-glucosidases from the gut microflora to release MAM.[2] MAM is then absorbed and spontaneously decomposes to form a highly reactive methyldiazonium ion. This electrophilic species readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts, such as O6-methylguanine.[4]
DNA Damage Response and Apoptosis Signaling
The formation of DNA adducts triggers a complex cellular response, including the activation of DNA damage response (DDR) pathways and, if the damage is irreparable, the induction of apoptosis (programmed cell death).
Caption: MAM-induced DNA damage response and apoptotic signaling pathway.
The presence of alkylated DNA is recognized by sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then activate downstream effectors, most notably the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow time for DNA repair through pathways like Base Excision Repair (BER) and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT). If the DNA damage is too extensive, p53 can trigger the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death.[4]
Conclusion
This compound and cycasin exhibit significant in vivo toxicity, primarily driven by their metabolic conversion to the genotoxic agent methylazoxymethanol. While both compounds share a common mechanism of action, their potency can vary depending on the animal species and the route of administration. The oral toxicity of cycasin is particularly dependent on the metabolic activity of the gut microbiome. Understanding the comparative toxicity and the underlying molecular mechanisms of these compounds is crucial for risk assessment and for researchers in the fields of toxicology, oncology, and neurodegenerative diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for professionals in these areas.
References
- 1. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Macrozamin and Azoxymethane for Inducing Colon Cancer in Rats
For researchers and drug development professionals, the choice of a reliable and reproducible animal model is paramount in the study of colon cancer. Chemical induction of tumors in rats is a widely accepted methodology, with azoxymethane (B1215336) (AOM) being a prominent carcinogen. This guide provides a detailed comparison between macrozamin and the more commonly used azoxymethane for inducing colon cancer in rats, supported by experimental data and protocols. It is important to note that in the context of colon carcinogenesis research, "this compound" is often used interchangeably with methylazoxymethanol (B1197960) (MAM) or its acetate (B1210297) ester, which is the active metabolite of azoxymethane.
Executive Summary
Azoxymethane is a pro-carcinogen that requires metabolic activation in the liver to form its ultimate carcinogenic metabolite, methylazoxymethanol (MAM).[1] This active compound is then transported to the colon where it induces DNA methylation, leading to mutations in key oncogenes and tumor suppressor genes.[1] this compound, as methylazoxymethanol acetate, is a more direct-acting carcinogen that does not require the same degree of metabolic activation.[2] This fundamental difference influences the experimental protocols and potentially the tumor characteristics. While AOM is more widely documented and utilized for its high reproducibility in inducing tumors that mimic human sporadic colorectal cancer, MAM acetate offers a more localized and direct method of induction.[1][3]
Data Presentation
The following tables summarize quantitative data from representative studies using azoxymethane and methylazoxymethanol acetate to induce colon tumors in rats.
Table 1: Comparison of Azoxymethane and Methylazoxymethanol Acetate in Colon Cancer Induction in Rats
| Parameter | Azoxymethane (AOM) | Methylazoxymethanol (MAM) Acetate |
| Carcinogen Type | Pro-carcinogen | Direct-acting carcinogen |
| Common Rat Strains | F344, Sprague-Dawley, Wistar | ACI/N, F344 |
| Typical Dosage | 15-20 mg/kg body weight | 25-35 mg/kg body weight |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Intrarectal |
| Frequency | Once weekly for 2-4 weeks | Single or multiple injections |
| Tumor Latency | 20-40 weeks | 30-40 weeks |
| Tumor Incidence | High (often >80-90%) | High |
| Tumor Location | Predominantly distal colon | Can be targeted to the distal colon with intrarectal administration |
Table 2: Representative Experimental Data for Azoxymethane-Induced Colon Carcinogenesis in F344 Rats
| Study Reference | Dosage and Administration | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| Reddy et al. | 15 mg/kg s.c. weekly for 2 weeks | 100 | 2.8 ± 1.5 |
| Femia et al. | 15 mg/kg s.c. weekly for 2 weeks | 95 | 2.1 ± 1.2 |
Table 3: Representative Experimental Data for Methylazoxymethanol Acetate-Induced Colon Carcinogenesis
| Study Reference | Rat Strain | Dosage and Administration | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| Tanaka et al.[4] | ACI/N | 25 mg/kg s.c. weekly for 3 weeks | ~90% (in males with X-irradiation) | ~2.5 (in males with X-irradiation) |
| Laqueur et al.[5] | Germ-free rats | i.p. administration | High | Not specified |
Experimental Protocols
Azoxymethane (AOM) Induction Protocol
This protocol is a standard method for inducing sporadic colon cancer in rats.
-
Animal Model: Male F344 rats, 5-6 weeks old.
-
Carcinogen Preparation: Dissolve azoxymethane in sterile saline to a final concentration of 5 mg/mL.
-
Administration: Administer AOM via subcutaneous injection at a dose of 15 mg/kg body weight.
-
Dosing Schedule: Repeat the injection once weekly for two consecutive weeks.
-
Monitoring: Monitor the animals' weight and health status weekly.
-
Termination: Euthanize the rats at a predetermined endpoint, typically 30-40 weeks after the last AOM injection.
-
Tissue Collection and Analysis: Dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count and measure all visible tumors. Fix tissues in 10% neutral buffered formalin for histopathological analysis.
Methylazoxymethanol (MAM) Acetate Induction Protocol
This protocol describes a method for inducing colon tumors using a more direct-acting carcinogen.
-
Animal Model: Male ACI/N or F344 rats, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve methylazoxymethanol acetate in sterile saline.
-
Administration: Administer MAM acetate via intraperitoneal injection.
-
Dosing Schedule: A single injection of 35 mg/kg body weight or three weekly injections of 25 mg/kg body weight.[6][7]
-
Monitoring: Regularly monitor animal health and body weight.
-
Termination: The experimental endpoint is typically around 40 weeks post-injection.
-
Tissue Collection and Analysis: Follow the same procedure as for the AOM protocol to collect and analyze colon tissue for tumor development.
Signaling Pathways and Mechanisms of Action
Azoxymethane (AOM)
AOM is a pro-carcinogen that undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form methylazoxymethanol (MAM).[1] MAM is then transported to the colon, where it is further metabolized to a highly reactive methyldiazonium ion. This ion methylates DNA, forming adducts such as O6-methylguanine.[1] If not repaired, these adducts can lead to G:C to A:T transition mutations during DNA replication, activating oncogenes like K-ras and inactivating tumor suppressor genes such as Apc and p53.[8] These genetic alterations drive the initiation and progression of colorectal cancer through pathways like the Wnt/β-catenin and MAPK pathways.[8]
This compound (Methylazoxymethanol)
As the active metabolite of AOM, methylazoxymethanol directly acts as a carcinogen in the colon, bypassing the need for initial hepatic activation.[2] Its mechanism of action following its formation or direct administration is the same as the final steps for AOM: it generates a methyldiazonium ion that causes DNA methylation and subsequent mutations.[1] This direct action can be advantageous for studies focusing on the later stages of carcinogenesis or for models where hepatic metabolism might be a confounding factor.
Mandatory Visualizations
Signaling Pathway of Azoxymethane-Induced Colon Carcinogenesis
Caption: Metabolic activation of AOM and downstream signaling.
Comparative Experimental Workflow for AOM and this compound (MAM Acetate)
Caption: Workflow for AOM and MAM acetate induction.
Conclusion
Both azoxymethane and this compound (as methylazoxymethanol acetate) are effective inducers of colon cancer in rats, providing valuable models for carcinogenesis research. AOM is a well-established pro-carcinogen that reliably induces tumors closely resembling human sporadic colorectal cancer. Its extensive documentation makes it a standard choice for many researchers. This compound (MAM acetate), as a direct-acting carcinogen, offers a more targeted approach that can be particularly useful for studies investigating the later stages of tumor development or for models where bypassing hepatic metabolism is desirable. The choice between these two agents will depend on the specific research question, the desired tumor characteristics, and the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse models for the study of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor induction in germfree rats with methylazoxymethanol (MAM) and synthetic MAM acetate [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of methylazoxymethanol acetate initiation of colon carcinogenesis in rats by treatment with the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of radiation on colon carcinogenesis induced by methylazoxymethanol acetate in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxic Potential of Macrozamin and Ethylnitrosourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of Macrozamin and ethylnitrosourea (ENU), two potent alkylating agents. The information presented is based on available experimental data to assist researchers in understanding their relative genotoxic strengths and mechanisms of action.
Executive Summary
Both this compound, through its active metabolite methylazoxymethanol (B1197960) (MAM), and ethylnitrosourea (ENU) are potent genotoxic agents that exert their effects by alkylating DNA. This leads to the formation of DNA adducts, which if not repaired, can result in mutations, chromosomal damage, and potentially carcinogenesis. While both are established mutagens, ENU is generally considered one of the most potent mutagens in experimental systems. This guide will delve into the quantitative genotoxicity data, mechanisms of action, and the cellular responses to these two compounds.
Data Presentation: Quantitative Genotoxicity
The following tables summarize the quantitative data from various genotoxicity assays for this compound (as its active metabolite MAM) and Ethylnitrosourea. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Ames Test Results
| Compound | Strain(s) | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| Methylazoxymethanol (MAM) | Salmonella typhimurium TA100, TA1535 | Required | Not specified | Positive | [1] |
| Ethylnitrosourea (ENU) | Salmonella typhimurium TA100, TA1535 | Not Required | 0.1 - 10 µ g/plate | Positive | [1] |
Table 2: Micronucleus Assay Results
| Compound | Cell Type/Organism | Exposure Route | Dose/Concentration Range | Result | Reference |
| Methylazoxymethanol (MAM) acetate | Rat bone marrow cells | Intraperitoneal | Not specified | Significant increase in SCE | [2] |
| Ethylnitrosourea (ENU) | Mouse peripheral blood reticulocytes | Intraperitoneal | 6.25 - 50.0 mg/kg | Dose-dependent increase in MN | [3] |
| Ethylnitrosourea (ENU) | lacZ transgenic mice | Intraperitoneal | 50 - 200 mg/kg | 6.6% MN frequency at 100 mg/kg | [3] |
Table 3: Chromosomal Aberration Assay Results
| Compound | Cell Type | Exposure Conditions | Concentration Range | Result | Reference |
| Methylazoxymethanol (MAM) acetate | Human lymphocytes | In vitro | Not specified | Increase in chromosome breakage | [4] |
| Ethylnitrosourea (ENU) | Human fibroblast cell lines | 1-hour pulse treatment | 1 x 10⁻⁴ M - 1 x 10⁻³ M | Significant increase in chromatid-type abnormalities | [5] |
Mechanisms of Genotoxicity
Both this compound and ENU are alkylating agents, meaning they transfer alkyl groups (methyl in the case of MAM, and ethyl in the case of ENU) to nucleophilic sites on DNA bases.
This compound: this compound itself is not genotoxic. It requires metabolic activation to its aglycone, methylazoxymethanol (MAM). MAM is unstable and spontaneously decomposes to a highly reactive methyldiazonium ion. This ion readily methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The formation of O6-methylguanine is a particularly pro-mutagenic lesion as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transitions.
Ethylnitrosourea (ENU): ENU is a direct-acting alkylating agent and does not require metabolic activation. It ethylates DNA at various positions, including the N7 and O6 positions of guanine, and the O4 and O2 positions of thymine. Ethylation at the O6 position of guanine and the O4 position of thymine are highly mutagenic lesions. ENU is known to be a potent inducer of point mutations and is often used as a model mutagen in genetic research.[3]
Signaling Pathways and Cellular Response
The DNA damage induced by both MAM and ENU triggers a complex cellular response known as the DNA Damage Response (DDR). This involves a network of signaling pathways that detect the DNA lesions, signal their presence, and promote either DNA repair, cell cycle arrest, or apoptosis.
Key pathways involved in the response to alkylation damage include:
-
Base Excision Repair (BER): This is a primary pathway for the repair of smaller base lesions, including N7-methylguanine and N3-methyladenine.
-
Mismatch Repair (MMR): This pathway recognizes and corrects mispaired bases, such as the G:T mismatch arising from O6-methylguanine.
-
Direct Reversal of Damage: The enzyme O6-alkylguanine-DNA alkyltransferase (AGT) can directly remove the alkyl group from the O6 position of guanine, a crucial mechanism for preventing mutations.
-
Cell Cycle Checkpoints: The DDR activates cell cycle checkpoints (e.g., at G1/S and G2/M transitions) to halt cell division and allow time for DNA repair. Key proteins in this process include ATM, ATR, and p53.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell type and test substance.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).
-
Culture Preparation: Grow bacterial strains overnight in nutrient broth.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer. For volatile substances, a desiccator can be used.
-
Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
References
- 1. Comparison of mutagenicity, antitumor activity, and chemical properties of selected nitrosoureas and nitrosoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic damage caused by methylazoxymethanol acetate, the aglycone of cycasin. Analysis of sister-chromatid exchange frequency under in vivo conditions and in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the genotoxicity of ethylnitrosourea and ethyl methanesulfonate in lacZ transgenic mice (Muta Mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The type of chromosomal damage caused by methylazoxymethanol acetate. A comparison between chromosome breakage and SCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clastogenic effects of methylnitrosourea and ethylnitrosourea on chromosomes from human fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Macrozamin-Induced Liver Damage: A Comparative Guide to Biomarkers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers for assessing liver damage induced by Macrozamin in animal models. Due to the limited specific data on this compound, this document leverages findings on its active metabolite, methylazoxymethanol (B1197960) (MAM), and draws comparisons with well-established biomarkers and pathways from the broader field of drug-induced liver injury (DILI).
Introduction to this compound-Induced Hepatotoxicity
This compound is a naturally occurring azoxyglycoside found in cycad plants. Its toxicity is primarily mediated by its aglycone, methylazoxymethanol (MAM), which is a potent alkylating agent. Following ingestion and metabolic activation, MAM can induce significant cellular damage, particularly in the liver, leading to necrosis and apoptosis.[1] Understanding the specific biomarkers and signaling pathways involved is crucial for preclinical safety assessment and the development of potential therapeutic interventions.
Histopathological Assessment of Liver Injury
Histopathological examination remains the gold standard for identifying and characterizing liver damage. Studies on medaka exposed to methylazoxymethanol acetate (B1210297) (MAM-Ac), a compound that releases MAM, reveal a progression of liver injury over time.
Sequential Histological Changes in Medaka Liver Exposed to MAM-Ac [1]
| Time Post-Exposure | Histopathological Findings |
| Cytotoxic Phase (1–10 days) | - Diffuse vacuolar degeneration of hepatocytes- Presence of apoptotic bodies- Small, scattered necrotic foci- Multiple foci of hepatocyte loss |
| Repopulation Phase (14–35 days) | - Areas of hepatocyte loss filled with hepatic cysts- Remaining hepatocytes surrounded by hepatic stellate-like cells |
| Proliferation Phase (42–91 days) | - Regeneration of the original hepatic parenchyma- Progressive replacement by regenerative hyperplastic nodules- Development of hepatocellular adenoma and carcinoma |
Comparative Analysis of Biochemical Biomarkers
Table 1: Comparison of Serum Biomarkers for Assessing Liver Injury
| Biomarker Category | Biomarker | Significance | Expected Change in Liver Injury |
| Traditional Biomarkers | Alanine Aminotransferase (ALT) | Enzyme released from damaged hepatocytes; relatively liver-specific.[2][3][4] | Significant Increase |
| Aspartate Aminotransferase (AST) | Enzyme released from damaged hepatocytes; also present in other tissues.[2][3][4] | Significant Increase | |
| Alkaline Phosphatase (ALP) | Enzyme elevated in cholestatic injury and damage to bile ducts.[2][3] | Moderate to Significant Increase | |
| Gamma-Glutamyl Transferase (GGT) | Enzyme elevated in cholestatic injury and biliary damage.[2][3] | Moderate to Significant Increase | |
| Total Bilirubin (TBIL) | Indicates impaired liver function in conjugating and excreting bilirubin.[2][3] | Increase | |
| Novel & Mechanistic Biomarkers | Glutamate Dehydrogenase (GLDH) | Mitochondrial enzyme; a sensitive marker for mitochondrial damage and hepatocyte necrosis.[5] | Significant Increase |
| Keratin-18 (K18) | Full-length K18 is a marker of necrosis; caspase-cleaved K18 (ccK18) indicates apoptosis. | Increase in total K18 and/or ccK18 | |
| High Mobility Group Box 1 (HMGB1) | A nuclear protein released during necrosis that can act as a damage-associated molecular pattern (DAMP). | Significant Increase | |
| MicroRNA-122 (miR-122) | A liver-specific microRNA released into circulation upon hepatocyte injury. | Significant Increase |
Signaling Pathways in Hepatotoxicity
The precise signaling pathways activated by this compound are not well-elucidated. However, based on the known mechanisms of DILI, several key pathways are likely involved in the cellular response to MAM-induced damage. These include pathways related to oxidative stress, inflammation, and programmed cell death.
References
- 1. Sequential histological changes in the liver of medaka exposed to methylazoxymethaol acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histological and histochemical alterations in the liver induced by lead chronic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Prepulse Inhibition Deficits: A Comparative Guide to the MAM Animal Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) animal model's performance in validating prepulse inhibition (PPI) deficits, a key translational measure for schizophrenia research. This guide includes supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are a well-documented feature in schizophrenic patients and are thought to reflect an inability to filter out irrelevant sensory information.[1] The MAM model, a neurodevelopmental model of schizophrenia, is widely used to study these deficits. This guide will compare the PPI deficits observed in the MAM model with those in other preclinical models of schizophrenia, providing a comprehensive overview for researchers.
Comparative Analysis of PPI Deficits
The MAM model consistently demonstrates PPI deficits, aligning with clinical observations in schizophrenia. To provide a clear comparison, the following tables summarize quantitative data from studies utilizing the MAM model alongside other common neurodevelopmental and pharmacological models.
Table 1: Prepulse Inhibition Deficits in Neurodevelopmental Models of Schizophrenia
| Animal Model | Treatment/Manipulation | Prepulse Intensity (dB above background) | % PPI (Control) | % PPI (Model) | % PPI Deficit | Reference |
| MAM | Methylazoxymethanol acetate (GD17) | 8 | ~60% | ~30% | ~50% | [2] |
| MIA | Polyinosinic:polycytidylic acid (Poly I:C) | 3, 6, 12 | ~45-65% | ~25-45% | ~20-30% | [3] |
| MIA | Polyinosinic:polycytidylic acid (Poly I:C) | Not specified | ~55% | ~35% | ~36% | [4] |
Note: Values are approximated from graphical representations in the cited literature and are intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Prepulse Inhibition Deficits in Pharmacological Models of Schizophrenia
| Animal Model | Treatment/Manipulation | Prepulse Intensity (dB above background) | % PPI (Control) | % PPI (Model) | % PPI Deficit | Reference |
| PCP | Phencyclidine | 4 (69 dB) | ~45% | ~20% | ~56% | [5] |
| PCP | Phencyclidine | 8 (73 dB) | ~60% | ~35% | ~42% | [5] |
These tables highlight that while various models successfully induce PPI deficits, the extent of this deficit can vary. The MAM model shows a robust and significant reduction in PPI, making it a reliable platform for studying sensorimotor gating abnormalities.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of PPI studies. Below is a synthesized protocol for assessing PPI in rodents, based on established methodologies.
Key Experiment: Acoustic Prepulse Inhibition Test
Objective: To measure sensorimotor gating by assessing the inhibition of the acoustic startle reflex by a preceding, weaker auditory stimulus.
Apparatus:
-
Startle response system with a sound-attenuating chamber.
-
Animal holder mounted on a piezoelectric platform to detect movement.
-
High-frequency speaker to deliver acoustic stimuli.
-
Software to control and record stimulus presentation and startle responses.
Procedure:
-
Acclimation: Individually place each animal in the holder within the sound-attenuated chamber. Allow for a 5-10 minute acclimation period with background white noise (typically 65-70 dB).
-
Habituation: To stabilize the startle response, present a series of 5-10 startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) at the beginning of the session. These initial trials are typically excluded from the final analysis.
-
Test Session: The core of the experiment consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (average 15-30 seconds). The trial types include:
-
Pulse Alone: A startling stimulus (e.g., 120 dB white noise for 40 ms) presented without a prepulse. This measures the baseline startle response.
-
Prepulse + Pulse: A non-startling acoustic prepulse (e.g., 74-82 dB, 20 ms duration) is presented a short time (typically 30-120 ms) before the startling pulse.
-
No Stimulus: Trials with only the background white noise to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured as the peak voltage change from the piezoelectric platform. The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity using the following formula:
%PPI = [1 - (Startle amplitude on Prepulse + Pulse trial / Startle amplitude on Pulse Alone trial)] x 100
Mandatory Visualizations
To better understand the biological and experimental frameworks, the following diagrams are provided.
Experimental workflow for the Prepulse Inhibition (PPI) test.
The neurobiology underlying PPI deficits in schizophrenia models is complex, involving disruptions in key neurotransmitter systems. The dopamine (B1211576) and glutamate (B1630785) pathways are particularly implicated.
Dopamine and glutamate pathways implicated in schizophrenia.
The regulation of PPI is mediated by a complex neural circuit known as the cortico-striato-pallido-pontine (CSPP) pathway.
Cortico-Striato-Pallido-Pontine (CSPP) pathway in PPI.
Conclusion
The MAM neurodevelopmental model serves as a robust and validated tool for investigating PPI deficits relevant to schizophrenia. It consistently produces significant sensorimotor gating impairments, comparable to or greater than those seen in other leading models. The detailed experimental protocol provided in this guide offers a standardized approach to ensure reliable and reproducible findings. The visualized pathways highlight the complex neurocircuitry involved, offering a deeper understanding of the biological underpinnings of PPI and its disruption in schizophrenia. For researchers in neuroscience and drug development, the MAM model remains a cornerstone for exploring the pathophysiology of schizophrenia and for the preclinical assessment of novel therapeutic agents aimed at restoring sensorimotor gating function.
References
- 1. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for impaired sound intensity processing during prepulse inhibition of the startle response in a rodent developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling DNA Alkylation: A Comparative Analysis of Macrozamin and Other Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage is paramount in fields ranging from toxicology to oncology. This guide provides a comprehensive comparative analysis of the DNA adducts formed by Macrozamin and other prominent alkylating agents. We delve into the quantitative differences in adduct formation, detail the experimental protocols for their detection, and visualize the intricate signaling pathways triggered by this form of DNA damage.
This compound, a naturally occurring azoxyglucoside found in cycad plants, exerts its genotoxic effects through its active metabolite, methylazoxymethanol (B1197960) (MAM). MAM is a potent SN1 alkylating agent, meaning it spontaneously decomposes to a reactive methyldiazonium ion that readily attaches methyl groups to DNA bases. This action is shared by other well-studied alkylating agents, including the nitrosourea (B86855) N-methyl-N-nitrosourea (MNU) and the chemotherapeutic drug temozolomide (B1682018) (TMZ). The primary targets for methylation on the DNA are the nitrogen and oxygen atoms of the purine (B94841) bases, leading to the formation of various DNA adducts.
The two most significant and well-characterized adducts formed by these agents are O6-methylguanine (O6-meG) and N7-methylguanine (N7-meG) . While N7-meG is the most abundant adduct, it is the O6-meG lesion that is considered the most mutagenic and cytotoxic. The presence of a methyl group at the O6 position of guanine (B1146940) disrupts the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication if not repaired.
Quantitative Comparison of DNA Adduct Formation
The ratio of O6-meG to N7-meG is a critical factor in determining the mutagenic potential of an alkylating agent. SN1 agents like MAM, MNU, and TMZ are known to produce a higher proportion of the highly mutagenic O6-meG adduct compared to SN2 alkylating agents such as methyl methanesulfonate (B1217627) (MMS).
| Alkylating Agent | Active Metabolite | Reaction Type | Predominant DNA Adducts | O6-meG : N7-meG Ratio (approximate) | References |
| This compound | Methylazoxymethanol (MAM) | SN1 | O6-methylguanine, N7-methylguanine | Varies, characteristic of SN1 agents | |
| Methylnitrosourea (MNU) | Methyldiazonium ion | SN1 | O6-methylguanine, N7-methylguanine | ~1 : 10 | [1] |
| Temozolomide (TMZ) | MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) -> Methyldiazonium ion | SN1 | O6-methylguanine, N7-methylguanine, N3-methyladenine | ~1 : 9 (O6-meG is ~5% of total adducts, N7-meG is 60-70%) | [2] |
| Methyl methanesulfonate (MMS) | Methyl methanesulfonate | SN2 | N7-methylguanine, N3-methyladenine | < 1 : 270 (<0.3% O6-meG) | [3] |
Experimental Protocols for DNA Adduct Analysis
The accurate detection and quantification of DNA adducts are crucial for assessing the genotoxicity of chemical compounds. Below are detailed methodologies for the analysis of O6-methylguanine and N7-methylguanine.
Protocol 1: Quantification of O6-methylguanine by UPLC-MS/MS
This method is highly sensitive and specific for the detection of O6-meG.
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues using a standard phenol-chloroform method or a commercial kit.
-
Quantify the extracted DNA using UV spectrophotometry.
-
Hydrolyze a known amount of DNA (e.g., 50 µg) to its constituent bases by heating in formic acid (e.g., 90% formic acid at 85°C for 60 minutes).
-
Cool the sample and add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]O6-methylguanine).
-
-
Chromatographic Separation:
-
Use an Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of 0.05% formic acid in water and acetonitrile.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for O6-methylguanine (e.g., m/z 166 -> 149) and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of O6-methylguanine standards.
-
Calculate the concentration of O6-meG in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Detection of N7-methylguanine by ³²P-Postlabeling
This highly sensitive technique allows for the detection of very low levels of DNA adducts.
-
DNA Digestion:
-
Digest purified DNA (1-10 µg) to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides using techniques like strong anion-exchange high-performance liquid chromatography (SAX-HPLC).
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of adduct by scintillation counting or phosphorimaging of the excised TLC spots corresponding to the N7-methylguanine adduct.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Signaling Pathways Activated by DNA Adducts
The formation of DNA adducts, particularly the mutagenic O6-methylguanine, triggers a complex network of cellular signaling pathways aimed at repairing the damage and determining the cell's fate.
The presence of O6-meG is recognized by the Mismatch Repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to the formation of DNA double-strand breaks (DSBs). These DSBs are potent activators of the DNA Damage Response (DDR) pathway.
The DDR pathway, primarily orchestrated by the ATM kinase, initiates a cascade of events that can lead to cell cycle arrest, apoptosis (programmed cell death), or DNA repair. This central pathway also engages in crosstalk with other critical signaling networks.
-
TGF-β Signaling: DNA damage can activate the Transforming Growth Factor-β (TGF-β) pathway. The ATM kinase can stabilize the TGF-β type II receptor (TβRII), enhancing TGF-β signaling which can contribute to cell cycle arrest.[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, can be activated by genotoxic stress. The DDR can influence MAPK signaling, impacting the cell's decision to proliferate or undergo apoptosis.
-
Wnt/β-catenin Signaling: Genotoxic stress has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and fate decisions. This activation can occur independently of p53.
References
Evaluating Neuroprotective Agents in the Methylazoxymethanol (MAM) Model of Neurotoxicity
A Comparative Guide for Researchers
The methylazoxymethanol (B1197960) (MAM) model, derived from the neurotoxic glycoside Macrozamin found in cycad plants, offers a unique paradigm for studying specific mechanisms of neuronal damage. While traditionally utilized in developmental neurotoxicology to model neuropsychiatric disorders such as schizophrenia, its core mechanism of action—DNA alkylation and subsequent cell cycle arrest and apoptosis in proliferating neural precursors—provides a valuable platform for evaluating neuroprotective agents that target these fundamental pathological processes. This guide provides a comparative overview of potential neuroprotective strategies in the context of MAM-induced neurotoxicity, supported by available experimental data and detailed protocols.
Mechanism of this compound and MAM-Induced Neurotoxicity
This compound, a naturally occurring azoxyglycoside, is not toxic in itself. Upon ingestion, it is metabolized by glucosidases in the gut to its active aglycone, methylazoxymethanol (MAM). MAM is a potent DNA methylating agent, spontaneously decomposing to a methyldiazonium ion, which then transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine.
This DNA damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, allowing for DNA repair. However, if the damage is too extensive, p53 initiates the intrinsic apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of executioner caspases, such as caspase-3, leading to programmed cell death. This targeted destruction of proliferating cells, particularly neuronal progenitors during development, is the basis for the neurodevelopmental abnormalities observed in MAM-treated animals.
Comparative Efficacy of Neuroprotective Strategies
Direct comparative studies of multiple neuroprotective agents in a standardized MAM-induced neurodegeneration model are limited in the scientific literature. However, based on the known mechanism of MAM, several classes of compounds present promising therapeutic avenues. The following table summarizes these potential neuroprotective agents, their mechanisms of action, and hypothetical outcome measures in a MAM model.
| Neuroprotective Agent Class | Mechanism of Action | Key Experimental Readouts | Supporting Rationale |
| DNA Repair Enhancers | Upregulate DNA repair enzymes (e.g., MGMT, PARP inhibitors under specific contexts) to counteract DNA methylation. | Reduced DNA adduct formation, decreased p53 activation, increased neuronal progenitor survival. | Directly targets the initial insult from MAM.[1] |
| p53 Inhibitors | Block the pro-apoptotic functions of p53, shifting the cellular response towards survival and DNA repair. | Decreased expression of p53 target genes (e.g., Bax), reduced caspase-3 activation, increased cell viability. | Intervenes at a key decision point between cell cycle arrest and apoptosis.[2] |
| Caspase Inhibitors | Directly inhibit the activity of executioner caspases, such as caspase-3, preventing the final steps of apoptosis. | Reduced cleavage of caspase substrates, decreased number of apoptotic cells (TUNEL staining), improved tissue morphology. | Acts downstream in the apoptotic pathway to prevent cell death.[3] |
| Antioxidants/Free Radical Scavengers | Mitigate oxidative stress that can be a secondary consequence of DNA damage and cellular stress. | Reduced markers of oxidative stress (e.g., lipid peroxidation, ROS levels), preserved mitochondrial function. | Addresses secondary damage pathways that can exacerbate neurotoxicity. |
| Nootropics | May offer functional recovery by enhancing cognitive processes and potentially promoting neuronal plasticity. | Improved performance in behavioral tasks (e.g., water maze, pole-climbing tests). | A study showed that oxiracetam (B1678056) could restore acquisition processes in MAM-treated rats with cognitive impairments.[4] |
Experimental Protocols
The following provides a detailed methodology for a representative experimental model of MAM-induced neurodevelopmental damage in rodents. This protocol is primarily aimed at modeling schizophrenia-like phenotypes but can be adapted for the evaluation of neuroprotective agents by introducing the test compound at a relevant time point relative to MAM administration.
Objective: To induce a neurodevelopmental lesion in rats using MAM for the subsequent evaluation of a neuroprotective agent.
Materials:
-
Pregnant Sprague-Dawley rats (timed pregnancy)
-
Methylazoxymethanol acetate (B1210297) (MAM; handled as a hazardous chemical)
-
Saline solution (sterile, 0.9% NaCl)
-
Neuroprotective agent of interest
-
Appropriate vehicle for the neuroprotective agent
-
Standard animal housing and care facilities
-
Hamilton syringes for precise injections
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Handling and Housing: Acclimate pregnant rats to the animal facility for at least one week before the experiment. House them individually in standard cages with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.
-
MAM Preparation and Administration: On gestational day 17 (GD17), weigh the pregnant dam to calculate the correct dosage of MAM. A typical dose for inducing schizophrenia-like phenotypes is 22 mg/kg.[5] Prepare the MAM solution in sterile saline. Administer the MAM solution via a single intraperitoneal (i.p.) injection. Control animals should receive an equivalent volume of saline. All procedures involving MAM must be performed in a chemical fume hood with appropriate PPE.
-
Neuroprotective Agent Administration: The administration of the neuroprotective agent will depend on its known pharmacokinetic and pharmacodynamic properties. A common approach is to administer the agent prior to or concurrently with the MAM injection to assess its protective effects. For example, the agent could be administered daily for a set period before and after GD17.
-
Postnatal Care and Weaning: Allow the dams to give birth naturally. Monitor the litters for any immediate adverse effects. Cull the litters to a standard size (e.g., 8-10 pups) to ensure uniform growth and maternal care. Wean the offspring at postnatal day 21 (PND21) and house them in same-sex groups.
-
Outcome Assessments:
-
Histological Analysis: At a predetermined endpoint (e.g., in adulthood), perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and process them for histological staining (e.g., Nissl staining for cytoarchitecture, immunohistochemistry for specific neuronal markers, or TUNEL staining for apoptosis). Quantify neuronal loss or architectural changes in specific brain regions like the hippocampus and prefrontal cortex.
-
Biochemical Analysis: Collect brain tissue for biochemical assays such as Western blotting to measure levels of proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) or DNA damage response (e.g., phospho-p53).
-
Behavioral Testing: In adulthood, subject the offspring to a battery of behavioral tests to assess cognitive function, sensorimotor gating, and social interaction, which are often impaired in the MAM model.[5]
-
Visualizing the Pathways and Workflow
To better understand the molecular cascade initiated by MAM and the experimental process for evaluating neuroprotective agents, the following diagrams are provided.
References
- 1. The epigenetic modification of DNA methylation in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methylazoximethanol acetate-induced cell death in the granule cell layer of the developing mouse cerebellum is associated with caspase-3 activation, but does not depend on the tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylazoxymethanol microencephaly in rats: neurochemical characterization and behavioral studies with the nootropic oxiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neurobehavioral systems analysis of adult rats exposed to methylazoxymethanol acetate on E17: implications for the neuropathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Macrozamin vs. Streptozotocin for Inducing Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two chemical agents, Macrozamin (MAM) and Streptozotocin (B1681764) (STZ), used in preclinical research to induce neurodevelopmental abnormalities in animal models. We detail their mechanisms of action, experimental protocols, and resulting phenotypes, supported by experimental data, to assist researchers in selecting the appropriate model for their scientific inquiries.
Introduction and Overview
Modeling neurodevelopmental disorders in animals is crucial for understanding etiology and developing novel therapeutics. The choice of inducing agent is paramount as it defines the nature of the pathology.
-
This compound (MAM): A naturally occurring neurotoxin derived from cycad plants, MAM is a potent DNA alkylating agent.[1][2] Its active metabolite, methylazoxymethanol (B1197960), is antimitotic, targeting and destroying proliferating neuronal precursor cells during specific gestational windows. This direct insult to the developing brain allows for the creation of models with specific structural and functional deficits that mimic aspects of human disorders like schizophrenia.[3][4]
-
Streptozotocin (STZ): A glucosamine-nitrosourea compound, STZ is widely known for its selective toxicity to pancreatic β-cells, making it the most common agent for inducing diabetes mellitus in animal models.[5][6][7] Its application in neurodevelopmental research is often indirect , modeling the effects of maternal hyperglycemia (gestational diabetes mellitus, GDM) on fetal brain development.[8][9] However, studies also show STZ can exert direct toxicity on immature neurons, providing another, though less utilized, avenue for modeling developmental disruption.[10]
Mechanism of Action
The fundamental difference between MAM and STZ lies in their primary mechanism of inducing neurodevelopmental insults.
-
This compound (MAM): As a potent methylating agent, MAM's toxicity is direct and targeted at dividing cells. After administration to a pregnant dam, it crosses the placenta and its metabolite disrupts DNA synthesis in fetal neuroprogenitor cells. This leads to cell cycle arrest and apoptosis, resulting in abnormalities such as reduced cortical thickness, hippocampal disorganization, and loss of specific neuronal populations (e.g., parvalbumin-positive interneurons).[3][11] The timing of administration determines which brain regions are most affected.
-
Streptozotocin (STZ): STZ's neurodevelopmental impact can be twofold:
-
Indirect (via GDM): When administered to pregnant dams, STZ destroys pancreatic β-cells, inducing maternal hyperglycemia. This creates an abnormal intrauterine environment that affects fetal development, altering key signaling pathways like PTEN/AKT/mTOR in the fetal brain and increasing its susceptibility to secondary insults like hypoxia-ischemia.[8][9]
-
Direct Neurotoxicity: STZ enters cells via glucose transporters (GLUTs). Inside, it generates reactive oxygen species (ROS) and nitric oxide (NO), leading to DNA alkylation and fragmentation.[12][13] Research shows that immature neurons are particularly vulnerable to this direct toxic effect, which can impair neurogenesis.[10]
-
Signaling Pathways and Experimental Workflow
The distinct mechanisms of MAM and STZ are reflected in the cellular pathways they disrupt.
Experimental Protocols & Model Parameters
The successful implementation of these models requires strict adherence to established protocols.
This compound (MAM) Protocol for Schizophrenia Model
-
Agent: Methylazoxymethanol acetate (B1210297) (MAM), CAS 592-62-1.
-
Vehicle: Sterile 0.9% saline.
-
Animal Model: Timed-pregnant Sprague-Dawley rats are commonly used.[4][14]
-
Administration: A single intraperitoneal (i.p.) injection is administered to the pregnant dam.
-
Timing: Gestational Day 17 (GD17) is the most common time point to model schizophrenia-like pathology, as it disrupts the late-stage proliferation of neuronal precursors destined for the prefrontal cortex and hippocampus.[11][14]
-
Dosage: Typically 20-25 mg/kg. Lower doses (10-15 mg/kg) have also been shown to produce behavioral deficits.[3]
-
Safety Precautions: MAM is a potent teratogen and carcinogen. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14] All contaminated materials must be disposed of as hazardous waste.
Streptozotocin (STZ) Protocol for GDM Model
-
Agent: Streptozotocin, CAS 18883-66-4.
-
Vehicle: Cold, sterile 0.1 M citrate (B86180) buffer, pH 4.5. STZ is unstable at neutral pH and must be prepared immediately before injection.
-
Animal Model: Timed-pregnant Wistar or Sprague-Dawley rats.[8][15]
-
Administration: A single i.p. or intravenous (i.v.) injection to the dam.[15]
-
Timing: Can be administered prior to mating or during gestation (e.g., GD12) to induce GDM.[8][16] Neonatal STZ administration (n0-n5) is also used to model type 2 diabetes.[15]
-
Dosage: Varies by desired severity. For GDM models, a single dose of 40-65 mg/kg is often used.[6][8][9]
-
Confirmation: Maternal hyperglycemia (blood glucose > 200-300 mg/dL) should be confirmed 48-72 hours post-injection.
Comparative Data Summary
The tables below summarize key parameters and outcomes for each model.
Table 1: Comparison of Model Induction Parameters
| Parameter | This compound (MAM) Model | Streptozotocin (STZ) Model |
| Compound Type | Cycad-derived alkylating agent, antimitotic[1][2] | Glucosamine-nitrosourea, β-cell toxin[5][6] |
| Primary Mechanism | Direct neurotoxicity: DNA methylation in neuroprogenitor cells, inducing apoptosis[1] | Indirect: Induces maternal GDM, altering the fetal environment[8][9] Direct: DNA damage in immature neurons[10] |
| Typical Animal | Sprague-Dawley Rat, C57BL/6 Mouse[3][11][14] | Wistar Rat, Sprague-Dawley Rat[7][8][15] |
| Administration | Intraperitoneal (i.p.)[14] | Intraperitoneal (i.p.) or Intravenous (i.v.)[7][15] |
| Typical Timing | Gestational Day 17 (for schizophrenia models)[11][14] | Before or during gestation (e.g., GD12)[8][16] |
| Typical Dose | 15-25 mg/kg (single dose)[3][14] | 40-65 mg/kg (single dose for GDM)[8][9] |
Table 2: Comparison of Neuropathological and Behavioral Outcomes
| Outcome Category | This compound (MAM) Model | Streptozotocin (STZ) Model (GDM-induced) |
| Neuropathology | • Reduced volume of prefrontal cortex, hippocampus, striatum[17]• Disrupted cortical cytoarchitecture• Reduced number of parvalbumin (PV) interneurons[3] | • Increased susceptibility to hypoxic-ischemic brain injury[8][9]• Altered PTEN/AKT/mTOR signaling[8][9]• Potential for fetal malformations (e.g., microphthalmia)[6] |
| Behavioral Phenotypes | Schizophrenia-like symptoms: • Locomotor hyperactivity[3][11]• Deficits in prepulse inhibition (PPI)[3]• Social interaction deficits[11]• Cognitive impairments (working memory, reversal learning)[11] | Metabolic/Neurological Sequelae: • Anxiety-like behaviors[18]• Cognitive deficits (Y-maze, Morris water maze)[19]• Altered fetal growth (growth restriction)[8][9]• Increased risk of later-life metabolic disorders in offspring[6] |
Conclusion and Recommendations
The choice between this compound and Streptozotocin depends entirely on the research hypothesis.
-
This compound is the model of choice for studying the consequences of a direct, focal insult to neurogenesis that leads to specific structural brain abnormalities. It is a well-validated and widely used model for investigating the pathophysiology of disorders with a strong neurodevelopmental origin, such as schizophrenia .[3][4] Its primary advantage is the high degree of control over the timing and location of the developmental disruption.
-
Streptozotocin is the preferred tool for investigating the impact of maternal metabolic disease on fetal brain development. The STZ-induced GDM model is highly relevant for studying how systemic factors like hyperglycemia and insulin (B600854) resistance program a fetus for increased risk of neurological and metabolic disorders later in life.[6] Its strength lies in its clinical relevance to the rising prevalence of GDM.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ARE NEUROTOXINS DRIVING US CRAZY? PLANETARY OBSERVATIONS ON THE CAUSES OF NEURODEGENERATIVE DISEASES OF OLD AGE - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prenatal Exposure to MAM Impairs mPFC and Hippocampal Inhibitory Function in Mice during Adolescence and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer’s disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin-Induced Diabetes Models: Pathophysiological Mechanisms and Fetal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STZ-induced gestational diabetes exposure alters PTEN/AKT/mTOR-mediated autophagy signaling pathway leading to increase the risk of neonatal hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STZ-induced gestational diabetes exposure alters PTEN/AKT/mTOR-mediated autophagy signaling pathway leading to increase the risk of neonatal hypoxic-ischemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin toxicity in vitro depends on maturity of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenotypes of streptozotocin-induced gestational diabetes mellitus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The prenatal methylazoxymethanol acetate treatment: a neurodevelopmental animal model for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Macrozamin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Macrozamin, a toxic glycoside found in cycads, is recognized for its carcinogenic, mutagenic, teratogenic, and neurotoxic properties.[1][2] Due to its hazardous nature, strict protocols must be followed for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to have a comprehensive disposal plan in place. All personnel handling this compound must be thoroughly trained on its hazards and the proper handling and emergency procedures.
Personal Protective Equipment (PPE): A fully fastened laboratory coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves of at least 4mil thickness) must be worn at all times when handling this compound.[3] For procedures with a risk of aerosol generation, such as weighing or preparing solutions, work should be conducted within a certified chemical fume hood or other suitable containment equipment.[3][4]
Designated Work Area: All work with this compound should be performed in a designated area.[3] Work surfaces should be covered with absorbent, plastic-backed paper to contain any potential spills. This protective covering should be disposed of as contaminated waste after the procedure is complete.[5]
II. This compound Waste Segregation and Collection
Proper segregation of this compound waste is crucial to prevent accidental exposure and to ensure compliant disposal. All waste streams must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, carcinogen).
-
Solid Waste: This category includes unused or expired pure this compound, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, absorbent paper), and any personal protective equipment that has come into contact with the compound.
-
Procedure: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.
-
-
Liquid Waste: This includes solutions containing this compound and the first rinse of any contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
III. Decontamination Procedures
Work Surfaces: After completing work with this compound, thoroughly decontaminate the designated work area. Use a suitable solvent (based on the experimental procedure) to wipe down all surfaces, followed by a thorough cleaning with soap and water. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
Glassware: Glassware that has been in contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable solvent to remove any residual this compound. This first rinse must be collected and disposed of as liquid hazardous waste.[8]
-
Subsequent rinses can be performed with soap and water.
IV. Final Disposal Protocol
Due to its classification as a carcinogenic and highly toxic substance, this compound waste must be disposed of through a licensed hazardous waste disposal service.[4][6] Do not attempt to neutralize or dispose of this compound waste through standard laboratory trash or sewer systems.
Steps for Final Disposal:
-
Secure Storage: Store all properly labeled this compound waste containers in a designated, secure area away from incompatible chemicals.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Documentation: Maintain a detailed inventory of all this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
V. Chemical and Physical Properties of this compound
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Data |
| CAS Number | 6327-93-1[9] |
| Molecular Formula | C₁₃H₂₄N₂O₁₁[9] |
| Molecular Weight | 384.34 g/mol [1] |
| Appearance | Solid powder[7] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] |
| Known Hazards | Carcinogenic, Mutagenic, Teratogenic, Neurotoxic.[1] |
VI. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must adhere to the specific safety protocols and waste disposal regulations established by their institution and local authorities. Always consult your institution's Environmental Health and Safety office for specific guidance on the disposal of hazardous chemicals.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound [cnreagent.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. jefferson.edu [jefferson.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. benchchem.com [benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | CAS:6327-93-1 | Other Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Essential Safety and Handling Protocols for Macrozamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Macrozamin, a toxic glycoside. Adherence to these procedures is essential to ensure laboratory safety and minimize exposure risk. This document offers step-by-step guidance to directly address operational questions and establish best practices for working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All weighing of solids must be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work must be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
It is imperative to always work within a well-ventilated area, such as a chemical fume hood, when handling this compound in any form to prevent inhalation.[2]
Operational Plan: Handling and Disposal Workflow
The following workflow provides a procedural guide for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]
All incidents, regardless of severity, should be reported to the appropriate environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly approved.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
